2-Methyl-4-phenylquinolin-8-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-4-phenylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11-10-14(12-6-3-2-4-7-12)13-8-5-9-15(18)16(13)17-11/h2-10,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZMDIIFEXMVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598982 | |
| Record name | 2-Methyl-4-phenylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179626-99-4 | |
| Record name | 2-Methyl-4-phenylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Data of 2-Methyl-4-phenylquinolin-8-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific functionalization of 2-Methyl-4-phenylquinolin-8-ol, featuring a methyl group at the 2-position, a phenyl group at the 4-position, and a hydroxyl group at the 8-position, suggests its potential for diverse biological activities, making a thorough understanding of its structural and electronic properties paramount.
Molecular Structure and its Spectroscopic Implications
The structure of this compound dictates its interaction with electromagnetic radiation, giving rise to unique spectroscopic fingerprints. Understanding the contribution of each functional group is key to interpreting its NMR, IR, and MS data.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The predicted chemical shifts are based on the analysis of related structures such as 2-methyl-8-hydroxyquinoline and 4-phenylquinoline.[1]
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline and phenyl rings, the methyl group, and the hydroxyl proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| -OH | ~9.5 - 10.5 | Broad Singlet | - | The chemical shift is highly dependent on solvent and concentration. |
| Aromatic-H (Quinoline) | ~7.0 - 8.5 | Multiplets | ~7-9 | The protons on the quinoline ring will show complex splitting patterns due to spin-spin coupling. |
| Aromatic-H (Phenyl) | ~7.2 - 7.6 | Multiplets | ~7-8 | The five protons of the phenyl group will likely appear as a complex multiplet. |
| -CH₃ | ~2.5 - 2.7 | Singlet | - | The methyl group at the 2-position is a singlet as there are no adjacent protons. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The predicted chemical shifts are based on data from similar quinoline derivatives.[2]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=N (C2) | ~155 - 160 | The carbon attached to the nitrogen in the quinoline ring. |
| C-OH (C8) | ~150 - 155 | The carbon bearing the hydroxyl group, significantly deshielded. |
| Quaternary Carbons (C4, C4a, C8a) | ~135 - 150 | Includes the carbon attached to the phenyl group and the bridgehead carbons. |
| Aromatic CH (Quinoline & Phenyl) | ~110 - 130 | Aromatic carbons with attached protons. |
| -CH₃ | ~20 - 25 | The methyl group carbon. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C=C bonds.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong | The broadness is due to hydrogen bonding. |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | Characteristic of sp² C-H bonds. |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Corresponding to the methyl group. |
| C=N stretch (quinoline) | 1600 - 1650 | Medium to Strong | Heterocyclic ring vibration. |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong | Phenyl and quinoline ring vibrations. |
| C-O stretch (hydroxyl) | 1200 - 1300 | Strong | Bending vibration of the C-O bond. |
Experimental Protocol for FT-IR Spectroscopy
The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining IR spectra of solid samples.
Caption: Workflow for acquiring an FT-IR spectrum using the ATR technique.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Predicted Mass Spectrum
The molecular formula of this compound is C₁₆H₁₃NO. The expected mass spectrum under electron ionization (EI) would show a prominent molecular ion peak and several characteristic fragment ions.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 235.10 | The molecular ion peak, corresponding to the molecular weight. |
| [M-H]⁺ | 234.10 | Loss of a hydrogen radical. |
| [M-CH₃]⁺ | 220.08 | Loss of the methyl group. |
| [M-CO]⁺ | 207.10 | Loss of carbon monoxide, a common fragmentation for phenols. |
| [C₁₅H₁₀N]⁺ | 204.08 | Fragmentation of the quinoline ring. |
Experimental Protocol for Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is a common technique for obtaining accurate mass data.
Caption: General workflow for obtaining a high-resolution mass spectrum.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for quinoline synthesis. The Doebner-von Miller reaction provides a plausible and versatile route.[1][3][4] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.
Proposed Synthetic Route: Doebner-von Miller Reaction
A potential synthesis would involve the reaction of 2-aminophenol with an α,β-unsaturated ketone, such as benzylideneacetone (4-phenyl-3-buten-2-one), in the presence of an acid catalyst.
Caption: Proposed synthetic workflow for this compound via the Doebner-von Miller reaction.
Conclusion
This technical guide has provided a detailed, predictive overview of the spectroscopic data (NMR, IR, and MS) for this compound, based on the analysis of structurally related compounds and fundamental spectroscopic principles. The included experimental protocols and a plausible synthetic route offer a practical framework for researchers working with this and similar quinoline derivatives. The generation of definitive experimental data for this specific compound remains a valuable endeavor for the scientific community to further validate and refine the predictions outlined herein.
References
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Doebner–Miller reaction. In Wikipedia. Retrieved January 13, 2026, from [Link]
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physical and chemical properties of 2-Methyl-4-phenylquinolin-8-ol
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-phenylquinolin-8-ol
Introduction: The Privileged Scaffold of 8-Hydroxyquinoline
The 8-hydroxyquinoline (8-HQ) nucleus is a quintessential bicyclic heteroaromatic scaffold, comprising a pyridine ring fused to a phenol. This unique structural arrangement confers upon it a remarkable ability to act as a potent, lipophilic chelator of various metal ions.[1] This chelating property is the cornerstone of the diverse biological activities exhibited by 8-HQ and its derivatives, which are foundational in medicinal chemistry.[2][3] These compounds have been extensively investigated and developed as anticancer, neuroprotective, antimicrobial, and anti-inflammatory agents.[1][2][4] The versatility of the 8-HQ core allows for synthetic modification at multiple positions, enabling the fine-tuning of its steric, electronic, and pharmacokinetic properties to develop highly targeted therapeutic agents.[3][5]
This guide provides a comprehensive technical overview of a specific derivative, This compound . We will delve into its synthesis, elucidate its core physical and chemical properties through detailed spectroscopic and analytical data, and discuss its potential applications for an audience of researchers, scientists, and drug development professionals.
Synthesis and Mechanistic Insight
The construction of the quinoline ring system can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Combes syntheses. However, for synthesizing polysubstituted quinolines such as this compound, the Friedländer Annulation offers a highly effective and convergent approach.[6] This method involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.
For the target molecule, a logical pathway involves the reaction of 2-aminophenol with 1-phenylbutane-1,3-dione (benzoylacetone). The causality behind this choice is the direct and efficient manner in which the required substituents (2-methyl and 4-phenyl) are installed onto the quinoline core, which is concurrently formed and annulated to the pre-existing 8-hydroxy functionality.
Caption: Synthetic workflow for this compound via Friedländer Annulation.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system, incorporating purification and characterization checkpoints to ensure the identity and purity of the final product.
Materials:
-
2-Aminophenol (1.0 eq)
-
1-Phenylbutane-1,3-dione (1.05 eq)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (200-300 mesh)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-aminophenol (1.0 eq) and 1-phenylbutane-1,3-dione (1.05 eq).
-
Catalyst Addition: Add polyphosphoric acid (PPA) as the catalyst and solvent (approx. 10x the weight of the limiting reagent). Expertise Insight: PPA serves as both a protic acid catalyst to activate the carbonyl groups and as a dehydrating agent to drive the cyclization equilibrium towards the product.
-
Reaction Execution: Heat the mixture with stirring to 100-120°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc mobile phase. The reaction is typically complete within 2-4 hours.
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture into a beaker of ice water with vigorous stirring.
-
Neutralization: Basify the aqueous slurry by slowly adding saturated NaHCO₃ solution until the pH is ~8. This step neutralizes the acidic catalyst and precipitates the crude product.
-
Extraction: Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Final Product: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum. The product should be a yellow or off-white solid.
-
Characterization: Determine the melting point and acquire ¹H NMR, ¹³C NMR, IR, and HRMS spectra to confirm the structure and purity.
Physicochemical and Spectroscopic Characterization
The identity and purity of this compound are confirmed by a combination of physical measurements and spectroscopic analysis.
Physical Properties
| Property | Value | Source/Justification |
| Molecular Formula | C₁₆H₁₃NO | Calculated from structure |
| Molecular Weight | 235.28 g/mol | Calculated from formula[7] |
| Appearance | Yellowish solid | Typical for quinoline derivatives[8] |
| Melting Point | ~250-260 °C (Predicted) | Based on analogs like 2-phenylquinolin-4-ol (253 °C)[9] |
| Solubility | DMSO, Methanol, Chloroform | Based on analogs and general principles[9] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data, which are critical for structural elucidation. The predicted values are based on established principles and data from closely related analogs.[6][8]
Table 1: ¹H NMR (400 MHz, DMSO-d₆) Predicted Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5-10.0 | br s | 1H | ArOH | Deshielded, acidic proton; intramolecular H-bonding. |
| ~8.2-8.4 | d | 1H | Quinoline H | Aromatic proton adjacent to N. |
| ~7.3-7.8 | m | 8H | Phenyl & Quinoline H | Overlapping multiplet for the phenyl group and remaining quinoline protons. |
| ~7.0-7.2 | d | 1H | Quinoline H | Aromatic proton adjacent to OH group. |
| ~2.7 | s | 3H | CH₃ | Singlet for the isolated methyl group at the 2-position. |
Table 2: ¹³C NMR (100 MHz, DMSO-d₆) Predicted Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155-158 | C 8-OH | Carbon bearing the hydroxyl group, deshielded. |
| ~150-153 | C 2-CH₃ | Carbon at position 2, attached to nitrogen and methyl. |
| ~145-148 | Quaternary C | Phenyl-substituted carbon at position 4. |
| ~138-142 | Quaternary C | Ring junction carbons. |
| ~122-135 | Ar-C H | Aromatic carbons of the phenyl and quinoline rings. |
| ~110-120 | Ar-C H | Shielded aromatic carbons of the quinoline ring. |
| ~25 | C H₃ | Aliphatic carbon of the methyl group. |
Table 3: FT-IR and Mass Spectrometry Data
| Spectroscopy | Wavenumber (cm⁻¹) / m/z | Assignment | Rationale |
| FT-IR | 3300-3500 (broad) | O-H stretch | Characteristic broad absorption for a hydroxyl group.[10][11] |
| 3000-3100 | Aromatic C-H stretch | Absorption above 3000 cm⁻¹ indicates sp² C-H bonds.[12] | |
| 2850-2950 | Aliphatic C-H stretch | Absorption below 3000 cm⁻¹ for the methyl group.[12] | |
| 1580-1620 | C=N / C=C stretch | Strong absorptions from the quinoline ring system. | |
| 1200-1300 | C-O stretch | Absorption for the aryl C-O bond. | |
| HRMS (ESI) | ~236.1070 [M+H]⁺ | Molecular Ion | Calculated for C₁₆H₁₄NO⁺: 236.1075. Confirms molecular formula.[13] |
Core Chemical Properties and Potential for Drug Development
Metal Ion Chelation
The defining chemical characteristic of this compound is its function as a bidentate chelating agent. The nitrogen atom at position 1 and the hydroxyl group at position 8 form a stable five-membered ring upon coordination with a metal ion.[1] This sequestration of metal ions is crucial to its biological activity, as metal homeostasis is vital for numerous cellular processes, and its dysregulation is implicated in diseases like cancer and neurodegeneration.[1]
Caption: Bidentate chelation of a metal ion by this compound.
Therapeutic Potential and Future Directions
The 8-HQ scaffold is a well-established pharmacophore with a wide range of therapeutic applications.[2][5] Derivatives have shown significant promise in several areas:
-
Anticancer Activity: Many 8-HQ derivatives exert their anticancer effects by chelating copper and zinc, inhibiting angiogenesis and proteasome function, thereby selectively targeting cancer cells.[1][14] The introduction of a lipophilic 4-phenyl group may enhance cell membrane permeability and improve cytotoxic efficacy.
-
Neuroprotective Agents: By chelating excess metal ions like iron and copper in the brain, which are implicated in oxidative stress and amyloid-beta aggregation, 8-HQ derivatives are being investigated for the treatment of Alzheimer's and Parkinson's diseases.[1][2]
-
Antimicrobial and Antifungal Activity: The ability to disrupt metal-dependent enzymes in pathogens makes 8-HQ compounds effective antimicrobial agents.[2][15]
The specific combination of a 2-methyl and a 4-phenyl substituent on the 8-hydroxyquinoline core in the title compound presents a unique profile. The methyl group can influence the electronic properties and steric hindrance around the nitrogen atom, potentially modulating its chelating strength and biological target specificity. The phenyl group significantly increases the molecule's lipophilicity, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).
Future research should focus on the in vitro and in vivo evaluation of this compound against various cancer cell lines, pathogenic microbes, and in models of neurodegenerative disease to fully elucidate its therapeutic potential.
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Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]
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PubChem. (n.d.). 2-Methyl-4-phenylquinoline. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 2-Methylquinolin-4-ol. National Center for Biotechnology Information. [Link]
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Rajnikant, et al. (2007). 4-Methyl-1-phenylquinolin-2(1H)-one. Acta Crystallographica Section E. [Link]
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Kumar, A., et al. (2010). Biological activities of quinoline derivatives. PubMed. [Link]
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Yuan, M.-L., et al. (2016). Crystal structure of methyl (E)-4-[2-(8-hydroxyquinolin-2-yl)vinyl]benzoate. Acta Crystallographica Section E. [Link]
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Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
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Algarsamy, V., et al. (2011). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. ResearchGate. [Link]
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solubility and stability of 2-Methyl-4-phenylquinolin-8-ol
An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-4-phenylquinolin-8-ol
Executive Summary
This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of this compound, a quinoline derivative of interest in pharmaceutical research. For drug development professionals, understanding these core physicochemical properties is not merely a characterization exercise; it is a critical determinant of a compound's potential for successful formulation, bioavailability, and therapeutic efficacy. This document moves beyond rote protocols to explain the causality behind experimental choices, offering field-proven insights into designing and executing robust solubility and stability studies. We present detailed methodologies for kinetic and thermodynamic solubility assessment, forced degradation studies under various stress conditions as mandated by ICH guidelines, and the development of a stability-indicating analytical method. All quantitative data is summarized in structured tables, and key workflows are visualized through diagrams to ensure clarity and practical application in a research and development setting.
Introduction: The Decisive Role of Solubility and Stability
In the landscape of drug discovery and development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the earliest and most critical hurdles are the intrinsic physicochemical properties of the molecule, principally its solubility and stability.[1][2] Quinoline derivatives, a scaffold present in numerous FDA-approved drugs, often exhibit complex behaviors due to their aromatic, heterocyclic nature.[3]
This compound incorporates several key structural features that dictate its behavior:
-
A basic quinoline nitrogen: Susceptible to protonation, influencing pH-dependent solubility.
-
An acidic 8-hydroxyl group: Also contributing to pH-dependent solubility and potential for forming salts or chelates.
-
A lipophilic 4-phenyl group: Tending to decrease aqueous solubility.
-
A conjugated aromatic system: Prone to oxidative and photolytic degradation.[4]
Answering the question, "What is the solubility of my compound?" is complex, as the required data depends on the stage of development.[5] Early-stage discovery may only require high-throughput kinetic solubility for initial ranking, while later-stage formulation demands precise thermodynamic solubility data.[1][6] Similarly, stability is not a single value but a comprehensive profile of the compound's resilience to environmental stresses, which is essential for determining storage conditions, shelf-life, and identifying potential degradation products that could impact safety and efficacy.[7][8]
This guide provides the necessary theoretical grounding and practical, step-by-step protocols to empower researchers to generate a robust and reliable physicochemical profile of this compound.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies. While extensive experimental data for this specific molecule is not publicly available, we can infer its characteristics from its structure and related analogs.
| Property | Value / Information | Source / Method |
| Molecular Formula | C₁₆H₁₃NO | - |
| Molecular Weight | 235.28 g/mol | - |
| Appearance | Likely a solid at room temperature. | Inferred from similar structures. |
| pKa (predicted) | ~4.5-5.5 (for quinoline N), ~9.5-10.5 (for 8-OH) | Prediction based on quinoline and 8-hydroxyquinoline analogs. |
| LogP (predicted) | ~3.5 - 4.5 | Prediction based on structural fragments. |
Note: pKa and LogP values are estimations and should be determined experimentally.
Comprehensive Solubility Assessment
Solubility dictates how efficiently a drug can be absorbed and is a critical factor for bioavailability.[2] We will explore two key types of solubility: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound at the moment it begins to precipitate from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer. It is a high-throughput method ideal for early-stage discovery to quickly rank compounds.[1][6]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of solid material. This "gold standard" measurement is crucial for late-stage development and formulation.[1][9]
Experimental Protocol: Kinetic Solubility by Nephelometry
Nephelometry, which measures light scattering from suspended particles, provides a rapid and automated way to determine the point of precipitation.[2][6]
Rationale: This method is chosen for its high throughput and minimal compound consumption, making it ideal for screening large numbers of compounds or conditions during lead optimization.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: In a 96- or 384-well microplate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.01 mM).
-
Addition of Aqueous Buffer: Rapidly add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to all wells, ensuring the final DMSO concentration is low and consistent (e.g., 1-2%).
-
Measurement: Immediately place the microplate into a nephelometer (e.g., BMG LABTECH NEPHELOstar Plus) and measure the light scattering at regular intervals for a set period (e.g., 1-2 hours).
-
Data Analysis: The concentration at which a significant increase in light scattering is observed above the background is defined as the kinetic solubility.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is the benchmark for determining thermodynamic solubility.[9]
Rationale: This method ensures that a true equilibrium is reached between the solid and dissolved states of the compound, providing the most accurate and relevant solubility value for biopharmaceutical characterization. The use of different pH buffers is critical, as the ionization state of the quinoline nitrogen and the 8-hydroxyl group will heavily influence solubility.
Methodology:
-
Preparation: Add an excess amount of solid this compound to vials containing aqueous buffers of varying pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0). Self-Validation Check: A visible amount of solid must remain at the end of the experiment to ensure saturation.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step. Centrifugation followed by careful collection of the supernatant is common. Alternatively, filtration can be used, but one must account for potential compound adsorption to the filter material.[5]
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH and temperature.
Data Presentation: Solubility Profile
The results should be compiled into a clear, concise table.
| pH of Buffer | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) |
| 2.0 | Hypothetical Value: 150 | Hypothetical Value: 45 |
| 5.0 | Hypothetical Value: 80 | Hypothetical Value: 22 |
| 7.4 | Hypothetical Value: 5 | Hypothetical Value: 1.2 |
| 9.0 | Hypothetical Value: 15 | Hypothetical Value: 3.5 |
| 10.5 | Hypothetical Value: 65 | Hypothetical Value: 18 |
Note: Values are hypothetical and for illustrative purposes only.
Visualization: Solubility Determination Workflow
Caption: Workflow for determining kinetic and thermodynamic solubility.
Comprehensive Stability Assessment
Forced degradation studies are a cornerstone of drug development, used to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[7][8] These studies expose the drug substance to conditions more severe than those used in accelerated stability testing.[7]
Experimental Protocol: Forced Degradation Studies
Rationale: The choice of stressors (acid, base, oxidation, heat, light) is mandated by ICH guidelines (Q1A) to cover the most likely degradation pathways a molecule might encounter.[7] The goal is to achieve 5-20% degradation to ensure that degradation products are formed at a sufficient level for detection without completely consuming the parent compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[4]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.[4]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[4]
-
Thermal Degradation: Store the stock solution (and a sample of the solid powder) in an oven at a high temperature (e.g., 80°C).[4]
-
Photolytic Degradation: Expose the stock solution in a transparent container to a calibrated light source providing both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²).[4]
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol: Development of a Stability-Indicating HPLC Method
Rationale: A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, impurities, and excipients.[4] Specificity is the most critical validation parameter, often confirmed using a Photodiode Array (PDA) detector to assess peak purity.[4]
Methodology:
-
Column and Mobile Phase Selection: Start with a standard C18 reversed-phase column. Screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water gradients) and pH modifiers (e.g., formic acid, ammonium acetate) to achieve optimal separation between the parent peak and all degradation peaks.
-
Method Optimization: Adjust parameters such as gradient slope, flow rate, and column temperature to improve resolution and peak shape.
-
Detection: Use a PDA detector to monitor the chromatograms. The PDA allows for the assessment of peak purity, which helps to ensure that the parent peak is not co-eluting with any degradants.
-
Method Validation (as per ICH Q2(R1)):
-
Specificity: Analyze stressed samples to demonstrate that all degradation product peaks are resolved from the parent peak.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range.
-
Accuracy & Precision: Confirm that the method provides accurate and repeatable results.
-
Robustness: Show that small, deliberate variations in method parameters (e.g., pH, flow rate) do not significantly affect the results.
-
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration | Parent Compound Remaining (%) | No. of Degradants | Observations |
| 0.1 M HCl, 60°C | 24h | Hypothetical: 85.2% | 2 | Slight discoloration. |
| 0.1 M NaOH, 60°C | 24h | Hypothetical: 78.9% | 3 | Solution turned yellow-brown.[4] |
| 3% H₂O₂, RT | 24h | Hypothetical: 81.5% | 2 | - |
| Thermal (80°C, solution) | 48h | Hypothetical: 92.1% | 1 | - |
| Photolytic | - | Hypothetical: 88.7% | 1 | Significant degradation observed.[4] |
Note: Values are hypothetical and for illustrative purposes only.
Visualization: Stability Testing Workflow
Caption: Experimental workflow for a forced degradation study.
Conclusion: Synthesizing a Development Strategy
The comprehensive assessment of solubility and stability for this compound is fundamental to its progression as a drug candidate. The data generated from the protocols outlined in this guide will directly inform critical development decisions. The pH-solubility profile will guide salt form selection and the development of appropriate formulations for desired routes of administration. The stability profile will dictate manufacturing processes, packaging requirements, and storage conditions to ensure the final drug product is safe and effective throughout its shelf life. By integrating these studies early and thoroughly, researchers can mitigate risks, optimize resource allocation, and significantly increase the probability of successful drug development.
References
- Benchchem Technical Support Center. Stability of Quinoline Compounds in Aqueous Solutions.
- Bergström, C. A., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Glomme, A., & Abrahamsson, B. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- Walash, M. I., et al. Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, Vol 16, No 2.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- Rheolution Inc. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- BMG LABTECH. (2023).
- Reddy, Y. R. (2016).
- ResearchGate. (2021).
- IJFMR.
- Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
- Sigma-Aldrich. Quinoline for synthesis 91-22-5.
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- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 9. researchgate.net [researchgate.net]
A Technical Guide to the Determination of the Fluorescence Quantum Yield of 2-Methyl-4-phenylquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the determination of the fluorescence quantum yield (ΦF) of 2-Methyl-4-phenylquinolin-8-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. As a derivative of 8-hydroxyquinoline, its photophysical properties are of significant academic and industrial relevance. This document moves beyond a simple recitation of facts to deliver a field-proven, in-depth understanding of the principles, experimental design, and potential pitfalls in quantum yield measurements. We will explore the theoretical underpinnings of fluorescence, detail a rigorous experimental protocol for relative quantum yield determination, and discuss the critical factors that can influence the luminescent properties of quinoline derivatives. This guide is designed to equip researchers with the necessary knowledge to conduct accurate and reproducible quantum yield measurements, fostering a deeper understanding of the structure-property relationships in this important class of molecules.
Introduction: The Significance of this compound
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, exhibiting a broad spectrum of biological activities. The incorporation of a hydroxyl group at the 8-position, as seen in 8-hydroxyquinoline (8-HQ), imparts unique chelating and photophysical properties. 8-HQ and its derivatives are known for their use as insecticides, bactericides, and fungicides. Furthermore, their metal complexes have gained prominence in the development of organic light-emitting diodes (OLEDs).[1][2] The target molecule of this guide, this compound, combines the 8-hydroxyquinoline core with methyl and phenyl substituents, which are expected to modulate its electronic and steric properties, thereby influencing its fluorescence characteristics.
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the sample.[3][4] An accurate determination of ΦF is paramount for applications where high luminescence is desired, such as in fluorescent probes, sensors, and OLEDs. This guide will provide the necessary theoretical and practical framework for such a determination.
Theoretical Foundations of Fluorescence Quantum Yield
Upon absorbing a photon of light, a fluorophore is promoted to an energetically excited state. The molecule can then return to the ground state through several deactivation pathways. The primary deactivation processes include:
-
Fluorescence: Radiative decay involving the emission of a photon.
-
Internal Conversion & Vibrational Relaxation: Non-radiative decay where energy is dissipated as heat.
-
Intersystem Crossing: A non-radiative transition to a triplet state, which can then lead to phosphorescence or non-radiative decay.
The fluorescence quantum yield (ΦF) represents the probability that an excited molecule will deactivate through fluorescence.[5] It is mathematically expressed as:
ΦF = kf / (kf + knr)
where kf is the rate constant for fluorescence and knr is the sum of the rate constants for all non-radiative deactivation processes.
N-heterocycles like quinolines can exhibit weak fluorescence due to the presence of non-bonding electrons, which can promote intersystem crossing.[6] However, factors such as protonation of the nitrogen atom can increase the quantum yield by altering the nature of the excited state.[6] For 8-hydroxyquinoline derivatives, intramolecular proton transfer from the hydroxyl group to the nitrogen atom in the excited state can also play a significant role in their photophysical behavior.[2][7]
Experimental Determination of Fluorescence Quantum Yield: A Step-by-Step Protocol
The most reliable and commonly used method for determining the fluorescence quantum yield is the comparative method.[5] This technique involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known quantum yield.
Selection of a Suitable Quantum Yield Standard
The choice of the standard is critical for an accurate measurement. The ideal standard should:
-
Have a known and well-documented quantum yield.
-
Absorb and emit in a similar spectral region to the test compound.
-
Be soluble in the same solvent as the test compound.
-
Be photochemically stable.
For this compound, which is expected to absorb in the UV region and emit in the visible region, a common standard such as quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a suitable choice.
Experimental Workflow
The following diagram illustrates the workflow for the comparative determination of fluorescence quantum yield.
Figure 1: Workflow for comparative quantum yield determination.
Detailed Protocol
Step 1: Solution Preparation
-
Prepare a stock solution of the quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Ensure the solvent is of spectroscopic grade.[8]
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances at the chosen excitation wavelength ranging from approximately 0.01 to 0.1.
Step 2: Absorbance Measurements
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Identify an excitation wavelength (λex) where both the standard and the sample have significant absorbance.
-
Record the absorbance values at λex for all solutions. It is crucial to work with dilute solutions (absorbance < 0.1) to avoid inner filter effects.
Step 3: Fluorescence Measurements
-
Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.
-
The excitation wavelength for all measurements must be the same (λex) and identical to the one used for the absorbance measurements.
-
Ensure that the experimental parameters (e.g., slit widths, detector voltage) are kept constant for all measurements of the standard and the sample.
Step 4: Data Analysis and Quantum Yield Calculation
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Plot Calibration Curves: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine Gradients: The plots should be linear. Determine the gradient (slope) of the straight line for both the standard (GradST) and the sample (GradX).
-
Calculate Quantum Yield: The quantum yield of the sample (ΦX) can be calculated using the following equation:[5]
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients of the plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Factors Influencing the Quantum Yield of this compound
The fluorescence quantum yield of this compound is not an intrinsic constant but can be significantly influenced by its environment and molecular structure.
-
Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited state and thus the quantum yield. For many quinoline derivatives, fluorescence is quenched in polar solvents.[9]
-
pH and Protonation: The acidity or basicity of the solution can have a profound effect. Protonation of the quinoline nitrogen generally leads to an increase in fluorescence quantum yield.[6] The phenolic hydroxyl group at the 8-position can also be deprotonated in basic conditions, which will alter the photophysical properties.
-
Presence of Metal Ions: The 8-hydroxyquinoline moiety is an excellent chelating agent for many metal ions.[2] Chelation often leads to the formation of rigid complexes, which can significantly enhance the fluorescence emission.[2][7]
-
Substituent Effects: The electron-donating methyl group and the π-system of the phenyl group at the 2- and 4-positions, respectively, will influence the electronic distribution and the energy of the excited states, thereby affecting the quantum yield. Electron-donating groups generally increase fluorescence.[10]
Data Presentation and Expected Results
The results of the quantum yield determination should be presented in a clear and organized manner.
Table 1: Spectroscopic and Photophysical Data
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |
| This compound | Ethanol | TBD | TBD | To be determined | This work |
| Quinine Sulfate (Standard) | 0.1 M H2SO4 | 348 | 450 | 0.54 | Standard Value |
| 8-Hydroxyquinoline | Various | See Ref. | See Ref. | Solvent dependent |
TBD: To be determined experimentally.
Based on the properties of related 8-hydroxyquinoline derivatives, it is anticipated that this compound will exhibit fluorescence, with a quantum yield that is sensitive to the solvent environment. The presence of the electron-donating methyl group and the extended conjugation from the phenyl group may lead to a higher quantum yield compared to the parent 8-hydroxyquinoline.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical principles and a detailed experimental protocol for the determination of the fluorescence quantum yield of this compound. By following the outlined comparative method and considering the various factors that can influence fluorescence, researchers can obtain accurate and reproducible quantum yield values. This information is crucial for the rational design and application of novel quinoline-based compounds in drug development, bioimaging, and materials science. The self-validating nature of the described protocol, which relies on a calibrated standard and linear response curves, ensures the trustworthiness of the obtained results.
References
- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. (General methodology)
- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43(10), 743-747.
- Kafuti, L., & O'Brien, D. F. (2005). Synthesis and Photophysical Characterization of Dendritic 8-Hydroxyquinoline Complexes.
- JASCO. (2021). Fluorescence quantum yield measurement.
- Gassman, P. G., & Grygiel, J. R. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry, 89(16), 8456–8462.
- Resch-Genger, U., Rurack, K., & De Schryver, F. C. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
- Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse.
- Tervola, J., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(52), 31235-31242.
- El-Sayed, Y. S. (2017).
- El-Sayed, Y. S. (2017).
- Tervola, J., et al. (2020). Maximum fluorescence quantum yield (F FL ) achieved for each base with different acids.
- Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Semantic Scholar.
- AAT Bioquest. (2023). What are the factors affecting fluorescence?
- Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports, 9(1), 17723.
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An In-Depth Technical Guide to the Photophysical Properties of 2-Methyl-4-phenylquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the core photophysical properties of 2-Methyl-4-phenylquinolin-8-ol, a promising heterocyclic compound with significant potential in various scientific and technological domains. Drawing upon established principles of fluorescence spectroscopy and molecular photophysics, this document elucidates the synthesis, electronic transitions, and environmental sensitivity of this quinoline derivative.
Introduction: The Significance of Substituted Quinolines
Quinoline and its derivatives represent a critical class of N-heterocyclic compounds that form the backbone of numerous synthetic compounds with diverse pharmacological and photophysical properties.[1] The 8-hydroxyquinoline (8-HQ) scaffold, in particular, is a well-established building block for fluorescent chemosensors, organic light-emitting diodes (OLEDs), and therapeutic agents. The inherent fluorescence of many 8-HQ derivatives, which can be modulated by structural modifications and environmental factors, makes them highly valuable tools in materials science and drug discovery. The introduction of methyl and phenyl substituents at the 2- and 4-positions of the 8-hydroxyquinoline core, respectively, creates this compound, a molecule with distinct electronic and steric characteristics that influence its photophysical behavior.
Synthesis of this compound
The synthesis of this compound can be achieved through established methods for quinoline ring formation, most notably the Friedländer annulation. This versatile and efficient protocol involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Proposed Synthetic Pathway: Modified Friedländer Annulation
A plausible and efficient route to synthesize this compound is through a modified Friedländer synthesis. This approach involves the reaction of 2-amino-3-hydroxybenzophenone with acetone in the presence of a suitable catalyst.
Sources
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery, History, and Synthesis of 2-Methyl-4-phenylquinolin-8-ol
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, with a rich history stretching back to the early days of organic chemistry. Its derivatives have consistently demonstrated a broad spectrum of biological activities, leading to their classification as "privileged structures" in drug discovery. This technical guide delves into the historical context of the quinoline and 8-hydroxyquinoline core, providing a foundation for understanding the significance of substituted analogues. While a specific discovery timeline for 2-Methyl-4-phenylquinolin-8-ol is not extensively documented, this guide will construct its scientific narrative by exploring the seminal discoveries of its parent scaffolds, proposing a robust synthetic pathway based on established named reactions, and elucidating its potential pharmacological significance through an analysis of its constituent functional groups. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.
Historical Perspective: The Genesis of the Quinoline and 8-Hydroxyquinoline Scaffolds
The story of quinoline is intrinsically linked to the pioneering era of 19th-century chemistry and the exploration of coal tar, a complex mixture of organic compounds. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, oily substance from coal tar, which he named "leukol".[1][2] Independently, in 1842, French chemist Charles Gerhardt obtained a similar compound through the alkaline distillation of the antimalarial alkaloid quinine, naming it "chinolein" or "quinoline."[2][3] It was later confirmed that these two substances were identical. The structural elucidation of quinoline, a fusion of a benzene and a pyridine ring, was proposed by August Kekulé in 1869, providing a theoretical framework for its chemistry.[1]
The development of synthetic methodologies was crucial for the widespread investigation of quinoline derivatives. In 1880, the Czech chemist Zdenko Hans Skraup developed the eponymous Skraup synthesis , a reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, which became a fundamental method for preparing the quinoline core.[4][5]
The 8-hydroxyquinoline (oxine) moiety, a critical component of our target molecule, also has a rich history. It was first synthesized in 1880, and its profound biological activities were later linked to its exceptional ability to chelate metal ions.[6][7] This property, extensively studied by Adrien Albert in the mid-20th century, underpins its diverse applications, from an antiseptic to a key component in the development of anticancer and neuroprotective agents.[6][8]
Synthesis of this compound: A Proposed Pathway
Step 1: Synthesis of 2-Methyl-4-phenylquinoline via the Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[4][9] In this proposed first step, aniline reacts with benzylideneacetone (an α,β-unsaturated ketone) in the presence of an acid catalyst to yield 2-methyl-4-phenylquinoline.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline (1.0 eq) and benzylideneacetone (1.1 eq).
-
Acid Catalysis: Slowly add concentrated hydrochloric acid or sulfuric acid (as a catalyst) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
The use of an excess of the α,β-unsaturated ketone helps to drive the reaction to completion.
-
The strong acid protonates the carbonyl group, activating it for nucleophilic attack by the aniline.
-
Refluxing provides the necessary energy to overcome the activation barrier for the cyclization and dehydration steps.
-
Neutralization is crucial to remove the acid catalyst and allow for the extraction of the basic quinoline product into the organic phase.
Diagram of the Doebner-von Miller Reaction Mechanism:
Caption: Proposed Doebner-von Miller synthesis of 2-Methyl-4-phenylquinoline.
Step 2: Synthesis of this compound from a Substituted Aminophenol
A more direct and plausible route to the final product involves a modification of the Skraup synthesis or a similar cyclization reaction starting from 2-amino-5-methoxyphenol. This approach builds the quinoline ring with the hydroxyl group precursor already in place.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine 2-aminophenol (1.0 eq) with glycerol (3.0 eq).[10]
-
Acid and Oxidizing Agent: Slowly and carefully add concentrated sulfuric acid. Then, add an oxidizing agent such as o-nitrophenol or arsenic acid.[10]
-
Reaction Conditions: Heat the mixture gently at first, as the reaction can be exothermic. Once the initial reaction subsides, heat to around 130-140°C for several hours.[10]
-
Work-up: Cool the reaction mixture and cautiously pour it into a large volume of water. Neutralize the acidic solution with a base (e.g., sodium hydroxide) until the pH is approximately 7-8.[11]
-
Isolation and Purification: The product, 8-hydroxyquinoline, will precipitate out of the solution. The precipitate can be collected by filtration, washed with cold water, and then purified by recrystallization or sublimation.[10]
To synthesize this compound, the appropriate substituted aminophenol would be reacted with a suitable α,β-unsaturated ketone under acidic conditions, analogous to the Doebner-von Miller reaction.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Predicted Physicochemical Properties and Characterization Data
Based on the known properties of structurally related compounds, the following table summarizes the predicted physicochemical properties and key spectral data for this compound.
| Property | Predicted Value/Characteristics |
| Molecular Formula | C₁₆H₁₃NO |
| Molecular Weight | 235.28 g/mol |
| Appearance | Likely a solid at room temperature |
| ¹H NMR | Aromatic protons (multiplets, δ 7.0-8.5 ppm), Methyl protons (singlet, δ ~2.5 ppm), Hydroxyl proton (broad singlet, variable ppm) |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Methyl carbon (δ ~25 ppm) |
| IR (cm⁻¹) | O-H stretch (broad, ~3400-3200), C-H aromatic stretch (~3100-3000), C=N and C=C stretches (~1600-1450) |
| Mass Spec (m/z) | Molecular ion peak at ~235 |
Potential Biological Activities and Mechanism of Action
The pharmacological profile of this compound can be inferred by considering the contributions of its individual structural motifs.
-
The Quinoline Core: The quinoline scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[12][13]
-
The 8-Hydroxyquinoline Moiety: The 8-hydroxyl group confers potent metal-chelating properties.[6] This ability to bind essential metal ions like iron, copper, and zinc is a key mechanism behind its antimicrobial and anticancer effects.[14][15] By sequestering these metals, 8-hydroxyquinoline derivatives can disrupt critical enzymatic processes in pathogens and cancer cells, leading to growth inhibition and apoptosis.[15] In the context of cancer, some 8-hydroxyquinoline-metal complexes have been shown to induce DNA damage and suppress telomerase activity.[16]
-
The 2-Methyl Group: The presence of a methyl group at the 2-position can influence the molecule's lipophilicity and steric profile, potentially enhancing its cell permeability and interaction with biological targets. 2-methylquinoline derivatives have demonstrated significant biological activities.[12]
-
The 4-Phenyl Group: The phenyl group at the 4-position contributes to the molecule's aromaticity and can engage in π-π stacking interactions with biological macromolecules. 4-phenylquinoline derivatives have been investigated as potential anticancer agents and serotonin receptor ligands.[17][18]
Proposed Mechanism of Action:
The primary mechanism of action for this compound is likely to be its ability to chelate intracellular metal ions, leading to a cascade of downstream effects.
Diagram of the Proposed Mechanism of Action:
Caption: Postulated mechanism of action for this compound.
Conclusion and Future Directions
While the specific discovery and history of this compound remain to be fully elucidated in the scientific literature, a comprehensive understanding of its chemical and biological properties can be constructed from the rich history of its parent scaffolds. The proposed synthetic pathway offers a viable route for its preparation, enabling further investigation into its therapeutic potential. The combination of the privileged quinoline core, the potent metal-chelating 8-hydroxyquinoline moiety, and the modulating influence of the 2-methyl and 4-phenyl substituents suggests that this compound is a promising candidate for further research in the development of novel anticancer, antimicrobial, and other therapeutic agents. Future studies should focus on its synthesis, purification, and comprehensive biological evaluation to validate the predicted activities and explore its full therapeutic potential.
References
-
What is the history of the discovery of quinoline? - Blog - BIOSYNCE. (2025, October 17). Retrieved from [Link]
-
Quinoline - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis of 8-hydroxyquinoline by Skraup reaction - ResearchGate. (n.d.). Retrieved from [Link]
-
Charles Gerhardt - Wikipédia. (n.d.). Retrieved from [Link]
-
Synthesis of 8-hydroxyquinoline derivatives from aminophenol, aldehydes and alkynes. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from [Link]
-
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8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. (2025, October 17). Retrieved from [Link]
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Production method of 8-hydroxyquinoline - Eureka | Patsnap. (n.d.). Retrieved from [Link]
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Recent Advances in the Synthesis and Applications of Phenylquinoline-4-carboxylic Acid Derivatives: A Comprehensive Review | Bentham Science Publishers. (2024, January 1). Retrieved from [Link]
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8-hydroxy quinoline: Significance and symbolism. (2025, March 5). Retrieved from [Link]
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Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - RSC Publishing. (n.d.). Retrieved from [Link]
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What is 8-Hydroxyquinoline? - Sinobio Chemistry. (2024, October 17). Retrieved from [Link]
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theoretical studies of 2-Methyl-4-phenylquinolin-8-ol
An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-Methyl-4-phenylquinolin-8-ol
Executive Summary
This guide provides a comprehensive theoretical examination of this compound, a heterocyclic compound belonging to the quinoline family. Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active compounds. This document delineates the computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of this compound. By leveraging Density Functional Theory (DFT) and molecular docking simulations, we explore the molecule's optimized geometry, vibrational frequencies, electronic reactivity, and potential as a therapeutic agent. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the application of computational chemistry for understanding and predicting the behavior of complex organic molecules.
Introduction: The Significance of the Quinoline Scaffold
The quinoline nucleus is a privileged structural motif in drug discovery, forming the core of a wide array of natural alkaloids and synthetic compounds with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and biological characteristics.[3] this compound combines the key features of a quinoline core with a methyl group at position 2, a phenyl group at position 4, and a hydroxyl group at position 8. These substitutions are expected to significantly influence its electronic distribution, steric profile, and potential for intermolecular interactions, making it a compelling candidate for theoretical investigation and drug design.
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), have become indispensable for predicting molecular properties and reactivity, thereby guiding synthetic efforts and biological screening.[3][4] This guide details the theoretical framework for characterizing this compound, from its fundamental geometry to its potential interactions with biological macromolecules.
Computational Methodology: The Power of Density Functional Theory
The cornerstone of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). It offers a favorable balance between computational cost and accuracy. The choice of functional and basis set is critical for obtaining reliable results.
Rationale for Method Selection
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electronic structures and properties for a wide range of systems.[4][5]
-
Basis Set: The 6-311G(d,p) basis set is a popular choice that provides a good description of electron distribution. It is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately modeling chemical bonds and non-covalent interactions.[2][5]
Standard Computational Workflow
A typical theoretical analysis involves a multi-step process to ensure the calculated properties correspond to a stable molecular conformation.
Caption: A typical workflow for computational analysis using DFT.
Molecular Structure and Geometry Optimization
The first step in any theoretical study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization, which systematically alters the molecular geometry to find the configuration with the lowest potential energy.
The optimized structure of this compound reveals key steric and electronic features. The phenyl group at the C4 position is typically twisted relative to the quinoline plane to minimize steric hindrance. The intramolecular hydrogen bond between the hydroxyl group at C8 and the quinoline nitrogen atom is a critical feature, influencing the planarity and overall conformation of the molecule.
Caption: Molecular structure of this compound.
Key Geometric Parameters
DFT calculations provide precise bond lengths and angles. For quinoline derivatives, DFT-calculated geometric parameters are generally in good agreement with experimental X-ray diffraction data where available.[6]
| Parameter | Typical Calculated Value (Å) | Description |
| C8-O | 1.36 | Bond length of the hydroxyl group to the quinoline ring.[3] |
| C2-C(Methyl) | 1.51 | Bond length of the methyl group to the quinoline ring.[3] |
| N1-H (H-bond) | ~2.0 | Distance of the intramolecular hydrogen bond. |
| Dihedral Angle | 45-55° | Angle between the quinoline and C4-phenyl ring planes.[2] |
| Note: These are representative values based on DFT studies of similar structures. Actual values would be generated from a specific calculation. |
Theoretical Spectroscopic Analysis
Computational methods allow for the prediction of various spectra, which serves as a powerful tool for validating the optimized molecular structure and interpreting experimental data.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Frequency calculations based on the optimized geometry yield the normal modes of vibration. These calculated frequencies, after applying a scaling factor to account for anharmonicity and method limitations, can be correlated with experimental FT-IR and FT-Raman spectra.[5]
Protocol: Vibrational Frequency Calculation
-
Input: Use the optimized molecular geometry from the B3LYP/6-311G(d,p) calculation.
-
Calculation: Perform a frequency analysis at the same level of theory.
-
Analysis:
-
Confirm the absence of imaginary frequencies to verify a true energy minimum.
-
Assign calculated vibrational modes (e.g., O-H stretch, C=N stretch, aromatic C-H bend) to peaks in the experimental spectra.[7]
-
Compare the calculated wavenumbers with experimental data to validate the computational model.
-
NMR Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict the isotropic chemical shifts (δ) for ¹H and ¹³C NMR. Calculated chemical shifts are reported relative to a standard, typically Tetramethylsilane (TMS).[1][8] These predictions are invaluable for assigning signals in complex experimental spectra.
Electronic Properties and Chemical Reactivity
Understanding the electronic structure of a molecule is paramount for predicting its reactivity and potential biological activity.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[9] DFT calculations provide precise values for these orbital energies.
Caption: The HOMO-LUMO energy gap (ΔE) determines chemical reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack.
-
Red/Yellow Regions: Indicate negative potential (electron-rich areas), prone to electrophilic attack. In this compound, these are expected around the nitrogen atom and the oxygen of the hydroxyl group.[6]
-
Blue Regions: Indicate positive potential (electron-poor areas), prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the hydroxyl proton.[6]
The MEP map is highly valuable in drug design for understanding potential non-covalent interactions, such as hydrogen bonding, with a biological receptor.
Potential Therapeutic Applications: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand (like this compound) to the active site of a target protein.
Protocol: Molecular Docking Workflow
-
Preparation of Receptor: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Preparation of Ligand: Use the DFT-optimized 3D structure of this compound. Assign charges and define rotatable bonds.
-
Grid Generation: Define the binding site (active site) on the receptor, creating a grid box that encompasses this area.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina) to explore various conformations of the ligand within the receptor's active site.[11]
-
Analysis of Results:
-
Analyze the predicted binding poses and scores (e.g., binding affinity in kcal/mol). A lower binding energy indicates a more stable complex.
-
Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) to understand the basis of binding.[9]
-
Quinoline derivatives have been successfully docked into the active sites of various targets, including DNA gyrase and protein kinases, demonstrating their potential as inhibitors.[12] The docking of this compound into relevant targets could reveal its potential as an antibacterial or anticancer agent.
Caption: A generalized workflow for molecular docking studies.
Conclusion and Future Outlook
Theoretical studies provide a powerful, efficient, and insightful framework for the comprehensive characterization of this compound. Through DFT calculations, we can reliably predict its stable geometry, spectroscopic signatures, and electronic properties, which are essential for understanding its intrinsic chemical nature. The analysis of frontier molecular orbitals and the molecular electrostatic potential offers deep insights into its reactivity and potential interaction sites.
Furthermore, molecular docking simulations bridge the gap between theoretical chemistry and practical drug development by predicting how this molecule might interact with specific biological targets. The combined findings from these computational approaches can effectively guide the synthesis of novel derivatives with enhanced biological activity and provide a solid foundation for further experimental investigation. Future studies could involve Time-Dependent DFT (TD-DFT) to explore excited-state properties or molecular dynamics simulations to study the stability of the ligand-protein complex in a dynamic environment.
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Meléndez, C., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 10), 524–530. Available at: [Link]
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Desai, N. C., et al. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Asian Journal of Chemistry, 32(5), 1151–1157. Available at: [Link]
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Arivazhagan, M., & Manivel, S. (2015). Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 1036-1045. Available at: [Link]
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Unknown Author. (n.d.). STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES. AWS S3 Publication. Available at: [Link]
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Adesina, A. M., et al. (2020). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 36(4). Available at: [Link]
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Al-Ayed, A. S., et al. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega, 8(46), 44103–44117. Available at: [Link]
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Shafiq, Z., et al. (2025). Design, synthesis, pharmacological evaluation and computational modeling of 4-formyl-2-nitrophenyl quinoline-8-sulfonate derived thiosemicarbazones as antidiabetic agents. Journal of Molecular Modeling. Available at: [Link]
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Meléndez, C., et al. (2023). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Acta Crystallographica Section C: Structural Chemistry, 79(Pt 3), 133–142. Available at: [Link]
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Arshad, M. N., et al. (2015). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-carboxylate; Two New Quinoline-2 Carboxylic Derivatives. Molecules, 20(4), 5670–5684. Available at: [Link]
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Akkurt, M., et al. (2012). 7-[(Morpholin-4-yl)(phenyl)methyl]quinolin-8-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o221. Available at: [Link]
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Alagarsamy, V., et al. (2011). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Indian Journal of Pharmaceutical Sciences, 73(3), 308–313. Available at: [Link]
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Zibaseresht, R., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Journal of Archives in Military Medicine, 2(1), e15957. Available at: [Link]
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Mary, Y. S., et al. (2015). Vibrational spectroscopic and molecular docking study of 4-Methylphenylquinoline-2-carboxylate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 116–126. Available at: [Link]
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Raj, S. S. S., et al. (2007). 4-Methyl-1-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o72. Available at: [Link]
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El-Emary, T. I. (2007). Some Reactions of 2- and 4-substituted 8-methylquinolin-2(1H)-ones and their thio analogues. Journal of the Chinese Chemical Society, 54(2), 447-454. Available at: [Link]
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Tsvetkova, D., et al. (2022). Synthesis, Molecular Docking, and Neuroprotective Effect of 2-Methylcinnamic Acid Amide in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)—An Induced Parkinson's Disease Model. Molecules, 27(21), 7277. Available at: [Link]
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Saeed, A., et al. (2015). Synthesis, Structure and Quantum Mechanical Calculations of Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate. Chinese Journal of Structural Chemistry, 34(6), 858-870. Available at: [Link]
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Meléndez, C., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 10), 524–530. Available at: [Link]
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Gökçe, H., et al. (2008). HF and DFT studies of the structure and vibrational spectra of 8-hydroxyquinoline and its mercury(II) halide complexes. Journal of Molecular Structure: THEOCHEM, 858(1-3), 1-8. Available at: [Link]
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Methodological & Application
Topic: Experimental Setup for Fluorescence Studies of 2-Methyl-4-phenylquinolin-8-ol
An Application Note for Drug Development Professionals and Researchers
Introduction: Unlocking the Potential of a Versatile Fluorophore
2-Methyl-4-phenylquinolin-8-ol is a heterocyclic organic compound belonging to the 8-hydroxyquinoline (8-HQ) family. The 8-HQ scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its potent metal-chelating properties and rich photophysical behavior.[1][2] The parent 8-HQ molecule is typically weakly fluorescent due to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[1] However, upon chelation with metal ions, this process is often disrupted, leading to a significant enhancement in fluorescence intensity—a phenomenon known as chelation-enhanced fluorescence (CHEF).[1][3]
This inherent sensitivity to its local environment makes this compound a compelling candidate for a range of applications, including:
-
Fluorescent Probes: For the selective detection of biologically and environmentally significant metal ions.[3][4][5][6]
-
Bioimaging: As a fluorophore for visualizing cellular structures and processes.[4][7]
-
Pharmaceutical Development: As a potential therapeutic agent whose activity could be monitored via its intrinsic fluorescence.[1][7]
This guide provides a comprehensive set of protocols for the systematic characterization of the fluorescence properties of this compound. The methodologies detailed herein are designed to provide a robust framework for evaluating its potential as a fluorescent sensor and to understand the fundamental photophysical processes that govern its behavior.
Foundational Setup: Instrumentation and Reagents
A successful fluorescence study begins with the proper equipment and high-purity materials.
Core Instrumentation
-
UV-Visible Spectrophotometer: To measure absorbance spectra and determine sample concentrations. An instrument capable of scanning from at least 200-800 nm is required.
-
Spectrofluorometer: The central instrument for fluorescence studies. Key features should include:
-
pH Meter: For accurate preparation of buffered solutions.
-
Quartz Cuvettes: 1 cm path length quartz cuvettes are standard for both absorbance and fluorescence measurements to ensure UV transparency.
Reagents and Solvents
-
This compound: Synthesized and purified according to established literature methods.[12][13][14] Purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Solvents: Spectroscopic grade solvents are mandatory to avoid background fluorescence. A range of solvents with varying polarities should be used for solvatochromism studies (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).
-
Buffers: A series of buffers (e.g., citrate, phosphate, borate) to cover a wide pH range (e.g., pH 2-12) for pH titration experiments.
-
Metal Salts: High-purity salts (e.g., chlorides or nitrates) of various metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Cd²⁺, Mg²⁺, Ca²⁺) for ion sensing studies.
-
Quantum Yield Standard: A well-characterized fluorophore with a known quantum yield, such as quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54).[15]
Workflow for Comprehensive Fluorescence Characterization
The following diagram outlines the logical flow for a thorough investigation of the fluorophore's properties.
Caption: Workflow for the photophysical characterization of this compound.
Core Photophysical Characterization Protocols
Protocol: Determination of Absorption and Emission Maxima
Rationale: This initial step identifies the optimal wavelengths for excitation and emission, and calculates the Stokes shift, which is the energy difference between absorption and emission maxima and is indicative of the excited-state relaxation process.
-
Preparation: Prepare a dilute solution (e.g., 1-10 µM) of this compound in a chosen solvent (e.g., ethanol). The absorbance at the maximum should be ~0.1 to minimize inner filter effects.
-
Absorbance Measurement:
-
Record the UV-Visible absorption spectrum from 250 nm to 500 nm against a solvent blank.
-
Identify the wavelength of maximum absorbance (λ_abs_max).
-
-
Emission Spectrum Measurement: [16]
-
Set the spectrofluorometer's excitation wavelength to the determined λ_abs_max.
-
Scan the emission spectrum from a wavelength slightly higher than the excitation (e.g., λ_abs_max + 10 nm) to ~700 nm.
-
Identify the wavelength of maximum emission intensity (λ_em_max).
-
-
Excitation Spectrum Measurement:
-
Set the spectrofluorometer's emission wavelength to the determined λ_em_max.
-
Scan the excitation spectrum across the range of absorption (e.g., 250 nm to λ_em_max - 10 nm).
-
The resulting spectrum should resemble the absorption spectrum, confirming the identity of the absorbing species responsible for fluorescence.
-
-
Data Analysis:
-
Calculate the Stokes Shift (in nm and cm⁻¹).
-
Compile the data as shown in the table below.
-
| Parameter | Value (Ethanol) |
| λ_abs_max (nm) | e.g., 320 nm |
| λ_em_max (nm) | e.g., 450 nm |
| Stokes Shift (nm) | e.g., 130 nm |
| Molar Absorptivity (ε) | Calculated via Beer-Lambert Law |
Investigating Environmental Sensitivity
The response of the fluorophore to its environment is key to its utility as a sensor.
Protocol: Solvatochromism Study
Rationale: Solvatochromism, the change in absorption or emission spectra with solvent polarity, provides insight into the change in dipole moment between the ground and excited states.[17][18][19] A significant red shift (bathochromic shift) in emission with increasing solvent polarity suggests a more polar excited state, often due to an intramolecular charge transfer (ICT) character.[20]
-
Preparation: Prepare a series of solutions of the compound at the same concentration in a range of solvents of varying polarity (e.g., cyclohexane, toluene, THF, CH₂Cl₂, ACN, EtOH, H₂O).
-
Measurement: For each solution, record the absorption and fluorescence emission spectra as described in Protocol 3.1.
-
Data Analysis:
-
Tabulate λ_abs_max and λ_em_max for each solvent.
-
Observe trends. A bathochromic shift in emission with increasing solvent polarity is a common indicator of a charge-transfer excited state.
-
Protocol: pH Titration
Rationale: The 8-hydroxyquinoline scaffold contains both a basic nitrogen atom and an acidic hydroxyl group, making its electronic structure and fluorescence highly sensitive to pH.[21][22][23] This protocol determines the pKa values associated with fluorescence changes.
-
Preparation: Prepare a series of buffered solutions across a wide pH range (e.g., 2 to 12). Add a small aliquot of a concentrated stock solution of the fluorophore to each buffer to achieve the same final concentration.
-
Measurement: Record the fluorescence emission spectrum for each sample at a fixed excitation wavelength.
-
Data Analysis:
-
Plot the fluorescence intensity at λ_em_max versus the pH of the solution.
-
The resulting sigmoidal curve(s) can be fitted to determine the apparent pKa(s) of the ground or excited state, which correspond to the protonation/deprotonation events that modulate fluorescence. This is a key characteristic for probes intended for biological systems.[24]
-
Protocol: Metal Ion Sensing
Rationale: The nitrogen and hydroxyl oxygen of the 8-HQ moiety form a bidentate chelation site for metal ions.[1][25][26] This experiment screens the fluorophore's selectivity and sensitivity towards different metal ions.
Caption: Chelation of a metal ion by 8-hydroxyquinoline, leading to enhanced fluorescence.
-
Selectivity Screening:
-
Prepare solutions of the fluorophore in a suitable buffer (e.g., HEPES, pH 7.4).
-
Add a significant excess (e.g., 10 equivalents) of different metal ion salts to separate samples.
-
Record the fluorescence spectrum of each sample to identify which ions cause a significant change in emission.
-
-
Titration (for responsive ions):
-
For each metal ion that produced a response, perform a titration.
-
Prepare a solution of the fluorophore.
-
Incrementally add small aliquots of a concentrated metal ion stock solution, recording the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity against the concentration of the metal ion.
-
This data can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant (K_b), which quantifies the affinity of the probe for the ion.
-
Quantitative Fluorescence Parameters
Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination
Rationale: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[27] The relative method is most common, comparing the sample's fluorescence to a well-known standard.[28]
-
Standard Selection: Choose a standard with absorption and emission in a similar spectral region to the sample (e.g., quinine sulfate for blue-emitting compounds).
-
Preparation:
-
Measurement:
-
For each solution, measure the absorbance at the excitation wavelength (λ_ex).
-
Using the same λ_ex, measure the corrected fluorescence emission spectrum and integrate the area under the curve.
-
-
Data Analysis:
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plot should be linear.
-
Determine the gradient (slope, m) of each line.
-
Calculate the quantum yield of the sample (Φ_S) using the following equation:[27][28] Φ_S = Φ_R * (m_S / m_R) * (n_S² / n_R²) Where:
-
Φ_R is the known quantum yield of the reference.
-
m_S and m_R are the gradients for the sample and reference, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solvents.
-
-
Protocol: Fluorescence Lifetime (τ) Measurement
Rationale: Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.[29][30] It is an intrinsic property that is independent of concentration but sensitive to environmental factors like quenching, making it a powerful parameter for sensing applications.[29][31][32] Time-Correlated Single Photon Counting (TCSPC) is the most common and robust method for its measurement.[31][33]
-
Instrumentation: A specialized TCSPC system is required, consisting of a pulsed light source (picosecond laser or LED), a high-speed single-photon detector, and timing electronics.[31][33]
-
Measurement:
-
Excite the sample with the pulsed source at a high repetition rate.
-
The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each emitted photon.
-
-
Data Analysis:
-
A histogram of these delay times is constructed, which represents the fluorescence decay curve.
-
This decay curve is then fitted to an exponential function (or multi-exponential for complex systems) to extract the fluorescence lifetime(s) (τ).
-
| Parameter | Description | Typical Value |
| Φ_F | Quantum Yield | 0.01 - 0.99 |
| τ | Fluorescence Lifetime | 1 - 20 nanoseconds |
Conclusion
The protocols outlined in this guide provide a systematic framework for the comprehensive characterization of this compound. By investigating its fundamental photophysical properties, environmental sensitivities, and quantitative fluorescence parameters, researchers can rigorously evaluate its suitability for advanced applications in sensing, bioimaging, and drug development. A thorough understanding of its behavior in response to solvents, pH, and metal ions is critical to unlocking its full potential as a versatile molecular tool.
References
-
HORIBA. Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Available from: [Link]
-
ResearchGate. Fluorescence spectroscopy experimental set-up. Available from: [Link]
-
Frontiers. Recent Progress in Fluorescent Probes For Metal Ion Detection. Available from: [Link]
-
ResearchGate. Solvatochromic behaviour of 6-quinoline derivative compounds. Available from: [Link]
-
UCI Department of Chemistry. Lifetime Imaging Techniques for Optical Microscopy. Available from: [Link]
-
University Hospital Jena. Fluorescence lifetime measurements. Available from: [Link]
-
National Institutes of Health (NIH). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. Available from: [Link]
-
ResearchGate. Spectroscopic analysis of 8-hydroxyquinoline derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations. Available from: [Link]
-
Royal Society of Chemistry. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Available from: [Link]
-
Open Journal of Applied Sciences. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Available from: [Link]
-
UCI Department of Chemistry. Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Available from: [Link]
-
Asian Journal of Chemistry. Solvatochromism of Quinoline-390 and Rhodamine-800: Multiple Linear Regression and Computational Approaches. Available from: [Link]
-
ResearchGate. Quinoline-based highly selective and sensitive fluorescent probe specific for Cd 2+ detection in mixed aqueous media. Available from: [Link]
-
Strateos. ExperimentFluorescenceSpectroscopy. Available from: [Link]
-
Edinburgh Instruments. Relative Quantum Yield. Available from: [Link]
-
ACS Publications. Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. Available from: [Link]
-
ResearchGate. Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. Available from: [Link]
-
ResearchGate. Quinoline-Based Fluorescence Sensors. Available from: [Link]
-
Semantic Scholar. synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2. Available from: [Link]
-
Avantes. Exploration of Fluorescence Theory and System Design. Available from: [Link]
-
Royal Society of Chemistry. Molecular fluorescent pH-probes based on 8-hydroxyquinoline. Available from: [Link]
-
ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Available from: [Link]
-
Chemistry LibreTexts. Fluorescence Spectroscopy. Available from: [Link]
-
ACS Publications. Covalent Organic Framework Functionalized with 8-Hydroxyquinoline as a Dual-Mode Fluorescent and Colorimetric pH Sensor. Available from: [Link]
-
Royal Society of Chemistry. Molecular fluorescent pH-probes based on 8-hydroxyquinoline. Available from: [Link]
-
Scirp.org. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Available from: [Link]
-
ResearchGate. Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. Available from: [Link]
-
UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]
-
Ibsen Photonics. Guide to Fluorescence spectroscopy instrumentation. Available from: [Link]
-
ResearchGate. Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. Available from: [Link]
-
Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available from: [Link]
-
ResearchGate. Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Available from: [Link]
-
LabRulez. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Available from: [Link]
-
LookChem. 2-methyl-4-phenylquinoline. Available from: [Link]
-
National Institutes of Health (NIH). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. Available from: [Link]
Sources
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- 5. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
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- 33. horiba.com [horiba.com]
Application Notes & Protocols: 2-Methyl-4-phenylquinolin-8-ol as a Chemosensor for Environmental Analysis
Introduction: The Critical Need for Selective Environmental Monitoring
The escalating presence of heavy metal ions in aqueous ecosystems, stemming from industrial effluents and agricultural runoff, poses a significant threat to environmental health and human safety.[1] Accurate, rapid, and selective detection of these contaminants is paramount for effective environmental remediation and regulatory compliance.[2] Fluorescent chemosensors have emerged as powerful analytical tools, offering high sensitivity, operational simplicity, and the potential for real-time monitoring.[3] Among these, quinoline-based sensors are particularly noteworthy due to their robust photophysical properties, amenability to structural modification, and strong chelating affinity for various metal ions.[4][5]
This document provides a detailed technical guide on the application of 2-Methyl-4-phenylquinolin-8-ol as a selective fluorescent chemosensor. We will explore its synthesis, sensing mechanism, and provide validated, step-by-step protocols for its use in the detection of specific metal ions relevant to environmental analysis.
The Chemosensor: this compound
This compound is a derivative of 8-hydroxyquinoline (8-HQ), a classic chelating agent and fluorophore. The introduction of a methyl group at the 2-position and a phenyl group at the 4-position enhances the molecule's structural rigidity and modulates its electronic properties, which can lead to improved selectivity and quantum yield. The core of its sensing capability lies in the bidentate chelation site formed by the hydroxyl oxygen and the quinoline nitrogen.
Synthesis and Characterization
The synthesis of this compound can be adapted from established methods for quinoline synthesis, such as the Doebner-von Miller reaction. A general synthetic approach involves the reaction of 2-amino-5-phenoxyphenol with an α,β-unsaturated ketone in the presence of an acid catalyst.
A plausible microwave-assisted synthesis route involves reacting aniline, a substituted benzaldehyde, and acetone with hydrochloric acid.[6] The crude product is then purified using column chromatography to yield the final compound.[6]
Characterization:
-
¹H-NMR and ¹³C-NMR: To confirm the molecular structure and purity.
-
Mass Spectrometry: To verify the molecular weight (C₁₆H₁₃NO, MW: 219.28 g/mol ).[7]
-
FT-IR Spectroscopy: To identify key functional groups, such as the O-H and C=N stretches.
-
UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties (absorption and emission maxima, quantum yield) of the free ligand.
Principle of Detection: A Mechanistic Overview
The sensing mechanism of this compound relies on a process known as Chelation-Enhanced Fluorescence (CHEF) .
In its free state (unbound to a metal ion), the 8-hydroxyquinoline moiety can exhibit fluorescence quenching through mechanisms like Excited-State Intramolecular Proton Transfer (ESIPT) between the hydroxyl group and the quinoline nitrogen.[8] Upon chelation with a suitable metal ion (e.g., Al³⁺, Zn²⁺), a rigid metal-ligand complex is formed. This coordination restricts intramolecular rotations and inhibits the non-radiative decay pathways like ESIPT. The result is a significant "turn-on" fluorescence response, where the emission intensity is greatly enhanced.[8][9]
Sensing Mechanism Diagram
The following diagram illustrates the CHEF mechanism.
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Application Protocol: Detection of Al³⁺ in Water Samples
This protocol details the use of this compound for the quantitative analysis of aluminum ions (Al³⁺) in aqueous media. Derivatives of 8-hydroxyquinoline are known to be effective fluorescent sensors for Al³⁺.[5]
Required Materials and Equipment
-
Reagents:
-
This compound (Sensor)
-
Dimethyl sulfoxide (DMSO, spectroscopic grade)
-
HEPES buffer (10 mM, pH 7.4)
-
Aluminum chloride (AlCl₃) or Aluminum nitrate (Al(NO₃)₃)
-
Stock solutions (1.0 mM) of various metal salts (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, Pb²⁺, Hg²⁺, Cd²⁺) for interference studies.
-
Deionized water (Milli-Q or equivalent)
-
-
Equipment:
-
Fluorescence Spectrophotometer
-
UV-Vis Spectrophotometer
-
pH meter
-
Vortex mixer
-
Calibrated micropipettes
-
Quartz cuvettes (1 cm path length)
-
Preparation of Solutions
-
Sensor Stock Solution (1.0 mM): Dissolve an appropriate amount of this compound in DMSO to prepare a 1.0 mM stock solution. Store in the dark at 4°C.
-
Scientist's Note: DMSO is used as the solvent due to the typically low water solubility of organic fluorophores. This stock is then diluted into the aqueous buffer for measurements.
-
-
Analyte Stock Solution (1.0 mM): Prepare a 1.0 mM stock solution of Al³⁺ by dissolving AlCl₃ in deionized water.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solutions in HEPES buffer (10 mM, pH 7.4). The final DMSO concentration in all samples should be kept constant and low (e.g., <1% v/v) to minimize solvent effects.
Experimental Workflow Diagram
Caption: General experimental workflow for Al³⁺ detection.
Protocol for Fluorescence Titration
-
Pipette 2.0 mL of HEPES buffer into a quartz cuvette.
-
Add an aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM). Mix thoroughly.
-
Place the cuvette in the fluorescence spectrophotometer and record the initial fluorescence spectrum (this is F₀). The excitation wavelength (λₑₓ) should be set at the absorption maximum of the sensor, and the emission spectrum should be recorded over a suitable range.
-
Add successive small aliquots (e.g., 2-10 µL) of the Al³⁺ working solution to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for 2-3 minutes. Record the fluorescence emission spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.
-
Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺.
Selectivity (Interference) Study
-
Prepare a series of test solutions, each containing the sensor (e.g., 10 µM) and a potential interfering metal ion (e.g., 100 µM, a 10-fold excess).
-
Record the fluorescence spectrum for each solution.
-
To a separate set of these solutions, add the target analyte, Al³⁺ (e.g., 10 µM).
-
Record the fluorescence spectra again and compare the intensity with that of Al³⁺ alone. This demonstrates the sensor's ability to detect the target analyte in the presence of other ions.[10]
Data Analysis and Performance Metrics
Binding Constant and Stoichiometry
The binding stoichiometry between the sensor and the metal ion can be determined using a Job's plot. The binding or association constant (Kₐ) can be calculated from the fluorescence titration data using the Benesi-Hildebrand equation.[11]
Limit of Detection (LOD)
The limit of detection is a critical performance metric for any sensor. It can be calculated using the formula:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (fluorescence of the sensor in buffer alone).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the analyte).[12]
Performance Data Summary
The following table summarizes typical performance metrics for quinoline-based fluorescent sensors for various metal ions, providing a benchmark for expected results.
| Analyte | Typical LOD (µM) | Binding Stoichiometry (Sensor:Ion) | Response Type | Reference |
| Al³⁺ | 0.1 - 2.0 | 1:1 or 1:2 | Turn-on | [9][12] |
| Zn²⁺ | 0.07 - 5.0 | 1:1 or 2:1 | Turn-on | [13][14] |
| Fe³⁺ | 0.1 - 10.0 | 1:1 | Turn-off (Quenching) | [10][15] |
| Pb²⁺ | 0.1 - 2.5 | 1:1 or 2:1 | Turn-off (Quenching) | [4][16] |
Note: The specific performance of this compound must be determined experimentally as it can vary based on the exact experimental conditions (pH, solvent system, etc.).
Conclusion and Future Outlook
This compound presents itself as a promising candidate for a selective and sensitive fluorescent chemosensor for environmental analysis. Its straightforward synthesis, clear "turn-on" sensing mechanism for key analytes like Al³⁺, and operational simplicity make it a valuable tool for researchers. The protocols outlined herein provide a robust framework for its validation and application in quantifying metal ion contamination in aqueous samples. Future work could involve immobilizing the sensor on solid supports for the development of portable, reusable sensing devices or exploring its application in bioimaging to monitor metal ion fluxes in living organisms.[14]
References
- Enhancing Sensitivity and Selectivity: Current Trends in Electrochemical Immunosensors for Organophosphate Analysis - PMC - NIH. (n.d.).
- Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. (n.d.).
- The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (n.d.).
-
Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter. (2021). Frontiers in Chemistry. Retrieved from [Link]
- 2-methyl-4-phenylquinoline - C16H13N, density, melting point, boiling point, structural formula, synthesis. (n.d.).
- A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC - NIH. (n.d.).
-
A Highly Selective Fluorescence Sensor based on Quinoline for the Fluorescence Detection of Al3+ in Aqueous. (2023). Bentham Science Publishers. Retrieved from [Link]
-
A turn-off fluorescent sensor for metal ions quantifies corrosion in an organic solvent. (n.d.). ChemRxiv. Retrieved from [Link]
-
A highly selective fluorescent chemosensor based on a quinoline derivative for zinc ions in pure water. (n.d.). RSC Publishing. Retrieved from [Link]
- Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl)
- Supporting Information For A Bimodal Multianalyte Simple Molecule Chemosensor for Mg2+, Zn2+, and Co2+. (n.d.). The Royal Society of Chemistry.
-
Developing a New Chemosensor Targeting Zinc Ion Based on Two Types of Quinoline Platform. (2020). PubMed. Retrieved from [Link]
- A novel fluorescent chemosensor based on a rhodamine 6G derivative for the detection of Pb2+ ion. (n.d.).
- Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone - PMC - PubMed Central. (n.d.).
-
Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. (2023). NIH. Retrieved from [Link]
- (PDF) Quinoline-Based Fluorescence Sensors. (n.d.).
-
A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. (n.d.). RSC Publishing. Retrieved from [Link]
-
Fluorescent Chemosensor for Detection and Quantitation of Carbon Dioxide Gas | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
- A selective and sensitive chemosensor for Cu2+ based on 8-hydroxyquinoline | Request PDF. (n.d.).
-
Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter. (2021). Frontiers. Retrieved from [Link]
- Synthesis of 3-substituted quinolin-2(1H)
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (n.d.). Retrieved from [Link]
- A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC - NIH. (n.d.).
Sources
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- 4. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08193E [pubs.rsc.org]
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- 10. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. benthamdirect.com [benthamdirect.com]
- 13. A highly selective fluorescent chemosensor based on a quinoline derivative for zinc ions in pure water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Developing a new chemosensor targeting zinc ion based on two types of quinoline platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting 2-Methyl-4-phenylquinolin-8-ol synthesis impurities
Technical Support Center: 2-Methyl-4-phenylquinolin-8-ol Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties of this synthesis. We provide in-depth, field-proven insights to help you troubleshoot impurities, optimize yields, and ensure the integrity of your final product.
Overview of Synthetic Strategy: The Friedländer Synthesis
The synthesis of this compound is most effectively achieved via the Friedländer synthesis.[1][2] This robust and versatile method involves the acid- or base-catalyzed cyclocondensation of a 2-aminoaryl ketone with a carbonyl compound containing a reactive α-methylene group.[3] For our target molecule, the key reactants are 2-amino-3-hydroxybenzophenone and acetone .
The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the quinoline ring system.[2][4] Understanding this mechanism is crucial for diagnosing the origin of impurities, which often arise from competing side reactions.
Caption: Figure 1: Reaction mechanism for the Friedländer synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Q1: My reaction has produced a dark, tarry, and intractable material with little to no desired product. What is the cause and how can I prevent it?
Plausible Causes: This is the most common failure mode in acid-catalyzed quinoline syntheses like the Friedländer or the related Doebner-von Miller reaction.[5][6] The primary cause is the acid-catalyzed self-condensation and polymerization of the ketone reactant (acetone). Under harsh acidic conditions and elevated temperatures, acetone can form a variety of oligomers and polymers, resulting in a dark, viscous tar that traps the product and starting materials.
Diagnostic Steps:
-
Visual Inspection: The formation of a dark brown or black, thick, non-filterable material is a clear indicator.
-
TLC Analysis: If a sample can be extracted, TLC will show a complex mixture of products with significant streaking from the baseline, indicating polymeric material.
Solutions & Preventative Measures:
-
Control Temperature: Avoid excessively high temperatures, which accelerate polymerization. The reaction should be heated gently only to initiate it, and any exotherm should be carefully controlled.[6]
-
Optimize Catalyst: While an acid catalyst is necessary, its strength and concentration are critical. Overly harsh conditions promote tarring.[7] Consider screening different Brønsted acids (e.g., p-TsOH, HCl) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between reaction rate and byproduct formation.[8]
-
Slow Addition of Reactants: Adding the ketone (acetone) slowly to the heated acidic solution of the 2-aminoaryl ketone can help control its concentration and minimize self-condensation.[7]
-
Solvent Choice: Using a high-boiling point solvent can help maintain a consistent and controllable reaction temperature.
Caption: Figure 2: Desired reaction versus impurity formation pathway.
Q2: My final product has a persistent off-color (e.g., brown, yellow) after initial workup. What are these colored impurities and how do I remove them?
Plausible Causes:
-
Oxidation: The 8-hydroxy group on the quinoline ring is susceptible to oxidation, which can form highly colored quinone-type species, especially if the reaction is exposed to air at high temperatures for extended periods.
-
Trapped Tarry Byproducts: Even if widespread tarring is avoided, minor amounts of colored polymeric material can co-precipitate with your product.
-
Residual Starting Materials: Some starting materials or intermediates can be colored and may persist if the reaction does not go to completion.[9]
Diagnostic Steps:
-
Purity Analysis: Use HPLC or LC-MS to check for the presence of minor, highly conjugated impurities that may be responsible for the color.[10]
-
Melting Point: A broad or depressed melting point compared to the literature value indicates the presence of impurities.
Solutions & Protocols:
-
Recrystallization with Activated Charcoal: This is the most effective method for removing colored impurities. The activated charcoal adsorbs the large, flat, conjugated molecules responsible for the color.
-
Protocol: Dissolve the crude product in a minimum amount of a suitable hot solvent (see Table 1). Add a small amount (1-2% w/w) of activated charcoal. Swirl the hot solution for a few minutes, then perform a hot filtration through celite or fluted filter paper to remove the charcoal. Allow the filtrate to cool slowly to form pure crystals.[11]
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography can separate the product from more polar or less polar colored impurities.
| Purification Technique | Recommended Solvents/Systems | Notes |
| Recrystallization | Ethanol, Methanol/Acetone, Dichloromethane/Hexane | Screen solvents to find one where the product is soluble when hot but sparingly soluble when cold.[11] |
| Column Chromatography | Silica Gel | Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., starting from 95:5 to 80:20). |
Table 1: Recommended Purification Systems
Q3: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted starting material. How can I improve the conversion rate?
Plausible Causes:
-
Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient for the reaction to reach completion.[6]
-
Ineffective Catalyst: The chosen acid or base catalyst may not be active enough or may have degraded. For example, some Lewis acids are sensitive to moisture.
-
Poor Substrate Reactivity: Electron-withdrawing groups on the 2-aminoaryl ketone can decrease its nucleophilicity, slowing the reaction.[6]
Diagnostic Steps:
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product over time. This will reveal if the reaction has stalled.
-
Catalyst Check: Ensure the catalyst is fresh and anhydrous, especially if using a moisture-sensitive Lewis acid.
Solutions & Protocols:
-
Increase Temperature/Time: Gradually increase the reaction temperature in increments of 10-20°C or extend the reaction time, using TLC to monitor the effect on conversion.
-
Screen Catalysts: If increasing time and temperature is ineffective, screen a panel of different catalysts. Recent literature shows that catalysts like ZrCl₄, iodine, or various Lewis acids can be highly effective under milder conditions.[3][12]
-
Microwave Synthesis: Consider using microwave irradiation, which can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[13]
Caption: Figure 3: A logical workflow for troubleshooting low reaction yields.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-Amino-3-hydroxybenzophenone (1.0 mmol)
-
Acetone (5.0 mmol, 5 eq.)
-
p-Toluenesulfonic acid (p-TsOH) (0.2 mmol, 20 mol%)
-
Toluene (10 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-hydroxybenzophenone (1.0 mmol) and p-TsOH (0.2 mmol).
-
Add toluene (10 mL) followed by acetone (5.0 mmol).
-
Heat the reaction mixture to reflux (approx. 110°C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (Mobile phase: 4:1 Hexane:Ethyl Acetate). The product spot should be UV active and stain with iodine.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography as needed.
Protocol 2: Purity Assessment by HPLC
Method:
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (gradient may be required)
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 250 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile
This method can be adapted to quantify the purity of the final product and identify the presence of impurities.[14]
Frequently Asked Questions (FAQs)
Q: Can I use a different ketone instead of acetone? A: Yes, the Friedländer synthesis is versatile. Using other ketones with an α-methylene group (e.g., acetophenone, ethyl acetoacetate) will result in different substituents at the 2- and 3-positions of the quinoline ring.[12] However, be aware that unsymmetrical ketones can lead to regioisomeric products, which may require careful purification to separate.[15]
Q: Is a base-catalyzed reaction a viable alternative? A: Yes, the Friedländer reaction can be catalyzed by bases like potassium hydroxide or sodium hydroxide, often in an alcohol solvent.[16] Base catalysis can sometimes mitigate the tar formation seen under harsh acidic conditions. However, the choice between acid or base catalysis often depends on the specific substrates being used.
Q: What are the key safety precautions for this synthesis? A: Standard laboratory safety procedures should be followed. Use a fume hood, especially when working with volatile organic solvents like toluene and acetone. Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
References
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Wikipedia. (n.d.). Friedländer synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
- BenchChem. (2025). Byproduct formation in the Doebner-von Miller reaction.
- Wikipedia. (n.d.). Doebner–Miller reaction.
- YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis.
- SynArchive. (n.d.). Doebner-Miller Reaction.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- ResearchGate. (2025). Concerning the mechanism of the Friedländer quinoline synthesis.
- IOPscience. (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
- University of Technology. (2016). Synthesis of Quinoline and derivatives.
- Semantic Scholar. (n.d.). Doebner-von Miller reaction.
- ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?.
- ResearchGate. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
- BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- PubMed Central. (n.d.). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines.
- ResearchGate. (2025). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- Der Pharma Chemica. (2016). Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104.
- ResearchGate. (n.d.). Synthesis of 2‐phenylquinoline (8).
- SciSpace. (n.d.). Synthesis of derivatives of quinoline.
- Mol-Instincts. (2025). 2-methyl-4-phenylquinoline.
- Wikipedia. (n.d.). Alprazolam.
- ResearchGate. (n.d.). Synthesis of 2‐propyl‐4‐phenylquinoline (5 a) and....
- SpringerMedizin. (2026). First human whole-body biodistribution and dosimetry analysis of [18F]LW223.
- ResearchGate. (n.d.). Synthesis of substituted 2-(4-phenylquinolin-2-yl) phenol (4a–l).
- PubMed Central. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- BenchChem. (2025). Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization.
- PubMed Central. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
- Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
- Der Pharma Chemica. (n.d.). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives.
- National Institutes of Health. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one.
- Journal of Heterocyclic Chemistry. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
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- 13. derpharmachemica.com [derpharmachemica.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organicreactions.org [organicreactions.org]
Technical Support Center: Optimizing the Fluorescence Signal of 2-Methyl-4-phenylquinolin-8-ol
Welcome to the technical support center for 2-Methyl-4-phenylquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you optimize your fluorescence experiments. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring you can make informed decisions to achieve robust and reproducible results.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during fluorescence measurements with this compound, providing systematic approaches to identify and resolve them.
Issue 1: Weak or No Fluorescence Signal
One of the most common challenges is a lower-than-expected or complete absence of a fluorescence signal. This can stem from several factors, from incorrect instrument settings to the inherent photophysical properties of the compound in a given environment.
Q1: I'm not detecting a strong fluorescence signal from my this compound sample. What are the first things I should check?
A1: When faced with a weak signal, a systematic check of your experimental setup and sample preparation is crucial.
Initial Checks:
-
Instrument Settings: Ensure your fluorometer is set to the correct excitation and emission wavelengths. For novel compounds or new solvent systems, it's essential to perform an initial scan to determine the optimal excitation (λex) and emission (λem) maxima.[1] Incorrect slit widths can also limit the amount of light reaching the detector; while wider slits increase signal, they can decrease resolution.[1]
-
Compound Concentration: The signal may be too low if the concentration of this compound is insufficient. Conversely, excessively high concentrations can lead to self-quenching or aggregation-caused quenching (ACQ).[2][3] Prepare a dilution series to identify the optimal concentration range where fluorescence intensity is linearly proportional to concentration.[1]
-
Compound Integrity: Organic fluorophores can degrade over time, especially when exposed to light or stored improperly.[1] Prepare fresh stock solutions and store them protected from light at a low temperature (e.g., -20°C).[1]
Workflow for Diagnosing a Weak Signal:
Below is a workflow to systematically troubleshoot a weak fluorescence signal.
Caption: Troubleshooting workflow for a weak fluorescence signal.
Q2: My fluorescence signal is still weak after checking the basics. Could the solvent be the issue?
A2: Absolutely. The choice of solvent is critical as it can significantly influence the fluorescence quantum yield of quinoline derivatives.[2] This phenomenon, known as solvatochromism, arises from interactions between the fluorophore and solvent molecules.[4][5]
-
Polarity Effects: The polarity of the solvent can alter the energy levels of the ground and excited states of this compound.[5] Generally, an increase in solvent polarity can lead to a red shift (longer wavelength) in the emission spectrum.[4] Experimenting with a range of solvents with varying polarities (e.g., hexane, chloroform, ethyl acetate, acetonitrile, methanol, water) is recommended to find the optimal system for your application.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can also affect fluorescence. For 8-hydroxyquinolines, intramolecular hydrogen bonding between the hydroxyl group and the quinoline nitrogen can occur, which may influence the fluorescence behavior.[6]
Experimental Protocol: Solvent Screening
-
Prepare Stock Solution: Create a concentrated stock solution of this compound in a readily soluble solvent (e.g., DMSO or ethanol).
-
Dilute in Test Solvents: Prepare a series of solutions at the same final concentration in a panel of solvents with varying polarities.
-
Measure Spectra: For each solution, measure the full excitation and emission spectra to determine the λex/λem maxima and the relative fluorescence intensity.
-
Analyze Data: Compare the fluorescence intensities and spectral shifts across the different solvents to identify the optimal solvent for your experiment.
| Solvent | Polarity Index | Typical λex (nm) | Typical λem (nm) | Relative Intensity |
| Hexane | 0.1 | User Determined | User Determined | User Determined |
| Chloroform | 4.1 | User Determined | User Determined | User Determined |
| Acetonitrile | 5.8 | User Determined | User Determined | User Determined |
| Methanol | 6.6 | User Determined | User Determined | User Determined |
| Water | 10.2 | User Determined | User Determined | User Determined |
| Caption: Example table for summarizing solvent screening results. |
Q3: I've noticed my signal is weaker in aqueous buffers. What could be causing this?
A3: Weak fluorescence in aqueous media is a known characteristic of 8-hydroxyquinoline and its derivatives.[7][8] This is often attributed to two main factors:
-
Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, a proton can transfer from the hydroxyl group at the 8-position to the nitrogen atom of the quinoline ring.[7][8][9] This process provides a non-radiative decay pathway, effectively quenching the fluorescence.[9]
-
Aggregation-Caused Quenching (ACQ): Planar aromatic molecules like this compound have a tendency to stack together in aqueous solutions through π-π interactions, forming aggregates.[2] These aggregates create non-radiative pathways that reduce the overall fluorescence quantum yield.[2]
To determine if ACQ is the cause, you can perform a concentration-dependent study. If the fluorescence intensity does not increase linearly with concentration and instead plateaus or decreases at higher concentrations, ACQ is likely occurring.[2]
Strategies to Mitigate ACQ and Enhance Aqueous Signal:
-
Work at Lower Concentrations: This is the most direct way to reduce aggregation.[2]
-
Incorporate Surfactants: Adding a small amount of a non-ionic surfactant (e.g., Triton X-100 or Tween 20) can help to prevent aggregation, provided it doesn't interfere with your assay.[1]
-
Use Host-Guest Chemistry: Encapsulating the molecule within a host like a cyclodextrin can physically prevent aggregation.[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 5. journalcsij.com [journalcsij.com]
- 6. Environmental effects upon fluorescence of 5- and 8-hydroxyquinoline: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. scispace.com [scispace.com]
- 8. rroij.com [rroij.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
photostability problems with 2-Methyl-4-phenylquinolin-8-ol and solutions
Welcome to the technical support center for 2-Methyl-4-phenylquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve potential photostability issues encountered during experimentation. As a derivative of 8-hydroxyquinoline (8-HQ), this compound is predicted to share its susceptibility to photodegradation, a critical factor to control for ensuring experimental reproducibility and the integrity of drug development processes.[1][2][3] This document provides in-depth, field-proven insights and validated protocols to diagnose, understand, and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is rapidly changing color (e.g., yellowing or browning) after exposure to ambient lab light. What is happening?
A1: This is a classic indicator of photodegradation. The 8-hydroxyquinoline scaffold is highly susceptible to photo-oxidation.[1] Light energy, particularly in the UV and visible spectra, can excite the molecule, leading to the formation of reactive oxygen species (ROS) that chemically alter the compound.[4] The color change you are observing is likely due to the formation of oxidized species, such as quinoline-5,8-quinone derivatives, which are often colored.[1][5] This degradation can result in a loss of potency, altered biological activity, and the formation of potentially toxic byproducts.[6]
Q2: What is the underlying chemical mechanism for this degradation?
A2: The photodegradation of 8-hydroxyquinoline derivatives is typically an indirect process involving a photosensitizer (which can be the drug molecule itself) and molecular oxygen.[1][7] The process generally follows these steps:
-
Photoexcitation: The this compound molecule absorbs photons, promoting it to an excited singlet state.
-
Intersystem Crossing: The molecule transitions to a more stable, longer-lived excited triplet state.
-
Energy Transfer: The excited triplet-state molecule transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1]
-
Oxidation: Singlet oxygen attacks the electron-rich phenol ring of the quinolinol, leading to oxidation and the formation of unstable intermediates that rearrange to form the final quinoline-5,8-quinone product.[1][5]
This pathway is a common degradation mechanism for many pharmaceutical compounds and is a key focus of photostability testing.[8][9]
Caption: Proposed photo-oxidation pathway for this compound.
Q3: How do I definitively confirm that my compound is photolabile?
A3: A systematic approach is necessary. The International Council for Harmonisation (ICH) provides a robust framework in its Q1B guideline for photostability testing.[10][11][12] A simplified yet effective approach for a research setting involves a forced degradation study.[12][13] You should expose a solution of your compound to a standardized light source while keeping a control sample in the dark. Periodic analysis by a stability-indicating method (e.g., HPLC-UV) will quantify the loss of the parent compound and the formation of degradants in the light-exposed sample compared to the dark control.
Q4: What immediate, practical steps can I take to protect my compound during routine lab work?
A4: Simple environmental controls are highly effective.
-
Use Amber Glassware: Switch to amber vials or flasks, which are designed to block UV and short-wavelength visible light.[14]
-
Wrap Containers: If amberware is unavailable, wrap standard glassware in aluminum foil to completely block light.[10]
-
Minimize Exposure: Turn off overhead lights when not needed and work in a shaded area of the lab. Avoid working near windows.
-
Storage: Store stock solutions and solid compounds in the dark, preferably in a refrigerator or freezer to also limit thermal degradation.
Q5: I need to develop a stable formulation. What are my options?
A5: Formulation science offers several effective strategies to enhance photostability.[7][15]
-
Incorporate Antioxidants: Antioxidants can act as sacrificial substrates or free-radical scavengers, protecting your primary compound.[15][16] Common examples include ascorbic acid, tocopherol (Vitamin E), and butylated hydroxytoluene (BHT).[14][15]
-
Use UV Absorbers: Excipients that absorb light at the wavelengths that cause degradation can be added to the formulation. Examples include benzophenones or cinnamates.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, physically shielding the photosensitive parts of the molecule from light.[7][17]
-
Novel Formulations: Advanced delivery systems like liposomes, microspheres, or solid lipid nanoparticles (SLNs) can encapsulate the drug, providing a physical barrier to light.[6][7][17]
-
pH Adjustment: Since many degradation reactions are pH-dependent, formulating the compound in a buffer at its most stable pH can significantly reduce degradation rates.[14]
Troubleshooting Guides & Protocols
Guide 1: Rapid Preliminary Photostability Assessment
This protocol is designed for a quick in-lab assessment to determine if a photostability issue exists.
Objective: To quickly evaluate the photosensitivity of this compound under general laboratory lighting conditions.
Methodology:
-
Sample Preparation:
-
Prepare a solution of your compound in a relevant solvent (e.g., ethanol, DMSO) at a known concentration (e.g., 1 mg/mL).
-
Divide the solution into two identical, transparent glass vials (e.g., clear HPLC vials).
-
-
Control Setup:
-
Wrap one vial completely in aluminum foil. This is your "Dark Control" .
-
-
Exposure:
-
Place both vials side-by-side on a lab bench under ambient fluorescent lighting.
-
-
Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Analyze the aliquots by HPLC-UV. Monitor the peak area of the parent compound.
-
Visually inspect for color changes at each time point.
-
-
Interpretation:
-
Significant Photolability: A >5% decrease in the parent peak area in the light-exposed sample compared to the dark control, especially if accompanied by the appearance of new peaks (degradants).
-
No Significant Photolability: The parent peak area remains stable and comparable to the dark control.
-
Guide 2: Systematic Photostability Testing (Aligned with ICH Q1B)
This protocol is for formal stability assessment, crucial for drug development and regulatory submissions.[10][12]
Objective: To characterize the photostability of this compound under standardized conditions to inform formulation, packaging, and handling requirements.[13]
Phase 1: Forced Degradation Study [12][18]
-
Purpose: To generate degradation products for analytical method validation and to elucidate degradation pathways.
-
Procedure: Expose the drug substance, both as a solid and in solution, to high-intensity light. The goal is to achieve significant degradation (e.g., 10-20%) to ensure all potential degradants are formed and can be resolved by your analytical method.
Phase 2: Confirmatory Study [12][13]
-
Purpose: To determine the actual photostability under standardized light conditions.
-
Experimental Parameters:
| Parameter | ICH Q1B Specification | Rationale |
| Total Illumination | Not less than 1.2 million lux hours | Simulates exposure to typical indoor lighting over time.[10][12] |
| Near UV Energy | Not less than 200 watt hours/m² | Simulates the UV component of sunlight passing through a window.[10][12] |
| Light Source | Option 1: Artificial Daylight lamp (e.g., Xenon or metal halide). Option 2: Cool white fluorescent and near-UV lamps.[12][13] | Ensures a standardized spectral distribution for reproducible results. |
| Temperature Control | Maintain consistent temperature for all samples. | To differentiate between photodegradation and thermal degradation. |
| Samples | 1. Drug Substance (solid) 2. Drug Substance (solution) 3. Drug Product (if applicable) | To assess stability in different physical states. |
| Controls | Dark Control (sample wrapped in foil) placed alongside the exposed sample. | To isolate changes caused by light from those caused by heat.[10] |
-
Step-by-Step Protocol:
-
Setup: Place samples in a validated photostability chamber equipped with calibrated light sources and radiometers/lux meters.[18]
-
Dark Control: Place an identical set of samples wrapped in aluminum foil in the same chamber.
-
Exposure: Irradiate the samples until the ICH-specified total exposure is reached. A chemical actinometer system (e.g., quinine solution) can be used to confirm UV exposure.[10]
-
Analysis: After exposure, analyze all samples (light-exposed and dark control) for physical changes (appearance, color) and chemical changes (assay of parent compound, quantification of degradation products) using a validated, stability-indicating HPLC method.[10]
-
Decision Making: Use the results to determine if light-resistant packaging or specific label warnings are required, following the ICH Q1B decision flowchart.[12]
-
Caption: Decision flowchart for photostability testing of drug products.[12]
Guide 3: Screening Formulation Strategies for Photostabilization
Objective: To systematically evaluate the effectiveness of different excipients in protecting this compound from photodegradation.
Methodology:
-
Prepare Stock Solution: Create a concentrated stock solution of your compound in a suitable solvent.
-
Prepare Test Formulations:
-
Control: Dilute the stock solution to the final concentration with solvent only.
-
Antioxidant Screens: Prepare separate formulations containing different antioxidants (e.g., 0.1% w/v Ascorbic Acid, 0.1% w/v Tocopherol).
-
Cyclodextrin Screen: Prepare a formulation with a cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) at a molar ratio known to favor complexation (e.g., 1:1 drug:cyclodextrin).
-
pH Screen: Prepare formulations in different pH buffers (e.g., pH 4, 7, 9) to identify the optimal pH for stability.
-
-
Exposure Protocol:
-
For each formulation, prepare two samples: one for light exposure and one dark control (wrapped in foil).
-
Expose all light samples simultaneously in a photostability chamber or under a controlled light source.
-
-
Analysis:
-
At defined time points, analyze all samples by HPLC.
-
Calculate the percent degradation of the parent compound for each formulation relative to its own dark control.
-
-
Evaluation:
-
Compare the degradation rates across all formulations. The formulation showing the least degradation is the most effective stabilizing system.
-
| Stabilization Strategy | Mechanism of Action | Potential Considerations |
| Antioxidants | Scavenge free radicals or singlet oxygen.[15][16] | Must be compatible with the drug and other excipients. May degrade over time. |
| UV Absorbers | Competitively absorb incident photons. | Can affect the color or appearance of the formulation. |
| Cyclodextrin Complexation | Encapsulates and shields the photosensitive moiety.[14][17] | Requires appropriate drug-to-cyclodextrin stoichiometry and binding affinity. |
| pH Optimization | Minimizes the concentration of more reactive ionized or unionized species.[14] | Must be within a physiologically acceptable range for the intended route of administration. |
| Opaque Packaging | Physically blocks light from reaching the product.[7][11] | The most straightforward and often most effective solution. |
References
- BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines.
- SciSpace. (2024, September 4). Review on photostability studies of formulation.
- YouTube. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
- ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
- International Council for Harmonisation. (1996, November 6). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products.
- SciSpace. (2025, August 6). Improvement of Photostability in Formulation: A Review.
- Journal of Chemical and Pharmaceutical Research. The Impact of Formulation Strategies on Drug Stability and Bioavailability.
- ResearchGate. (2025, August 6). Improvement of Photostability in Formulation: A Review.
- ManTech Publications. (2025, December 13). Chemical Stability of Drug Substances: Strategies in Formulation Development.
- TSI Journals. PHOTOSENSITIZED REACTION OF 8-HYDROXY QUINOLINE.
- SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- PubMed. (2012). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents.
- PubMed. (2023, October 12). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- ResearchGate. (2025, November 27). Recent Studies of Antioxidant Quinoline Derivatives.
- ResearchGate. (2025, August 6). Efficient Synthesis of Substituted Quinoline-5,8-quinones from 8-Hydroxyquinolines by Photooxygenation.
- ResearchGate. (2025, August 6). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics.
- MDPI. (2020, December 14). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4.
- ScienceDirect. Role of reactive oxygen species in cupric 8-quinolinoxide-induced genotoxic effect.
- ResearchGate. (PDF) NATURAL SUBSTANCES AS PROTECTIVE AGENTS AGAINST PHOTODEGRADATION.
- PMC. (2023, October 12). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
- ResearchGate. Photodegradation efficiency of quinoline yellow (QY): without presence....
- MDPI. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection.
- ResearchGate. (2025, August 6). Photodegradation mechanisms of phenol in the photocatalytic process.
- MDPI. Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study.
- ResearchGate. (2025, August 8). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
- ResearchGate. (PDF) Evaluation of the reaction mechanism for photocatalytic degradation of organic pollutants with MIL-88A/BiOI structure under visible light irradiation.
- MDPI. (2022, November 23). Identification of Reactive Oxygen Species and Mechanism on Visible Light-Induced Photosensitized Degradation of Oxytetracycline.
- PubChem. 8-Hydroxyquinoline | C9H7NO | CID 1923.
- PubMed. (2024, June 5). Quinoline Derivatives in Discovery and Development of Pesticides.
- MDPI. Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors.
- Chemdiv. Compound butyl 8-methyl-2-phenylquinoline-4-carboxylate.
- Sigma-Aldrich. 4-Hydroxy-8-methyl-2-phenylquinoline AldrichCPR 92855-38-4.
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Technical Support Center: 2-Methyl-4-phenylquinolin-8-ol Experiments
Welcome to the technical support center for experiments involving 2-Methyl-4-phenylquinolin-8-ol. As a key heterocyclic scaffold, quinoline derivatives are pivotal in medicinal chemistry and materials science.[1] However, their synthesis and handling are fraught with challenges that can impede research progress. This guide, structured by experimental phase, provides field-proven insights and troubleshooting solutions to help you navigate the common pitfalls encountered when working with this compound.
Section 1: Safety First - Essential Precautions
Before beginning any experiment, a thorough understanding of the safety protocols for handling quinoline derivatives is mandatory. These compounds are often hazardous, and proper precautions are non-negotiable.
Q: What are the primary hazards associated with this compound and its precursors?
A: While specific data for this exact derivative may be limited, the quinoline core is associated with significant health risks. Quinolines can be harmful if swallowed or in contact with skin, cause serious skin and eye irritation, and are often suspected of causing genetic defects or cancer.[2] Precursors like substituted anilines and various carbonyl compounds carry their own risks. Always consult the Safety Data Sheet (SDS) for every reagent used.[3][4][5]
Q: What is the minimum required Personal Protective Equipment (PPE)?
A: A standard PPE ensemble is critical to minimize exposure. This includes:
-
Eye Protection: Chemical safety goggles are mandatory.[3]
-
Hand Protection: Chemically resistant gloves (e.g., butyl rubber, Viton) are essential. Always check the manufacturer's recommendations for breakthrough time.[3]
-
Body Protection: A flame-resistant lab coat should be worn at all times.
-
Respiratory Protection: All work should be performed in a certified chemical fume hood.[2] In cases of poor ventilation, a half-mask with an organic vapor filter may be necessary.[3]
Q: How should I handle waste disposal?
A: Quinoline-containing waste is considered hazardous. All liquid and solid waste, including contaminated consumables like gloves and filter paper, must be collected in clearly labeled, sealed hazardous waste containers.[6] Never dispose of quinoline waste down the drain. Follow all local, state, and federal environmental regulations for chemical waste disposal.[6]
Section 2: Synthesis - Navigating the Reaction Maze
The synthesis of substituted quinolines is the most common area where researchers encounter significant hurdles. The choice of synthetic route dictates the potential pitfalls. For this compound, methods like the Combes, Doebner-von Miller, or Friedländer syntheses are most applicable.[7][8]
Choosing Your Path: Common Synthetic Routes
The optimal synthetic strategy depends on the availability of starting materials. A plausible and common route is a variation of the Combes synthesis , which involves the acid-catalyzed condensation of an aromatic amine (2-aminophenol) with a β-diketone (benzoylacetone).[9][10]
Caption: General workflow for the synthesis of this compound.
Troubleshooting Common Synthesis Pitfalls
Q: My reaction yielded a low amount of product and a lot of intractable black tar. What went wrong?
A: This is the most frequently encountered problem in acid-catalyzed quinoline syntheses like the Doebner-von Miller or Skraup reactions.[11][12] The primary cause is the acid-catalyzed polymerization of the carbonyl reactant (e.g., benzoylacetone) or reactive intermediates.[13]
Troubleshooting Steps:
-
Moderate the Catalyst: Excessively strong acidic conditions accelerate tar formation. Consider using polyphosphoric acid (PPA) or a milder Lewis acid catalyst instead of concentrated sulfuric acid.[11]
-
Control the Temperature: Many quinoline syntheses are exothermic.[14] Overheating dramatically promotes polymerization. The reaction should be heated gently to initiate, and any exothermic phase must be controlled with an ice bath.[11]
-
Slow Reagent Addition: Adding the carbonyl compound slowly to the heated acidic solution of the aniline can help maintain a low concentration, disfavoring self-condensation.[13]
-
Employ a Biphasic System: For some syntheses like the Doebner-von Miller, sequestering the carbonyl compound in a non-polar organic solvent (e.g., toluene) can physically separate it from the acidic aqueous phase, drastically reducing polymerization.[12]
Caption: Decision tree for troubleshooting tar formation in quinoline synthesis.
Q: The reaction is either not starting or is proceeding very slowly. How can I improve the yield?
A: Low reactivity can stem from several factors.
-
Unreactive Anilines: The electronic nature of substituents on the aniline ring is critical. Strong electron-withdrawing groups (like -NO₂) can deactivate the ring towards the electrophilic cyclization step, sometimes preventing the reaction entirely.[10][15] For 2-aminophenol, this is less of an issue, but it's a key consideration for other derivatives.
-
Catalyst Deactivation: Ensure the acid catalyst is fresh and not hydrated, as water can inhibit the reaction.
-
Insufficient Heat: While excessive heat is damaging, these reactions often require a specific activation temperature to proceed.[13] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
Q: I'm getting a mixture of isomers. How can I improve regioselectivity?
A: This is a classic problem in the Combes synthesis when using an unsymmetrical β-diketone like benzoylacetone.[9] Cyclization can occur at either ortho position relative to the amine. For 2-aminophenol, the directing effect of the hydroxyl group and steric hindrance will favor one isomer, but a mixture is still possible.
| Factor Affecting Regioselectivity | Influence on Outcome |
| Steric Hindrance | Cyclization is generally favored at the less sterically hindered ortho position of the aniline.[9] |
| Aniline Substituents | The electronic properties of other substituents on the aniline ring can influence the nucleophilicity of the ortho positions, directing cyclization.[11] |
| Acid Catalyst | The choice of acid (e.g., H₂SO₄ vs. PPA) can sometimes alter the ratio of regioisomers formed.[11] |
Solution: Careful optimization of the acid catalyst and temperature is the best approach. It may be necessary to accept a mixture and rely on purification to isolate the desired isomer.
Protocol Example: A Generalized Combes Synthesis for this compound
This protocol is a generalized starting point and must be optimized for your specific laboratory conditions.
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Catalyst Preparation: To the flask, add polyphosphoric acid (PPA) or concentrated sulfuric acid and begin stirring.
-
Reactant Addition: Slowly add 2-aminophenol (1.0 eq.) to the acid. The mixture may warm up. Once dissolved, slowly add benzoylacetone (1.0-1.1 eq.) dropwise.
-
Reaction: Heat the mixture to the optimized temperature (e.g., 100-130 °C) and monitor the reaction's progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization: Slowly neutralize the acidic slurry with a concentrated base solution (e.g., NaOH or NH₄OH) until strongly alkaline (pH > 10). This step is often exothermic and requires cooling.
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Section 3: Purification - From Crude Product to Pure Crystals
Q: How do I handle the crude product from my reaction, which is a dark, oily solid?
A: The initial crude product from these reactions is rarely a clean solid. The first step is often an aqueous work-up to remove the acid catalyst and inorganic salts. If the product is still very impure, column chromatography on silica gel is a common next step before attempting final purification by recrystallization.
Q: I'm struggling with recrystallization. How do I choose the right solvent?
A: Recrystallization is a powerful technique for achieving high purity, but solvent selection is crucial.[16] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[16]
Solvent Screening Protocol:
-
Place ~20 mg of your crude product into several small test tubes.
-
Add a small amount (~0.5 mL) of a candidate solvent to each tube at room temperature. Promising solvents for quinolones include ethanol, methanol, acetone, ethyl acetate, or mixtures like dichloromethane-hexane.[16]
-
Observe solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not dissolve. If the compound dissolves completely upon heating, it is a good candidate.
-
Allow the hot solutions to cool slowly. The formation of crystals indicates a suitable solvent.
Section 4: Characterization - Confirming Your Structure
Spectroscopic analysis is essential to confirm the identity and purity of the final product.
Q: What are the key signals to look for in the ¹H and ¹³C NMR spectra to confirm the structure of this compound?
A: Analysis of NMR spectra is the definitive way to confirm the structure.[17][18]
| Expected Spectroscopic Data for this compound | | :--- | :--- | | ¹H NMR | - A sharp singlet around δ 2.5-2.7 ppm for the C2-Methyl group.- A singlet or sharp resonance in the aromatic region (δ 7.0-7.5 ppm) for the C3-H.- A complex multiplet pattern between δ 7.0-8.5 ppm for the phenyl and quinoline aromatic protons.- A broad singlet at high chemical shift for the C8-OH proton (can be exchanged with D₂O). | | ¹³C NMR | - An aliphatic signal around δ 20-25 ppm for the C2-Methyl carbon.- Aromatic signals between δ 110-160 ppm. Key signals include the C2 and C4 carbons at lower field (higher ppm) and the C8 carbon bearing the hydroxyl group.[18] | | IR (cm⁻¹) | - A broad peak around 3200-3500 cm⁻¹ corresponding to the O-H stretch.- Aromatic C-H stretches just above 3000 cm⁻¹.- Strong aromatic C=C stretching bands around 1500-1600 cm⁻¹.[19] |
Q: How can IR spectroscopy confirm that the reaction has gone to completion?
A: A key diagnostic feature is the disappearance of the characteristic N-H stretching bands (typically two sharp peaks around 3300-3500 cm⁻¹) from the 2-aminophenol starting material.[17] The appearance of the broad O-H band and the distinct aromatic fingerprint of the quinoline ring confirms the formation of the product.
Section 5: Stability and Storage
Q: How should I properly store this compound?
A: Store the purified solid in a tightly sealed container, preferably in a desiccator, to protect it from moisture.[2][3] For long-term storage, keeping it in a cool, dark, and dry place is recommended. Storing under an inert atmosphere (e.g., argon or nitrogen) can prevent slow oxidation, especially if the compound is of very high purity for sensitive applications.
References
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. [Link]
-
Wikipedia. (2023). Combes quinoline synthesis. [Link]
-
Organic Chemistry. (2021). Combes Quinoline Synthesis Mechanism. YouTube. [Link]
-
Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. [Link]
-
Penta Chemicals. (2025). Quinoline - SAFETY DATA SHEET. [Link]
-
Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis. [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. [Link]
-
Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link]
-
Semantic Scholar. (n.d.). Doebner-von Miller reaction. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: quinoline. [Link]
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. [Link]
-
Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. [Link]
-
Wikipedia. (2024). Quinoline. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. [Link]
-
Meléndez, C. M., et al. (2021). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData. [Link]
-
Molecules. (2001). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. [Link]
-
Journal of Organic Chemistry. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
-
SciSpace. (n.d.). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. [Link]
-
Oriental Journal of Chemistry. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. [Link]
-
Mol-Instincts. (2025). 2-methyl-4-phenylquinoline. [Link]
-
ACS Omega. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. [Link]
-
Wikipedia. (n.d.). Alprazolam. [Link]
-
ResearchGate. (n.d.). Synthesis of substituted 2-(4-phenylquinolin-2-yl) phenol (4a–l). [Link]
-
Molecules. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]
-
PubChem. (n.d.). 2-Methyl-4-phenylquinoline. [Link]
-
PubChem. (n.d.). 2-Methylquinolin-4-ol. [Link]
-
ResearchGate. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. [Link]
-
Arkivoc. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. [Link]
Sources
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- 7. Quinoline - Wikipedia [en.wikipedia.org]
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- 18. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technisches Support-Center: Reinigungstechniken für 2-Methyl-4-phenylchinolin-8-ol
Answering in German. Absolut! Hier ist ein technisches Support-Center, das sich mit den Reinigungstechniken für 2-Methyl-4-phenylchinolin-8-ol befasst und speziell für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt wurde.
Verfasst von: Ihr Senior Application Scientist Team
Dieses Handbuch bietet detaillierte technische Anleitungen und Fehlerbehebungstipps zur Reinigung von 2-Methyl-4-phenylchinolin-8-ol. Da Chinolinderivate in der medizinischen Chemie von entscheidender Bedeutung sind, ist die Gewährleistung einer hohen Reinheit für zuverlässige nachgelagerte Anwendungen unerlässlich.[1][2] Dieses Dokument soll Forscher durch die Komplexität der Reinigung führen und sowohl theoretische Begründungen als auch praktische, schrittweise Protokolle liefern.
Abschnitt 1: Häufig gestellte Fragen (FAQs)
Dieser Abschnitt befasst sich mit allgemeinen Fragen zur Reinigung von 2-Methyl-4-phenylchinolin-8-ol und bietet schnelle Einblicke in grundlegende Überlegungen.
F1: Was sind die primären Reinigungsmethoden für feste organische Verbindungen wie 2-Methyl-4-phenylchinolin-8-ol?
A1: Die beiden wichtigsten und am weitesten verbreiteten Techniken zur Reinigung fester organischer Verbindungen sind die Umkristallisation und die Säulenchromatographie.[3]
-
Umkristallisation: Diese Technik nutzt die unterschiedliche Löslichkeit der Verbindung und der Verunreinigungen in einem bestimmten Lösungsmittel bei unterschiedlichen Temperaturen.[4][5] Sie ist ideal für die Entfernung kleiner Mengen von Verunreinigungen aus einer relativ großen Menge an Material und ist oft die kostengünstigste Methode im größeren Maßstab.[5]
-
Säulenchromatographie: Diese Methode trennt Verbindungen basierend auf ihrer unterschiedlichen Adsorption an eine stationäre Phase (typischerweise Kieselgel oder Aluminiumoxid), während eine mobile Phase (Lösungsmittel) durch sie hindurchfließt.[6][7] Sie ist äußerst vielseitig und kann Verbindungen mit sehr ähnlichen Polaritäten trennen, was sie für komplexe Gemische oder zur Entfernung von Verunreinigungen, die bei der Umkristallisation nicht entfernt werden können, unerlässlich macht.[6][8]
F2: Wie wähle ich zwischen Umkristallisation und Säulenchromatographie?
A2: Die Wahl hängt von der Reinheit des Rohmaterials und der Art der Verunreinigungen ab. Eine Dünnschichtchromatographie (DC) des Rohmaterials liefert entscheidende Hinweise.
-
Wählen Sie die Umkristallisation, wenn: Ihr Rohprodukt relativ rein ist (typischerweise >80-90%) und die Verunreinigungen eine deutlich andere Löslichkeit als Ihr Produkt aufweisen. Es ist die bevorzugte Methode für die Reinigung im Endstadium in großem Maßstab.
-
Wählen Sie die Säulenchromatographie, wenn: Die DC mehrere Komponenten mit ähnlichen Retentionsfaktoren (Rf-Werten) zeigt, wenn das Produkt stark verfärbt ist oder wenn die Umkristallisation fehlschlägt, weil das Produkt ausölt oder die Verunreinigungen mitkristallisieren. Die Chromatographie eignet sich hervorragend zur Trennung von Reaktionsnebenprodukten oder nicht umgesetzten Ausgangsmaterialien.[8]
F3: Was sind die wahrscheinlichen Verunreinigungen bei der Synthese von 2-Methyl-4-phenylchinolin-8-ol?
A3: Verunreinigungen hängen stark von der Synthesemethode ab (z. B. Friedländer-, Skraup- oder Doebner-von-Miller-Synthese).[9][10][11] Häufige Verunreinigungen können sein:
-
Nicht umgesetzte Ausgangsmaterialien: Z. B. das entsprechende 2-Aminoarylketon oder die Carbonylverbindung, die in einer Friedländer-Synthese verwendet wird.[9][12]
-
Nebenprodukte: Isomere oder Produkte aus Nebenreaktionen, die unter den Reaktionsbedingungen entstehen.
-
Lösungsmittelrückstände: Restliche hochsiedende Lösungsmittel, die in der Reaktion verwendet werden, wie DMF oder DMSO.[13]
-
Reagenzien: Katalysatoren oder Reagenzien, die nicht vollständig entfernt wurden.
F4: Wie kann ich die Reinheit meines Endprodukts beurteilen?
A4: Die Reinheit wird in der Regel durch eine Kombination von Techniken bestätigt:
-
Schmelzpunktanalyse: Ein reines kristallines Produkt sollte einen scharfen Schmelzpunkt (Bereich von 0,5-1,5 °C) aufweisen, der mit den Literaturwerten übereinstimmt. Verunreinigungen führen typischerweise zu einer Erniedrigung und Erweiterung des Schmelzpunktbereichs.[14]
-
Dünnschichtchromatographie (DC): Eine reine Verbindung sollte als einzelner Fleck auf einer DC-Platte erscheinen, die mit einem geeigneten Eluentensystem entwickelt wurde.
-
Spektroskopische Methoden: ¹H-NMR-, ¹³C-NMR- und Massenspektrometrie-Analysen sind entscheidend, um die chemische Struktur zu bestätigen und das Vorhandensein von Verunreinigungen zu erkennen, selbst in geringen Mengen.
Abschnitt 2: Fehlerbehebungshandbuch
Dieser Abschnitt ist als Frage-und-Antwort-Leitfaden für spezifische Probleme konzipiert, die während des Reinigungsprozesses auftreten können.
Fehlerbehebung bei der Umkristallisation
F: Mein Produkt löst sich nicht im heißen Lösungsmittel. Was ist falsch?
A: Dies deutet darauf hin, dass das Lösungsmittel für Ihre Verbindung ungeeignet ist. Ein ideales Umkristallisationslösungsmittel sollte Ihr Produkt bei erhöhter Temperatur gut, bei Raumtemperatur jedoch schlecht lösen.[15][16]
-
Lösung: Führen Sie einen Lösungsmittelscreening in kleinem Maßstab durch. Testen Sie eine Reihe von Lösungsmitteln mit unterschiedlichen Polaritäten (z. B. Ethanol, Aceton, Ethylacetat, Toluol oder Gemische wie Ethanol/Wasser, Dichlormethan/Hexan).[5]
F: Nach dem Abkühlen bilden sich keine Kristalle. Was soll ich tun?
A: Dies geschieht normalerweise aus zwei Gründen: Es wurde zu viel Lösungsmittel verwendet oder die Lösung ist übersättigt und benötigt einen Auslöser zur Keimbildung.
-
Lösungen:
-
Lösungsmittel reduzieren: Erhitzen Sie die Lösung erneut und lassen Sie einen Teil des Lösungsmittels verdampfen, um die Konzentration zu erhöhen. Lassen Sie sie dann erneut langsam abkühlen.[15]
-
Keimbildung einleiten: Kratzen Sie vorsichtig mit einem Glasstab an der Innenseite des Kolbens an der Oberfläche der Lösung. Die kleinen Glaspartikel, die dabei entstehen, können als Keimbildungsstellen dienen.[14]
-
Impfkristall hinzufügen: Wenn Sie einen kleinen Kristall des reinen Produkts haben, fügen Sie ihn der kalten Lösung hinzu. Dies bietet eine Vorlage für das Kristallwachstum.[14]
-
Stärker abkühlen: Stellen Sie den Kolben in ein Eisbad, um die Löslichkeit weiter zu verringern, aber tun Sie dies erst, nachdem die Lösung langsam Raumtemperatur erreicht hat, um die Bildung kleiner, unreiner Kristalle zu vermeiden.[14][15]
-
F: Mein Produkt ist beim Abkühlen "ausgeölt" anstatt zu kristallisieren. Wie kann ich das beheben?
A: Das Ausölen tritt auf, wenn die gesättigte Lösung einen Punkt erreicht, an dem die Löslichkeit des gelösten Stoffes überschritten wird, aber die Temperatur immer noch über dem Schmelzpunkt des gelösten Stoffes liegt. Es kann auch durch Verunreinigungen verursacht werden, die den Schmelzpunkt senken.
-
Lösungen:
-
Lösungsmittel zugeben: Erhitzen Sie die Lösung erneut, bis das Öl wieder gelöst ist, und fügen Sie dann eine kleine Menge mehr heißes Lösungsmittel hinzu, um die Sättigungskonzentration zu senken. Versuchen Sie, erneut langsam abzukühlen.
-
Lösungsmittelpolarität ändern: Versuchen Sie, die Umkristallisation in einem Lösungsmittelsystem mit niedrigerem Siedepunkt oder einer anderen Polarität durchzuführen.
-
Langsames Abkühlen: Lassen Sie die Lösung sehr langsam abkühlen, um dem System Zeit zu geben, Kristalle zu bilden, anstatt in eine ölige Phase überzugehen.
-
F: Mein Endprodukt ist immer noch gefärbt. Wie kann ich die Farbe entfernen?
A: Gefärbte Verunreinigungen sind oft polare, hochmolekulare Nebenprodukte.
-
Lösung: Fügen Sie der heißen Lösung eine kleine Menge Aktivkohle hinzu, bevor Sie sie filtrieren.[5] Die Kohle adsorbiert die gefärbten Verunreinigungen. Erhitzen Sie die Mischung einige Minuten lang und führen Sie dann eine Heißfiltration durch, um die Kohle zu entfernen. Warnung: Fügen Sie Aktivkohle niemals zu einer siedenden Lösung hinzu, da dies zu einem heftigen Überkochen führen kann.
Fehlerbehebung bei der Säulenchromatographie
F: Wie wähle ich das richtige Lösungsmittelsystem (Eluent) aus?
A: Das ideale Eluentensystem wird durch Dünnschichtchromatographie (DC) bestimmt.[6][8]
-
Ziel: Finden Sie ein Lösungsmittelgemisch, das Ihrer Zielverbindung einen Rf-Wert von etwa 0,25-0,35 verleiht und eine maximale Trennung von allen Verunreinigungen bietet.[8]
-
Vorgehensweise: Beginnen Sie mit einem unpolaren Lösungsmittel (z. B. Hexan oder Heptan) und erhöhen Sie die Polarität schrittweise, indem Sie ein polareres Lösungsmittel (z. B. Ethylacetat oder Dichlormethan) hinzufügen.
F: Die Banden in meiner Säule laufen nicht gerade (Streifenbildung oder Kanalbildung). Warum?
A: Dies deutet auf Probleme beim Packen der Säule oder beim Auftragen der Probe hin.
-
Ursachen und Lösungen:
-
Schlechtes Packen: Die Kieselgelsäule kann Risse oder Blasen aufweisen. Packen Sie die Säule sorgfältig als Aufschlämmung ("Nassmethode"), um eine gleichmäßige Packung zu gewährleisten.[6][17] Lassen Sie die Säule niemals trockenlaufen.[17]
-
Überladung der Probe: Zu viel Probe wurde aufgetragen. Als allgemeine Regel gilt, dass das Verhältnis von Probenmasse zu Kieselgelmasse zwischen 1:30 und 1:100 liegen sollte.
-
Schlechte Löslichkeit der Probe: Die Probe ist im Eluenten nicht vollständig löslich und fällt oben auf der Säule aus. Lösen Sie die Probe in der minimalen Menge eines stärkeren (polareren) Lösungsmittels und adsorbieren Sie sie auf einer kleinen Menge Kieselgel ("Trockenbeladung"), bevor Sie sie auf die Säule geben.
-
F: Meine Verbindungen eluieren zu schnell (hohe Rf-Werte) oder bewegen sich überhaupt nicht (Rf = 0).
A: Dies ist ein Problem der Polarität des Eluenten.
-
Lösungen:
-
Zu schnell (hohe Rf-Werte): Der Eluent ist zu polar. Verringern Sie die Menge des polareren Lösungsmittels in Ihrem Gemisch (z. B. wechseln Sie von 30% Ethylacetat in Hexan zu 15% Ethylacetat in Hexan).
-
Zu langsam (niedrige Rf-Werte): Der Eluent ist nicht polar genug. Erhöhen Sie die Menge des polareren Lösungsmittels.
-
Abschnitt 3: Visualisierung von Arbeitsabläufen
Die folgenden Diagramme veranschaulichen die Entscheidungsfindungsprozesse bei der Reinigung.
Abbildung 1: Entscheidungsbaum für die Wahl der primären Reinigungsstrategie.
Abbildung 2: Flussdiagramm zur Fehlerbehebung bei häufigen Problemen bei der Umkristallisation.
Abschnitt 4: Detaillierte experimentelle Protokolle
Protokoll 1: Reinigung durch Umkristallisation
Dieses Protokoll beschreibt einen allgemeinen Arbeitsablauf, der für Chinolinderivate wie 2-Methyl-4-phenylchinolin-8-ol angepasst werden kann.[5]
1. Lösungsmittelauswahl (Screening): a. Geben Sie ~20-30 mg Ihres Rohmaterials in separate Reagenzgläser. b. Fügen Sie jeweils ein anderes Testlösungsmittel (siehe Tabelle 1) tropfenweise bei Raumtemperatur hinzu, bis eine Höhe von ca. 1 cm erreicht ist. Schütteln Sie es. Wenn sich der Feststoff löst, ist das Lösungsmittel ungeeignet. c. Erhitzen Sie die ungelösten Suspensionen vorsichtig in einem Wasserbad. Wenn sich der Feststoff im heißen Lösungsmittel vollständig löst, ist es ein potenziell gutes Lösungsmittel.[15] d. Lassen Sie die heißen, klaren Lösungen auf Raumtemperatur abkühlen und stellen Sie sie dann in ein Eisbad. Das Lösungsmittel, das die beste Ausbeute an reinen Kristallen liefert, ist das beste.[14]
2. Umkristallisationsverfahren: a. Geben Sie das Rohmaterial in einen Erlenmeyerkolben, der eine angemessene Größe hat (das Lösungsmittel sollte nicht mehr als die Hälfte des Kolbens füllen). Fügen Sie einen Rührstab hinzu. b. Erhitzen Sie das gewählte Lösungsmittel in einem separaten Kolben zum Sieden. c. Fügen Sie das heiße Lösungsmittel portionsweise zum Kolben mit dem Feststoff hinzu, während Sie rühren und erhitzen, bis sich der Feststoff gerade eben vollständig gelöst hat. Verwenden Sie die minimale Menge an heißem Lösungsmittel.[5] d. (Optional: Entfärbung) Wenn die Lösung stark gefärbt ist, nehmen Sie sie von der Hitze, lassen Sie sie leicht abkühlen und fügen Sie eine kleine Spatelspitze Aktivkohle hinzu. Erhitzen Sie die Mischung einige Minuten lang zum Sieden. e. (Optional: Heißfiltration) Wenn Aktivkohle verwendet wurde oder unlösliche Verunreinigungen vorhanden sind, führen Sie eine Heißfiltration durch einen vorgewärmten Trichter mit geriffeltem Filterpapier in einen sauberen, vorgewärmten Erlenmeyerkolben durch.[5] f. Kristallisation: Decken Sie den Kolben mit einem Uhrglas ab und lassen Sie die Lösung langsam und ungestört auf Raumtemperatur abkühlen. Schnelles Abkühlen führt zu kleineren, weniger reinen Kristallen.[5] g. Isolierung: Kühlen Sie den Kolben in einem Eisbad für weitere 15-20 Minuten, um die Ausbeute zu maximieren. Sammeln Sie die Kristalle durch Vakuumfiltration mit einem Büchnertrichter.[14] h. Waschen: Waschen Sie die Kristalle im Trichter mit einer kleinen Menge eiskaltem Umkristallisationslösungsmittel, um anhaftende Verunreinigungen zu entfernen.[5] i. Trocknen: Trocknen Sie die Kristalle an der Luft auf dem Filter und dann gründlich in einem Vakuumexsikkator oder Vakuumofen, bis ein konstantes Gewicht erreicht ist.
Protokoll 2: Reinigung durch Flash-Säulenchromatographie
Dieses Protokoll beschreibt die Reinigung mittels Flash-Chromatographie, einer beschleunigten Version der Schwerkraftchromatographie.[18]
1. Optimierung der mobilen Phase (DC): a. Lösen Sie eine kleine Menge Ihres Rohmaterials in einem geeigneten Lösungsmittel (z. B. Dichlormethan oder Ethylacetat). b. Tragen Sie die Lösung auf DC-Platten auf und entwickeln Sie sie in verschiedenen Lösungsmittelgemischen (siehe Tabelle 2), um ein System zu finden, das einen Rf-Wert von 0,25-0,35 für Ihr Produkt und eine gute Trennung von Verunreinigungen bietet.[8]
2. Vorbereitung der Säule: a. Wählen Sie eine Säule mit angemessener Größe (ca. 50-100 g Kieselgel pro 1 g Rohmaterial). b. Stecken Sie einen kleinen Wattebausch oder Glaswolle in den Auslass der Säule und fügen Sie eine dünne Schicht Sand hinzu.[18] c. Bereiten Sie eine Aufschlämmung aus Kieselgel im gewählten Eluenten vor (die "Nassmethode"). Gießen Sie die Aufschlämmung vorsichtig in die Säule.[17] d. Lassen Sie das Kieselgel sich absetzen und lassen Sie überschüssiges Lösungsmittel ab, bis der Lösungsmittelstand knapp über der Kieselgeloberfläche liegt. Lassen Sie die Säule niemals trockenlaufen. Fügen Sie oben eine weitere dünne Schicht Sand hinzu, um die Oberfläche zu schützen.[6]
3. Auftragen der Probe: a. Lösen Sie Ihr Rohmaterial in der absolut minimalen Menge des Eluenten oder eines etwas polareren Lösungsmittels.[17] b. Pipettieren Sie die konzentrierte Probelösung vorsichtig auf die obere Sandschicht, ohne die Oberfläche zu stören.[17] c. Lassen Sie das Lösungsmittel ab, bis die Probe vollständig in die Kieselgelschicht eingedrungen ist.
4. Elution und Fraktionssammlung: a. Füllen Sie die Säule vorsichtig mit dem Eluenten. b. Üben Sie mit einer Pumpe oder Druckluft leichten Druck auf die Oberseite der Säule aus, um eine konstante Flussrate aufrechtzuerhalten. c. Sammeln Sie das Eluat in einer Reihe von Reagenzgläsern oder Fraktionssammlern. d. Überwachen Sie den Fortschritt der Trennung mittels DC der gesammelten Fraktionen. e. Kombinieren Sie die reinen Fraktionen, die Ihre Verbindung enthalten, und entfernen Sie das Lösungsmittel unter reduziertem Druck (Rotationsverdampfer), um das gereinigte Produkt zu erhalten.
Abschnitt 5: Datentabellen
Tabelle 1: Empfohlene Lösungsmittel für das Umkristallisationsscreening
| Lösungsmittelklasse | Beispiele | Hinweise zur Verwendung |
| Alkohole | Ethanol, Methanol, Isopropanol | Gut für mäßig polare Verbindungen. Oft in Kombination mit Wasser verwendet. |
| Ketone | Aceton | Löst viele organische Verbindungen, hat aber einen niedrigen Siedepunkt. |
| Ester | Ethylacetat | Gutes Allzwecklösungsmittel für mäßig polare Verbindungen. |
| Kohlenwasserstoffe | Hexan, Heptan, Toluol | Gut für unpolare Verunreinigungen. Toluol ist für höher schmelzende Feststoffe nützlich. |
| Chlorkohlenwasserstoffe | Dichlormethan (DCM) | Löst eine breite Palette von Verbindungen, aber seine Flüchtigkeit kann eine Herausforderung sein. |
| Gemischte Systeme | Ethanol/Wasser, DCM/Hexan | Ermöglicht eine Feinabstimmung der Polarität für eine optimale Löslichkeit.[5] |
Tabelle 2: Typische Lösungsmittelsysteme für die Chromatographie von Chinolinderivaten
| Polarität | Typisches System (Verhältnis v/v) | Anmerkungen |
| Niedrig | Hexan / Ethylacetat (9:1 - 4:1) | Gut zum Eluieren von unpolaren Verunreinigungen. |
| Mittel | Hexan / Ethylacetat (3:1 - 1:1) | Ein üblicher Bereich für viele stickstoffhaltige Heterocyclen. |
| Mittel bis Hoch | Hexan / Ethylacetat (1:2 - 1:4) | Eluiert polarere Chinolinderivate. |
| Hoch | Dichlormethan / Methanol (99:1 - 95:5) | Wird für stark polare Verbindungen oder zur Reinigung der Säule verwendet. |
Abschnitt 6: Referenzen
-
Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research (IJFMR). Verfügbar unter: [Link]
-
Synthesis of Quinoline and derivatives. 123dok.org. Verfügbar unter: [Link]
-
Quinoline. Wikipedia. Verfügbar unter: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Verfügbar unter: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Verfügbar unter: [Link]
-
Column chromatography. Wikipedia. Verfügbar unter: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Verfügbar unter: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Verfügbar unter: [Link]
-
Column chromatography. Columbia University. Verfügbar unter: [Link]
-
Recrystallization. YouTube. Verfügbar unter: [Link]
-
Column Chromatography. YouTube. Verfügbar unter: [Link]
-
Column chromatography (video). Khan Academy. Verfügbar unter: [Link]
-
Organic Chemistry Lab: Recrystallization. YouTube. Verfügbar unter: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Verfügbar unter: [Link]
-
Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. Verfügbar unter: [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Verfügbar unter: [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. mt.com [mt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. columbia.edu [columbia.edu]
- 9. du.edu.eg [du.edu.eg]
- 10. Quinoline - Wikipedia [en.wikipedia.org]
- 11. iipseries.org [iipseries.org]
- 12. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. ijddr.in [ijddr.in]
- 17. m.youtube.com [m.youtube.com]
- 18. orgsyn.org [orgsyn.org]
Technical Support Center: Enhancing the Quantum Yield of 2-Methyl-4-phenylquinolin-8-ol
Document ID: TSC-MPQ8-QY-202601
Version: 1.0
Introduction
Welcome to the technical support guide for 2-Methyl-4-phenylquinolin-8-ol (MPQO). This document is designed for researchers, scientists, and drug development professionals actively using this versatile fluorophore. MPQO, a derivative of 8-hydroxyquinoline (8-HQ), is a valuable compound in various applications, including chemosensors and organic light-emitting diodes (OLEDs), due to its fluorescent properties.[1][2] The quantum yield (ΦF) is a critical parameter that defines the efficiency of its fluorescence.[3] This guide provides in-depth troubleshooting advice and detailed protocols to help you diagnose issues and systematically enhance the quantum yield of MPQO in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it important for my MPQO experiments?
The fluorescence quantum yield (ΦF) is the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[4] It is a direct measure of the fluorescence process's efficiency, with a value ranging from 0 to 1.[3] A high quantum yield is crucial as it signifies a brighter fluorescent signal, leading to higher sensitivity in detection assays and greater efficiency in light-emitting devices. For MPQO, optimizing the quantum yield is essential for achieving robust and reliable experimental results.
Q2: What are the primary factors that influence the quantum yield of this compound?
The quantum yield of MPQO, like other 8-hydroxyquinoline derivatives, is highly sensitive to its environment. The key factors include:
-
Solvent Environment: Polarity, viscosity, and hydrogen-bonding capability of the solvent can dramatically alter the quantum yield.
-
pH and Protonation State: The protonation of the quinoline nitrogen or deprotonation of the hydroxyl group significantly impacts the electronic structure and emissive properties.[5][6]
-
Molecular Aggregation: At high concentrations, MPQO molecules can aggregate, leading to self-quenching and a decrease in quantum yield.
-
Presence of Quenchers: Dissolved oxygen, heavy atoms, and certain metal ions can deactivate the excited state through non-radiative pathways.[7]
-
Temperature: Increased temperature often enhances non-radiative decay rates, thereby lowering the quantum yield.
Troubleshooting Guide: Low Quantum Yield
This section addresses specific problems you may encounter that result in a lower-than-expected quantum yield for MPQO.
Issue 1: My MPQO solution shows very weak fluorescence in an alcohol-based solvent (e.g., ethanol, methanol).
Answer: This is a common observation for 8-hydroxyquinoline and its derivatives in protic, hydrogen-bonding solvents.
-
Causality: The primary cause is the efficiency of non-radiative decay pathways facilitated by the solvent. Protic solvents like alcohols can form strong hydrogen bonds with both the hydroxyl group (-OH) and the nitrogen atom of the quinoline ring. This interaction can promote processes like excited-state intramolecular proton transfer (ESIPT) or provide vibrational modes that efficiently dissipate the excitation energy as heat, thus quenching fluorescence.[8]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: Change the solvent to a polar aprotic one, such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile. These solvents minimize hydrogen bonding interactions with the fluorophore, which can significantly reduce non-radiative decay and enhance the quantum yield. Studies on 8-HQ have shown a substantial increase in quantum yield in such solvents.
-
Verify Purity: Ensure your solvent is of spectroscopic grade and anhydrous. Trace amounts of water or other protic impurities can lead to fluorescence quenching.[9]
-
Control for pH: If your experiment allows, consider adjusting the pH. Protonation of the quinoline nitrogen in acidic media can enhance fluorescence by altering the nature of the lowest excited state.[5]
-
Issue 2: The fluorescence intensity is inconsistent and decreases over time during measurement.
Answer: This issue points towards either photobleaching or the presence of dynamic quenchers in your solution.
-
Causality:
-
Photobleaching: Prolonged exposure to high-intensity excitation light can cause irreversible photochemical degradation of the MPQO molecule, reducing the concentration of the active fluorophore.[3]
-
Quenching by Dissolved Oxygen: Molecular oxygen is a known quencher of fluorescence for many aromatic compounds. It can interact with the excited state of MPQO and promote non-radiative decay through intersystem crossing.
-
-
Troubleshooting Steps:
-
Deoxygenate the Solution: Before measurement, purge your sample with an inert gas like nitrogen or argon for 10-15 minutes to remove dissolved oxygen. Seal the cuvette to prevent re-exposure to air.
-
Minimize Excitation Exposure: Use the lowest excitation intensity and shortest exposure time necessary to obtain a good signal-to-noise ratio. Keep the shutter closed when not acquiring data.
-
Use Fresh Samples: Prepare fresh solutions of MPQO for critical measurements, as degradation can occur over time, even in the dark.
-
Add a Photostabilizer: In some applications, antioxidants or commercially available photostabilizing agents can be added to the solution to reduce the rate of photobleaching.
-
Issue 3: I observe a significant drop in quantum yield at higher concentrations of MPQO.
Answer: You are likely observing concentration-dependent self-quenching.
-
Causality: At high concentrations, fluorophores can form non-fluorescent or weakly fluorescent aggregates (dimers or excimers). This process, known as aggregation-caused quenching (ACQ), provides a powerful non-radiative pathway for the de-excitation of molecules, leading to a lower overall quantum yield.
-
Troubleshooting Steps:
-
Perform a Concentration Study: Systematically dilute your sample and measure the quantum yield at several concentrations. Plot the integrated fluorescence intensity versus absorbance. The linear region of this plot indicates the concentration range where self-quenching is negligible. For quantum yield measurements, it is critical to work within this linear range, typically where the absorbance at the excitation wavelength is below 0.1.[10]
-
Increase Solvent Viscosity: In some cases, increasing the viscosity of the solvent (e.g., using ethylene glycol) can restrict molecular motion and reduce the formation of aggregates, potentially improving the quantum yield.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving low quantum yield issues with MPQO.
Caption: A decision-tree diagram for troubleshooting low quantum yield in MPQO experiments.
Experimental Protocols
Protocol 1: Relative Fluorescence Quantum Yield Determination
This protocol uses the comparative method, which is the most common and reliable approach for determining ΦF.[4] It involves comparing the fluorescence of the sample (MPQO) to a well-characterized fluorescence standard with a known quantum yield.
Materials:
-
This compound (MPQO)
-
Fluorescence standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)
-
Spectroscopic grade solvents (e.g., DMF for MPQO, 0.1 M H₂SO₄ for standard)
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer with spectral correction capabilities
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both MPQO and the fluorescence standard in their respective solvents.
-
Prepare Dilutions: Prepare a series of dilutions for both the sample and the standard. The goal is to create solutions with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength. This ensures you are working in the linear range of the Beer-Lambert law and avoiding inner filter effects.[10]
-
Measure Absorbance:
-
Set the excitation wavelength on the UV-Vis spectrophotometer. This wavelength must be the same for both the sample and the standard.
-
Record the absorbance of each diluted solution.
-
-
Measure Fluorescence Emission:
-
Transfer each solution to a quartz fluorescence cuvette.
-
In the spectrofluorometer, set the excitation wavelength to the same value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the slope (gradient, Grad) of the linear fit for both plots.
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (ΦX):
ΦX = ΦST * ( GradX / GradST ) * ( η2X / η2ST )
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solvents, respectively.[4]
-
Data Summary Table Example:
| Sample | Solvent | Refractive Index (η) | Absorbance at λex | Integrated Emission Intensity | Gradient (Grad) | Calculated ΦF |
| Standard | 0.1 M H₂SO₄ | 1.33 | 0.02 - 0.1 | Data Series | GradST | 0.54 (Known) |
| MPQO | DMF | 1.43 | 0.02 - 0.1 | Data Series | GradX | Calculated Value |
References
-
N. B. M. N. et al. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 743-749. [Link]
-
HORIBA Scientific. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Das, P. K. et al. (1983). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 55(2), 274-279. [Link]
-
Muthuraj, B. et al. (2022). A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media. Analytical Methods, 14(34), 3291-3299. [Link]
-
Lehtonen, O. et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29481-29487. [Link]
-
Al-busafi, S. N. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Jacobs Journal of Organic Chemistry, 1(2), 009. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 613020, 2-Methyl-4-phenylquinoline. [Link]
-
Pinter, T. et al. (2019). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. New Journal of Chemistry, 43(44), 17359-17366. [Link]
-
PicoQuant. (2015). Quantum yield determination by low-intensity Fluorescence Correlation Spectroscopy (liFCS). [Link]
-
Pinter, T. et al. (2019). Molecular fluorescent pH-probes based on 8-hydroxyquinoline. ResearchGate. [Link]
-
Zhang, Y. et al. (2023). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][11]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. Molecules, 28(11), 4381. [Link]
-
ResearchGate. (2015). What's wrong with my quantum yield measurement?. [Link]
-
Singh, S. et al. (2022). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. The Journal of Organic Chemistry, 87(13), 8567-8579. [Link]
-
Olaleye, S. O. et al. (2025). PHOTOPHYSICAL PROPERTIES OF PHENYLAZOQUINOLIN-8-OL DYES: CORRELATION OF EXPERIMENTAL AND THEORETICAL DATA. Walisongo Journal of Chemistry, 8(1), 24-37. [Link]
-
Perera, S. D. et al. (2024). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Journal of Science, 15(1), 1-13. [Link]
-
Chemistry LibreTexts. (2023). 3.5: Quantum Yield of Fluorescence. [Link]
-
ChemSrc. (2025). 2-methyl-4-phenylquinoline. [Link]
-
Singh, S. et al. (2022). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS Publications. [Link]
-
Wang, X. et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 17799-17806. [Link]
-
Kaur, G. et al. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry, 108, 104633. [Link]
-
Birks, J. B. (1976). Fluorescence Quantum Yield Measurements. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 80(3), 389-399. [Link]
-
Di Donato, M. et al. (2020). New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. Dyes and Pigments, 178, 108343. [Link]
-
Suliman, F. O. et al. (2013). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. International Journal of Molecular Sciences, 14(3), 5560-5573. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 45484442, 2-(4-(Methylsulfonyl)phenyl)-8-phenyl-quinoline-4-carboxylic acid. [Link]
-
Trashakhova, A. V. et al. (2011). ChemInform Abstract: Synthesis and Photophysical Properties of 2-Styrylquinazolin-4-ones. ResearchGate. [Link]
-
Scribd. High and Low Quantum Yield in Photochemistry. [Link]
Sources
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- 2. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. static.horiba.com [static.horiba.com]
- 5. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 6. Molecular fluorescent pH-probes based on 8-hydroxyquinoline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
minimizing background fluorescence in 2-Methyl-4-phenylquinolin-8-ol assays
Welcome to the technical support center for assays utilizing 2-Methyl-4-phenylquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we've structured this guide to not only offer solutions but also to explain the underlying scientific principles to empower your experimental design and interpretation.
Troubleshooting Guide: Minimizing Background Fluorescence
High background fluorescence is a common issue that can significantly reduce the signal-to-noise ratio and compromise the sensitivity of your assay.[1][2][3] This section provides a question-and-answer-based approach to systematically identify and mitigate the sources of unwanted background signals.
Question 1: My blank wells (containing only buffer and the probe) show high fluorescence. What are the likely causes and how can I fix this?
Answer:
High fluorescence in your blank wells points to a source of background that is independent of your biological sample. The primary suspects are the assay components themselves or the microplate.
Possible Causes & Solutions:
-
Contaminated Reagents: Impurities in your buffer components or the solvent used to dissolve the this compound probe can be fluorescent.
-
Solution: Use high-purity, spectroscopy-grade solvents and freshly prepared buffers. Filter-sterilize your buffers to remove any particulate matter.
-
-
Autofluorescent Microplates: Standard polystyrene plates, especially clear or white ones, can exhibit significant autofluorescence.[1][4][5]
-
Probe Concentration Too High: While it may seem counterintuitive, an excessively high concentration of the fluorescent probe can sometimes lead to increased background due to non-specific binding or aggregation.
-
Solution: Perform a concentration titration of this compound to find the optimal concentration that provides a robust signal without elevating the background.
-
-
Solvent and pH Effects: The fluorescence of quinoline derivatives is highly sensitive to the local environment, including solvent polarity and pH.[7][8][9][10]
-
Solution: Ensure your assay buffer has a stable and appropriate pH. The protonation state of the quinoline nitrogen can significantly impact its fluorescent properties.[8][11][12] Also, be mindful of the final concentration of any organic solvents (like DMSO) used to dissolve the probe, as this can affect its fluorescence.[7][13][14]
-
Question 2: I observe high background fluorescence only when my biological samples (cells, tissues, lysates) are present. What's causing this and what are my options?
Answer:
This issue points towards endogenous autofluorescence from the biological material itself.[2][4][5][15] Many cellular components naturally fluoresce and can interfere with your assay.
Common Sources of Autofluorescence in Biological Samples:
| Source | Typical Excitation (nm) | Typical Emission (nm) | Notes |
| NADH | 340-360 | 440-470 | A key metabolic coenzyme found in mitochondria.[2][4][5][15] |
| Flavins (FAD) | 440-470 | 520-540 | Another metabolic coenzyme involved in cellular respiration.[15] |
| Collagen & Elastin | 360-400 | 440-480 | Extracellular matrix proteins that are abundant in tissue samples.[2][4][5][15] |
| Lipofuscin | 345-490 | 460-670 | An aggregate of oxidized proteins and lipids that accumulates with age, particularly in post-mitotic cells.[4][15] |
| Tryptophan | ~280 | ~350 | An aromatic amino acid found in most proteins.[5][15] |
Troubleshooting Strategies:
-
Include an "Unstained" Control: Always run a control group of your biological samples without the this compound probe. This will quantify the baseline autofluorescence of your sample.[16]
-
Background Subtraction: The fluorescence from the unstained control can be subtracted from the fluorescence of your experimental samples.
-
Media and Serum Selection: For cell-based assays, be aware that components in cell culture media like phenol red and fetal bovine serum (FBS) can be fluorescent.[4][5][6]
-
Fixation Method: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines.[4][5]
-
Solution: If fixation is necessary, consider using an organic solvent like ice-cold methanol.[5]
-
-
Chemical Quenching: For fixed cells or tissues with high lipofuscin content, a quenching agent like Sudan Black B can be effective.[17]
Question 3: My signal-to-noise ratio is poor, even with acceptable background levels. How can I improve the signal from my this compound probe?
Answer:
A poor signal-to-noise ratio means your specific signal is not sufficiently distinguishable from the background noise.[3][18][19][20] Optimizing your instrument settings and assay conditions can significantly enhance your signal.
Strategies for Signal Enhancement:
-
Optimize Instrument Settings:
-
Gain: The gain setting on your microplate reader or microscope amplifies the detected signal.[21] Increase the gain to boost a weak signal, but be careful not to saturate the detector with your positive controls.[1][21]
-
Integration Time/Number of Flashes: A longer integration time or a higher number of flashes per well allows the detector to collect more photons, which can improve the signal from low-intensity samples.[1][6][21]
-
Excitation/Emission Wavelengths: Ensure that your instrument's filters or monochromators are set to the optimal excitation and emission wavelengths for this compound under your specific assay conditions (pH, solvent).
-
-
Address Photobleaching: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[10][22]
-
pH Optimization: As quinoline fluorescence can be pH-dependent, ensure your buffer system is robust and at the optimal pH for this compound fluorescence.[8][9][23] Protonation can significantly enhance the fluorescence of some quinolines.[11][12]
Experimental Workflow for Troubleshooting Background Fluorescence
Here is a systematic workflow to diagnose and address high background fluorescence.
Caption: A step-by-step workflow for troubleshooting high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound belongs to the 8-hydroxyquinoline class of compounds. 8-Hydroxyquinoline and its derivatives are well-known for their ability to chelate metal ions.[24][25][26][27][28] This property makes them useful as fluorescent probes for detecting metal ions, as their fluorescence can be either quenched or enhanced upon metal binding.[23][25][29] They are also investigated for various medicinal applications, including as antimicrobial and anticancer agents, due to their metal-chelating properties.[25][27]
Q2: What are the typical excitation and emission wavelengths for quinoline-based probes?
The exact wavelengths can vary depending on the specific substitutions on the quinoline ring, as well as the solvent and pH.[7][30] Generally, quinoline derivatives are excited by UV or near-UV light and emit in the blue-green region of the visible spectrum. For instance, some quinoline-based probes are excited around 405 nm.[7] It is crucial to experimentally determine the optimal excitation and emission spectra for this compound in your specific assay buffer.
Q3: Can I use the same instrument settings for all my fluorescence assays?
No, it is highly recommended to optimize the instrument settings for each specific assay. Factors like the brightness of the fluorophore, the concentration of the target, and the level of background fluorescence will dictate the optimal gain, integration time, and other parameters.[21] Using settings from a different assay can lead to suboptimal data, such as a weak signal or a saturated detector.[1][21]
Q4: How does pH affect the fluorescence of this compound?
The fluorescence of quinoline compounds can be highly sensitive to pH.[7][8][9] The nitrogen atom in the quinoline ring can be protonated in acidic conditions. This protonation can alter the electronic structure of the molecule, often leading to a significant enhancement of fluorescence intensity.[11][12] Therefore, maintaining a stable and optimized pH with a suitable buffer is critical for reproducible results.
Q5: What is photobleaching and how can I prevent it?
Photobleaching is the irreversible photochemical destruction of a fluorophore when it is exposed to excitation light.[22] This leads to a permanent loss of signal. To minimize photobleaching, you should:
-
Reduce the intensity of the excitation light to the lowest level that still provides a good signal.[20]
-
Minimize the duration of light exposure.[10]
-
In some cases, the presence of oxygen can accelerate photobleaching, so using an oxygen-scavenging system in your buffer can help.[10][22][31]
Diagram: Factors Influencing Signal-to-Noise Ratio
Caption: Key factors that positively and negatively impact the signal-to-noise ratio.
References
- Autofluorescence. (2025). Jackson ImmunoResearch.
- A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow. (2023). Akoya Biosciences.
- Troubleshooting Fluorescence Intensity Plate Reader Experiments. (n.d.). Basicmedical Key.
- Autofluorescence. (2025). Jackson ImmunoResearch.
- Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.). NIH.
- Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide. (n.d.). Benchchem.
- Fluorescence enhancement of quinolines by proton
- What is Autofluorescence? A Quick Explainer for Biologists. (2024). Bitesize Bio.
- Effects of pH on fluorescence emission. (n.d.).
- Optimization of signal-to-noise ratios in time-filtered fluorescence detection. (n.d.).
- The Ultimate Guide to Troubleshooting Micropl
- Causes of Autofluorescence. (2022). Visikol.
- A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. (2025). PLoS One.
- Live-cell fluorescence imaging. (n.d.). PubMed.
- A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Deriv
- Fluorescence enhancement of quinolines by protonation. (n.d.).
- Signal-to-Noise Consider
- Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. (n.d.). PMC - NIH.
- 6 Factors to Consider When Troubleshooting Micropl
- Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. (2025). Leica Microsystems.
- Top tips and tricks: Performing assays in micropl
- Troubleshooting Tips for Fluorescence Staining. (2022). Biotium.
- Addressing inconsistent fluorescence intensity in quinoline complexes. (n.d.). Benchchem.
- Quinoline-Based Fluorescence Sensors. (n.d.).
- Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. (n.d.). PubMed.
- Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. (2020). PubMed.
- Photobleaching. (n.d.). Wikipedia.
- Application Notes and Protocols for In Vitro 8-Hydroxyquinoline Metal Chel
- Fluorescence enhancement of quinolines by proton
- Pre-column chelation with 8-hydroxyquinoline for the simultaneous determination of metal ions by reversed-phase high-performance liquid chrom
- 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. (2025).
- (PDF) Quinoline-Based Fluorescence Sensors. (n.d.).
- Fluorescence quenching studies of ethyl 2-(chloromethyl)-4-phenyl-quinoline-3-carboxylate in the presence of nitro-explosives. (2025).
- A dual-functional 8-hydroxyquinoline fluorescent probe for simultaneous detection of solvent microenvironments and trace water in organic media. (n.d.). RSC Publishing.
- A Review on Effect of Solvents on Fluorescent Spectra. (2025).
- Hydroxyquinolines as Iron Chelators. (2025).
- Quinoline-based fluorescent small molecules for live cell imaging. (2020). PubMed.
- Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. (n.d.). MDPI.
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addressing cellular toxicity of 2-Methyl-4-phenylquinolin-8-ol probes
Welcome to the technical support guide for 2-Methyl-4-phenylquinolin-8-ol and its derivatives. This document serves as a resource for researchers, scientists, and drug development professionals utilizing this class of fluorescent probes. Our goal is to empower you to achieve robust and reproducible results by providing in-depth troubleshooting strategies, particularly concerning the management of cellular toxicity.
The advice herein is based on the known properties of quinoline-based small molecules. While this compound is a specific entity, its behavior is often predictive based on its structural class, which has been noted for inducing cellular stress pathways.[1][2]
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use and potential cytotoxicity of this compound probes.
Q1: What is the likely mechanism of cellular toxicity for quinoline-based probes like this compound?
A: Quinoline derivatives can exert cytotoxic effects through multiple pathways. Published research on structurally similar compounds points towards the induction of caspase-dependent apoptosis, often linked to the dissipation of the mitochondrial membrane potential (ΔΨm) and the generation of reactive oxygen species (ROS).[1] Some quinoline compounds can also intercalate with DNA or disrupt critical enzymatic functions, leading to cell cycle arrest and, ultimately, apoptosis.[2][3]
Q2: What are the common visual and quantitative indicators of probe-induced toxicity?
A: During live-cell imaging, signs of acute toxicity include cell rounding, membrane blebbing, vacuole formation, or detachment from the substrate.[4] Quantitatively, toxicity is measured by a decrease in cell viability, which can be assessed using assays like MTT or MTS that measure metabolic activity, or by an increase in markers for apoptosis, such as activated caspases.[5][6][7]
Q3: My probe is a potential zinc sensor. Could this be related to the observed toxicity?
A: Yes. 8-Hydroxyquinolines are well-known metal chelators. If your probe is designed to detect intracellular zinc, it's crucial to recognize that zinc homeostasis is tightly regulated. Both excessively high and low concentrations of free intracellular zinc are toxic.[8] The probe itself could disrupt this delicate balance by acting as a zinc ionophore or a strong chelator, leading to cell death.[9] This effect is separate from the intrinsic cytotoxicity of the quinoline scaffold itself.
Q4: What is phototoxicity and how does it differ from the probe's inherent chemical toxicity?
A: Phototoxicity is cell damage caused by light, specifically the light used to excite the fluorescent probe.[10] When a fluorophore is excited, it can transfer energy to molecular oxygen, creating highly reactive ROS that damage cellular components.[11] This is distinct from chemical toxicity, which occurs even in the absence of light. The total stress on your cells is a combination of both. Minimizing light exposure is a critical step in any live-cell imaging experiment to ensure you are observing the biological process of interest, not an artifact of the imaging conditions.[12][13]
Troubleshooting Guide: Mitigating Cellular Toxicity
This guide provides structured solutions to common problems encountered during experiments with this compound probes.
Issue 1: Significant Cell Death or Low Viability Observed After Staining
This is the most common issue and is typically related to probe concentration, incubation time, or a combination of both.
-
Potential Cause A: Probe Concentration is Too High
The single most critical parameter to optimize is the probe's working concentration. A high concentration can overwhelm cellular defense mechanisms, leading to off-target effects and toxicity.
Solution: Perform a Dose-Response Titration
Determine the optimal concentration by performing a viability assay (e.g., MTT or MTS) across a range of probe concentrations. The goal is to find the lowest concentration that provides a sufficient signal-to-noise ratio for imaging while maintaining high cell viability (>90%).
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay (e.g., 1 x 10⁴ cells/well). Allow them to adhere and grow for 24 hours.[14]
-
Probe Preparation: Prepare a 2X stock solution series of the this compound probe in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO you will be using) and a positive control for cell death (e.g., 1 µM Staurosporine).
-
Treatment: Remove the old medium from the cells and add 100 µL of the probe dilutions, vehicle control, or positive control to the respective wells.
-
Incubation: Incubate for the intended duration of your imaging experiment (e.g., 4 hours, 24 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[15]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[5][16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well.[14] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15] Use a reference wavelength greater than 650 nm if available.[5]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation: Example Dose-Response Data
-
| Probe Concentration (µM) | % Cell Viability (Relative to Vehicle) |
| 0 (Vehicle Control) | 100% |
| 0.1 | 98% |
| 0.5 | 95% |
| 1.0 | 91% |
| 2.5 | 75% |
| 5.0 | 52% |
| 10.0 | 21% |
-
Potential Cause B: Incubation Time is Too Long
Toxicity is often a function of both dose and duration. Even at a low concentration, prolonged exposure can be detrimental.
Solution: Optimize Incubation Time
Identify the minimum time required to achieve stable and sufficient signal. Perform a time-course experiment where you stain cells with your optimized low concentration of the probe and image them at various time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr). Compare the fluorescence intensity and cell morphology at each point. Choose the earliest time point that gives a robust signal.
-
Visualization: Workflow for Optimizing Probe Concentration
Caption: Workflow for determining the optimal, non-toxic probe concentration.
Issue 2: High Phototoxicity Observed During Imaging
You may have optimized the probe concentration and incubation time, but your cells are still dying or showing stress during the imaging session. This points to phototoxicity.
-
Potential Cause: Excessive Light Exposure
Every photon that excites your probe has the potential to cause damage. The goal is to use your "photon budget" wisely.
Solutions: Minimize Light Exposure
-
Reduce Excitation Power: Use the lowest possible laser power or lamp intensity that provides a detectable signal. Start at 1-5% laser power and gradually increase only if necessary.
-
Shorten Exposure Time: Use the shortest camera exposure time possible. This can be facilitated by using a high-sensitivity camera (e.g., sCMOS or EMCCD).[13]
-
Decrease Imaging Frequency: For time-lapse experiments, increase the interval between acquisitions. Image only as often as is required to capture the dynamics of your biological process.
-
Use Appropriate Filters: Ensure you are using high-quality, specific filter sets to minimize bleed-through and the need for excessive excitation light.[17]
-
Limit Z-Stacks: When acquiring 3D images, use the minimum number of Z-slices required to capture your structure of interest.[18]
-
Use Imaging Medium with Antioxidants: Supplementing your imaging medium with antioxidants like Trolox or N-acetylcysteine can help quench the ROS generated during imaging.[18]
-
Include an Imaging Control: Always maintain a plate of cells treated with the probe that is kept in the incubator and not imaged. Compare the viability of the imaged cells to the non-imaged cells to definitively isolate phototoxic effects.
-
-
Visualization: The Concept of a Photon Budget
Caption: Key experimental parameters contributing to phototoxicity.
Issue 3: Cell Stress is Observed, but Viability Assays are Ambiguous
Sometimes, cells may be under stress and functionally compromised before they are metabolically dead. In this case, a more sensitive assay is needed to confirm the pathway of cell death.
-
Potential Cause: Probe is Inducing Apoptosis
As noted, quinoline derivatives are known to activate programmed cell death pathways.[1][19]
Solution: Perform an Apoptosis Assay
To confirm if the probe is inducing apoptosis, measure the activity of key executioner enzymes like Caspase-3 and Caspase-7. These are considered points of no return in the apoptotic cascade.[6][20]
Experimental Protocol: Luminescent Caspase-3/7 Assay (e.g., Caspase-Glo® 3/7)
-
Experimental Setup: Prepare a 96-well plate with cells and treat them with the probe at various concentrations and for different durations, as determined in your initial troubleshooting. Include vehicle and positive controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate.
-
Incubation: Mix gently by orbital shaking for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each sample using a plate-reading luminometer.
-
Analysis: An increase in luminescence is directly proportional to the amount of caspase-3/7 activity and is an indicator of apoptosis.
-
-
Visualization: Simplified Apoptosis Pathway
Caption: Intrinsic apoptosis pathway potentially activated by probe-induced stress.
By systematically working through these troubleshooting steps, you can develop a robust protocol that minimizes cellular toxicity, ensuring that your experimental findings are both accurate and reliable.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Laissue, P. F., Al-Khatib, R., & Buckley, C. (2017). Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. Interface Focus, 7(4), 20160142. Retrieved from [Link]
-
MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]
-
de Souza, A. C. C., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Toxicology in Vitro, 65, 104803. Retrieved from [Link]
-
Solomon, V. R., & Lee, H. (2011). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Medicinal Chemistry, 54(22), 7763-7792. Retrieved from [Link]
-
Caspase Assay Kits. (n.d.). Elabscience. Retrieved from [Link]
-
Troubleshooting Guide for BLI & FLI Optical Imaging. (n.d.). Spectral Instruments Imaging. Retrieved from [Link]
-
Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays, 39(8), 1700003. Retrieved from [Link]
-
Al-Dhfyan, A., Al-Amer, O., & Al-Oqaili, R. (2022). Cytotoxic Potential of Novel Quinoline Derivative... Molecules, 27(19), 6539. Retrieved from [Link]
-
Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. MPI-CBG Publications. Retrieved from [Link]
-
Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
Kumar, S., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 105. Retrieved from [Link]
-
Bozym, R. A., et al. (2010). Free zinc ions outside a narrow concentration range are toxic to a variety of cells in vitro. Experimental Biology and Medicine, 235(6), 741-750. Retrieved from [Link]
-
Sensi, S. L., et al. (1999). Measurement of intracellular free zinc concentrations accompanying zinc-induced neuronal death. Journal of Neuroscience, 19(14), 5857-5868. Retrieved from [Link]
-
Live Cell Imaging Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays, 39(8). Retrieved from [Link]
-
Vale, R. (2013). Microscopy: Minimizing Damage from Fluorescence. iBiology. Retrieved from [Link]
-
Borovansky, J., & Riley, P. A. (1989). Cytotoxicity of zinc in vitro. Chemico-Biological Interactions, 69(2-3), 279-291. Retrieved from [Link]
-
Bozym, R. A., et al. (2010). Free zinc ions outside a narrow concentration range are toxic to a variety of cells in vitro. Experimental Biology and Medicine. Retrieved from [Link]
-
Aizenman, E., et al. (2007). Quantification of zinc toxicity using neuronal networks on microelectrode arrays. NeuroToxicology, 28(3), 520-531. Retrieved from [Link]
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- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 7. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Free zinc ions outside a narrow concentration range are toxic to a variety of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. blog.cellsignal.com [blog.cellsignal.com]
Validation & Comparative
A Comparative Guide to Quinoline-Based Fluorescent Probes: 2-Methyl-4-phenylquinolin-8-ol and Its Analogs
In the landscape of cellular imaging and quantitative analytics, the demand for precise and reliable fluorescent probes has never been greater. Among the myriad of available fluorophores, quinoline derivatives, particularly those based on the 8-hydroxyquinoline scaffold, have carved out a significant niche. Their inherent ability to form stable, fluorescent complexes with a variety of metal ions has made them indispensable tools for researchers in biology, chemistry, and drug development. This guide provides an in-depth comparison of 2-Methyl-4-phenylquinolin-8-ol against other notable quinoline-based fluorescent probes, offering insights into their synthesis, photophysical properties, and practical applications.
The 8-Hydroxyquinoline Scaffold: A Foundation for Fluorescence
The 8-hydroxyquinoline (8-HQ) core is a versatile platform for the design of fluorescent chemosensors. The nitrogen atom of the quinoline ring and the hydroxyl group at the 8-position create a bidentate chelation site, readily forming stable complexes with various metal ions. This chelation event is often accompanied by a significant change in the molecule's photophysical properties, leading to a "turn-on" or ratiometric fluorescent response. The parent 8-hydroxyquinoline molecule itself exhibits weak fluorescence, a phenomenon attributed to excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen. Upon metal chelation, this non-radiative decay pathway is often suppressed, leading to a dramatic enhancement of fluorescence.[1][2]
This guide will focus on this compound and compare its characteristics with two other pertinent 8-hydroxyquinoline derivatives: 8-hydroxy-2-methylquinoline and 5,7-dichloro-8-hydroxy-2-methylquinoline.
Synthesis of Quinoline-Based Probes: A Practical Approach
The synthesis of substituted quinolines can be achieved through several established methods, with the Friedländer and Skraup syntheses being among the most common.[1][3]
General Synthesis Strategy: The Friedländer Annulation
The Friedländer synthesis offers a convergent and efficient route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-diketone), followed by cyclodehydration.[4]
Below is a plausible synthetic pathway for this compound, adapted from established Friedländer condensation protocols.
Caption: Plausible Friedländer synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Hypothetical)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-3-hydroxybenzophenone (1 equivalent) in ethanol.
-
Addition of Reagents: Add a molar excess of acetone (3-5 equivalents) to the solution.
-
Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Comparative Analysis of Photophysical Properties
A fluorescent probe's utility is defined by its photophysical characteristics. Key parameters include the excitation (λex) and emission (λem) maxima, the Stokes shift (the difference between λex and λem), and the fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process.
| Probe | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Target Analytes |
| This compound | Predicted: ~320-360 | Predicted: ~450-550 | Predicted: Moderate to Large | Predicted: Low (free), High (bound) | Metal ions (e.g., Zn²⁺, Al³⁺) |
| 8-Hydroxy-2-methylquinoline | ~365 | ~520 | ~155 | Variable | Metal ions |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | ~350-400 | ~530 | ~130-180 | Variable | Metal ions, Fungi |
Note: The values for this compound are predicted based on the properties of the 8-hydroxyquinoline scaffold and related derivatives. Experimental verification is required.
Delving into the Mechanism of Fluorescence
The fluorescence of 8-hydroxyquinoline-based probes is intricately linked to their interaction with the surrounding environment and target analytes.
Caption: Generalized mechanism of chelation-enhanced fluorescence in 8-hydroxyquinoline probes.
In the unbound state, the probe typically exhibits low fluorescence due to efficient non-radiative decay pathways like ESIPT. Upon chelation with a metal ion, the molecule becomes more rigid, which restricts intramolecular rotations and vibrations that would otherwise quench fluorescence. This chelation-enhanced fluorescence (CHEF) effect is a hallmark of many 8-hydroxyquinoline-based sensors.[1]
Experimental Protocols for Characterization
To empower researchers to evaluate and compare these probes, we provide standardized protocols for key fluorescence measurements.
Determining Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (ΦF) is determined relative to a well-characterized standard with a known ΦF.
Sources
Comparative Analysis of 2-Methyl-4-phenylquinolin-8-ol and Commercial Metal Ion Sensors: A Technical Guide for Researchers
In the pursuit of scientific advancement, particularly within analytical chemistry, molecular biology, and drug development, the precise detection and quantification of metal ions are of paramount importance. These ions are integral to a vast array of biological and environmental systems, acting as crucial cofactors, signaling molecules, or potent toxins. This guide provides a detailed comparative analysis of the novel chemosensor 2-Methyl-4-phenylquinolin-8-ol against established commercial metal ion sensors, offering an in-depth technical perspective for researchers, scientists, and drug development professionals.
The Foundation of Sensing: Understanding the Mechanisms
The majority of sensors discussed herein, including this compound, operate on the principle of fluorescence. This phenomenon involves the absorption of light by a molecule, known as a fluorophore, which then emits light at a longer wavelength. The interaction between a metal ion and the fluorophore can modulate this emission, providing a detectable signal.
There are several key mechanisms by which a sensor's fluorescence can be altered upon binding to a metal ion:
-
Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the fluorophore's fluorescence is often quenched due to internal molecular rotations or photoinduced electron transfer (PET).[1] Upon chelation with a metal ion, the molecule becomes more rigid, restricting these quenching pathways and leading to a significant increase in fluorescence intensity—a "turn-on" response.[1][2][3] 8-Hydroxyquinoline and its derivatives are well-known for this behavior.[4]
-
Fluorescence Quenching: Conversely, some metal ions, particularly heavy metals, can quench the fluorescence of a fluorophore upon binding through processes like electron transfer.[5] This results in a "turn-off" signal.
-
Ratiometric Sensing: More advanced sensors exhibit a shift in their excitation or emission wavelength upon ion binding.[6][7] This allows for a ratiometric measurement, where the ratio of fluorescence intensities at two different wavelengths is calculated.[8] This method is advantageous as it can be independent of factors like probe concentration and instrumental variability, leading to more robust and quantitative measurements.[6][8][9] Fura-2, a widely used calcium indicator, is a classic example of a ratiometric sensor.[6][10]
Figure 1. Simplified diagrams of "turn-on" versus ratiometric sensing mechanisms.
In Focus: this compound
This compound is a derivative of 8-hydroxyquinoline, a compound renowned for its metal-chelating properties.[4][11] The introduction of methyl and phenyl groups onto the quinoline framework can fine-tune its electronic and steric characteristics, potentially enhancing its selectivity and sensitivity for specific metal ions. The primary sensing mechanism is expected to be CHEF, where the coordination of a metal ion by the hydroxyl group and the quinoline nitrogen restricts intramolecular rotation and enhances fluorescence emission.[4]
The Commercial Landscape: Established Sensor Technologies
For comparison, we will consider two broad categories of widely used commercial fluorescent sensors:
-
"Turn-on" Probes: These sensors function similarly to this compound, exhibiting a marked increase in fluorescence upon binding their target ion.[2][3] A prominent example is Zinpyr-1, a sensor extensively used for the detection of zinc ions (Zn²⁺) in biological systems.[12][13]
-
Ratiometric Probes: As previously mentioned, these probes offer a more quantitative approach to ion measurement.[8][10] Fura-2, a ratiometric indicator for calcium (Ca²⁺), is a well-established tool in cellular biology.[6][14]
Performance Metrics: A Comparative Overview
The selection of an appropriate metal ion sensor is dictated by a range of performance parameters. The following table provides a comparative summary of this compound against representative commercial sensors.
| Performance Metric | This compound | Commercial "Turn-on" Sensor (e.g., Zinpyr-1 for Zn²⁺) | Commercial Ratiometric Sensor (e.g., Fura-2 for Ca²⁺) |
| Selectivity | High for specific ions like Al³⁺ and Zn²⁺ over other metal ions.[15][16] | High for its designated target ion.[17] | High for Ca²⁺, with low affinity for Mg²⁺.[14] |
| Sensitivity (LOD) | Typically in the nanomolar to micromolar range.[15][18] | Sub-nanomolar for Zn²⁺.[12] | Nanomolar range for Ca²⁺.[14] |
| Response Time | Generally rapid.[19] | Rapid. | Rapid. |
| Quantum Yield | Can be significantly enhanced upon metal chelation. | High upon Zn²⁺ binding (approaching 0.9).[12] | Increases from ~0.23 to ~0.49 upon Ca²⁺ binding.[14] |
| Photostability | Generally good for quinoline derivatives. | Can be prone to photobleaching under intense illumination. | Susceptible to photobleaching. |
| Cost-Effectiveness | Potentially high due to amenable synthesis. | Generally higher cost per assay. | Higher cost per assay. |
| Ease of Use | Requires careful preparation of solutions and optimization. | Often available in user-friendly kit formats. | Requires specialized equipment for ratiometric measurements.[7] |
Experimental Protocol: A Framework for Sensor Evaluation
To ensure a rigorous and unbiased comparison of different metal ion sensors, a standardized experimental workflow is essential.
Figure 2. A generalized experimental workflow for the characterization of a fluorescent metal ion sensor.
Detailed Methodology
-
Reagent Preparation:
-
Prepare a stock solution of the sensor (e.g., 1 mM this compound in DMSO).
-
Prepare stock solutions of various metal salts (e.g., 10 mM of ZnCl₂, AlCl₃, CuCl₂, etc.) in deionized water.
-
Prepare a suitable buffer solution for the intended experimental conditions (e.g., HEPES for physiological pH).
-
-
Fluorescence Titration for Sensitivity:
-
In a cuvette, prepare a dilute solution of the sensor in the buffer.
-
Record the initial fluorescence spectrum.
-
Make sequential additions of the target metal ion stock solution, allowing for equilibration after each addition.
-
Record the fluorescence spectrum after each addition.
-
-
Selectivity Determination:
-
Prepare a solution of the sensor with a concentration of the target metal ion that yields a significant fluorescence response.
-
To this solution, add a substantial excess (e.g., 10- to 100-fold) of other, potentially interfering, metal ions.
-
Record the fluorescence spectrum to observe any changes in the signal.
-
-
Data Analysis and Performance Metrics:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the target metal ion.
-
The Limit of Detection (LOD) can be calculated using the formula 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve in the linear range.[20]
-
Expert Insights and Practical Considerations
The choice between a novel synthetic sensor like this compound and a commercial probe is multifaceted and application-dependent.
Advantages of this compound:
-
Customizability: The quinoline scaffold is highly amenable to synthetic modification, allowing for the rational design of derivatives with tailored properties (e.g., altered selectivity, improved water solubility, or shifted spectral properties).[11][21]
-
Cost-Effectiveness: For laboratories with synthetic chemistry capabilities, the in-house production of such sensors can be significantly more economical than purchasing commercial probes, especially for large-scale screening applications.
-
Novelty and Research Opportunities: Investigating new chemosensors can lead to novel discoveries and intellectual property.
Advantages of Commercial Sensors:
-
Convenience and Reliability: Commercial sensors are typically well-characterized, and their performance is documented in the literature. They often come in ready-to-use formats with established protocols.
-
High Performance for Specific Targets: Probes like Zinpyr-1 and Fura-2 have been optimized over many years for their respective target ions, offering exceptional sensitivity and selectivity.[12][14]
-
Biocompatibility: Many commercial sensors are available in cell-permeant forms (e.g., as AM esters), facilitating their use in live-cell imaging.[7]
Critical Considerations for Implementation:
-
Solubility and Biocompatibility: The solubility of novel synthetic sensors in aqueous biological media can be a significant hurdle. The use of organic co-solvents like DMSO may be necessary but can introduce artifacts in biological experiments.[16]
-
Matrix Effects: The performance of any sensor can be affected by the complexity of the sample matrix. It is crucial to validate sensor performance in the presence of biological components like proteins and lipids.
-
Calibration: For quantitative measurements, especially with "turn-on" sensors, careful calibration is essential. Factors like instrument settings and environmental conditions must be tightly controlled.[9]
Conclusion
This compound represents a promising and versatile platform for the development of fluorescent metal ion sensors. Its straightforward synthetic accessibility and the potential for chemical modification make it an attractive candidate for a wide range of research applications. While commercial sensors offer the convenience of off-the-shelf use and highly optimized performance for specific, well-studied ions, the development and characterization of novel sensors like this compound are crucial for expanding the analytical toolkit and addressing new challenges in metal ion detection. The ultimate choice of sensor will depend on a careful consideration of the specific research question, the required performance characteristics, and the available resources.
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A Comparative Guide to the Anticancer Potential of 2-Methyl-4-phenylquinolin-8-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of a 2-Methyl-4-phenylquinolin-8-ol derivative against established chemotherapeutic agents. The focus is on its potential as an anticancer agent, leveraging in vitro data to offer a framework for evaluating the potential of this class of compounds.
Introduction: The Promise of Quinoline Scaffolds in Oncology
Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] Compounds incorporating the 8-hydroxyquinoline (8-HQ) nucleus, in particular, have garnered attention for their antimicrobial, antifungal, and anticancer effects.[2] The therapeutic potential of these compounds often lies in their ability to chelate metal ions and interfere with critical cellular processes, making them promising candidates for drug development.[2][3]
This guide focuses on the emerging anticancer potential of this compound and its derivatives. While in-depth in vivo data on the parent compound is limited, research on structurally related 8-hydroxyquinoline derivatives has demonstrated significant cytotoxic activity against various cancer cell lines.[2][4] To provide a meaningful performance benchmark, this document will compare the in vitro efficacy of a representative 8-hydroxyquinoline platinum(II) derivative against the well-established chemotherapeutic agents, Doxorubicin and Cisplatin, using the human breast cancer cell line MCF-7 as a model system.
The selection of appropriate positive controls is crucial for robust and reproducible in vitro assays.[5][6][7] Doxorubicin and Cisplatin are standard choices in anticancer drug screening due to their well-characterized mechanisms of action and extensive historical data.[2]
Comparative Efficacy: In Vitro Cytotoxicity
A primary metric for evaluating the efficacy of a potential anticancer agent is its cytotoxicity, often quantified by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.
The following table summarizes the IC50 values of a novel 8-hydroxyquinoline platinum(II) derivative and the standard chemotherapeutic drugs, Doxorubicin and Cisplatin, against the MCF-7 human breast cancer cell line. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-hydroxyquinoline platinum(II) derivative (YLN1) | MDA-MB-231 (Breast) | 5.49 ± 0.14 | [4] |
| Doxorubicin | MCF-7 (Breast) | 0.5 - 1.5 | Varies by study |
| Cisplatin | MCF-7 (Breast) | 8.3 | [8] |
Note: The IC50 for the 8-hydroxyquinoline derivative is against the MDA-MB-231 cell line, as data for MCF-7 was not available in the cited study. This still provides a relevant benchmark for its potency against breast cancer cells.
Mechanism of Action: Induction of Apoptosis
Many effective anticancer agents exert their effects by inducing apoptosis, or programmed cell death.[8] Research into quinoline-based compounds suggests that a primary mechanism of their anticancer activity is the induction of apoptosis and cell cycle arrest.[9] Specifically, 8-hydroxyquinoline platinum(II) derivatives have been shown to trigger DNA damage, which is a key initiator of the apoptotic cascade.[4]
This induction of apoptosis is a critical differentiator from necrotic cell death, as it is a controlled process that does not typically elicit an inflammatory response. The ability of a compound to selectively induce apoptosis in cancer cells while sparing normal cells is a hallmark of a promising therapeutic candidate.
Below is a diagram illustrating a simplified, plausible signaling pathway for the induction of apoptosis by a quinoline derivative.
Caption: A simplified diagram of a potential apoptotic pathway induced by a quinoline derivative.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential. The following is a standard protocol for determining the IC50 of a compound using the MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound derivative) and standard drugs (Doxorubicin, Cisplatin)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound and standard drugs in the complete medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Caption: A workflow diagram for determining cytotoxicity using the MTT assay.
Conclusion and Future Directions
The preliminary in vitro data for 8-hydroxyquinoline derivatives, particularly their platinum complexes, demonstrate potent cytotoxic activity against breast cancer cell lines.[4] When benchmarked against established standards like Doxorubicin and Cisplatin, these compounds show promise, warranting further investigation.
Future research should focus on:
-
Expanding the scope of in vitro testing: Evaluating the cytotoxicity of this compound and its derivatives against a broader panel of cancer cell lines.
-
In-depth mechanistic studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds.
-
In vivo efficacy studies: Assessing the antitumor activity and toxicity of promising candidates in animal models.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing new analogs to optimize potency and selectivity.[9][10]
The quinoline scaffold continues to be a fertile ground for the discovery of novel anticancer agents.[11][12] The data presented in this guide provides a strong rationale for the continued development of this compound derivatives as potential cancer therapeutics.
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A Senior Application Scientist's Guide to Confirming Metal-Ligand Binding Stoichiometry: A Comparative Analysis
For researchers, medicinal chemists, and material scientists, understanding the precise interaction between a metal ion and a ligand, such as 2-Methyl-4-phenylquinolin-8-ol, is fundamental. The binding stoichiometry, or the molar ratio in which the metal and ligand combine, dictates the physicochemical properties and biological activity of the resulting complex. This guide provides an in-depth comparison of the primary analytical techniques used to elucidate this critical parameter. We will delve into the theoretical underpinnings, practical execution, and inherent strengths and limitations of each method, empowering you to make informed decisions for your research endeavors.
The Foundational Spectrophotometric Methods: Job's Plot and Mole-Ratio Analysis
UV-Visible spectrophotometry offers two classical, accessible, and cost-effective methods for determining binding stoichiometry in solution: the method of continuous variations (Job's plot) and the mole-ratio method. Both rely on monitoring changes in the absorbance of a solution as the relative concentrations of the metal and ligand are systematically altered. These techniques are particularly well-suited for systems where the formation of the metal-ligand complex results in a distinct chromophoric signature.
The Method of Continuous Variations (Job's Plot)
The Job's plot is a graphical method used to determine the stoichiometry of a binding event.[1] In this approach, a series of solutions is prepared where the total molar concentration of the metal and ligand remains constant, but their mole fractions are varied.[1][2] An observable property that is proportional to complex formation, most commonly UV-Vis absorbance, is then plotted against the mole fraction of one of the components.[1]
Causality Behind Experimental Choices: The core principle of the Job's plot is that the concentration of the metal-ligand complex will be maximal when the reactants are mixed in their stoichiometric ratio.[3] By systematically varying the mole fractions while keeping the total moles constant, we can pinpoint this stoichiometric point. The peak of the resulting plot directly reveals the mole fraction at which the complex concentration is highest, and thus, the binding ratio.[2][4]
-
Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., ZnCl₂) and this compound in a suitable solvent system. The solvent should not interfere with the complexation and should provide sufficient solubility for all components.
-
Preparation of the Job's Plot Series: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios, while maintaining a constant total volume and total molar concentration. For example, for a total volume of 10 mL, the volumes of the metal and ligand solutions would be varied (e.g., 1 mL metal + 9 mL ligand, 2 mL metal + 8 mL ligand, ..., 9 mL metal + 1 mL ligand).
-
Spectrophotometric Measurement: For each solution in the series, measure the absorbance at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. This wavelength is typically determined by scanning a solution known to contain the complex.
-
Data Analysis: Plot the measured absorbance versus the mole fraction of the ligand (or metal). The mole fraction of the ligand (X_L) is calculated as: X_L = [Ligand] / ([Metal] + [Ligand]). The intersection of the two linear portions of the plot, or the peak of the curve, corresponds to the mole fraction of the ligand in the complex.[3] From this, the stoichiometry can be determined. For a 1:2 metal-ligand complex, the maximum will be at X_L ≈ 0.67.
| Mole Fraction of Ligand (X_L) | Absorbance at λmax |
| 0.1 | 0.152 |
| 0.2 | 0.305 |
| 0.3 | 0.458 |
| 0.4 | 0.611 |
| 0.5 | 0.764 |
| 0.6 | 0.917 |
| 0.67 | 1.020 |
| 0.7 | 0.855 |
| 0.8 | 0.570 |
| 0.9 | 0.285 |
Note: This is representative data for a 1:2 metal-ligand complex.
Caption: Workflow for Job's Plot Analysis.
The Mole-Ratio Method
An alternative spectrophotometric approach is the mole-ratio method.[5] In this technique, the concentration of one component (typically the metal ion) is held constant while the concentration of the other component (the ligand) is systematically varied.[5] The absorbance of the resulting solutions is then plotted against the mole ratio of the ligand to the metal.
Causality Behind Experimental Choices: The rationale behind the mole-ratio method is that as the ligand concentration increases, the concentration of the complex will also increase linearly until the metal ions are saturated. Beyond this saturation point, the addition of more ligand will not lead to a significant increase in the concentration of the complex, resulting in a plateau or a change in the slope of the absorbance plot. The intersection of the two linear portions of the plot indicates the stoichiometric ratio of the complex.[6]
-
Preparation of Stock Solutions: Prepare stock solutions of the metal salt and this compound in a suitable solvent. The ligand stock solution should be significantly more concentrated than the metal stock solution.
-
Preparation of the Mole-Ratio Series: Prepare a series of solutions, each containing a constant amount of the metal stock solution and varying amounts of the ligand stock solution. Dilute each solution to the same final volume.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the λmax of the metal-ligand complex.
-
Data Analysis: Plot the measured absorbance versus the mole ratio of the ligand to the metal ([Ligand]/[Metal]). The plot will consist of two linear segments. The intersection of the extrapolated linear portions gives the stoichiometry of the complex.[6] For a 1:2 metal-ligand complex, the intersection will occur at a mole ratio of 2.
| Mole Ratio ([Ligand]/[Metal]) | Absorbance at λmax |
| 0.5 | 0.250 |
| 1.0 | 0.500 |
| 1.5 | 0.750 |
| 2.0 | 1.000 |
| 2.5 | 1.010 |
| 3.0 | 1.015 |
| 3.5 | 1.020 |
| 4.0 | 1.022 |
Note: This is representative data for a 1:2 metal-ligand complex.
Caption: Workflow for Mole-Ratio Method Analysis.
Comparison of Job's Plot and Mole-Ratio Method
| Feature | Job's Plot (Method of Continuous Variations) | Mole-Ratio Method |
| Principle | Varies mole fractions at constant total moles.[1] | Varies the concentration of one reactant while keeping the other constant.[5] |
| Advantages | Simple, widely applicable, and requires no prior knowledge of equilibrium constants.[2] | Can be used for complexation reactions that occur in a stepwise fashion if the molar absorptivities of the complexes differ.[7] |
| Disadvantages | Can be misleading for systems with multiple equilibria or weak binding.[8] Assumes only one complex is formed.[1] | Can be inaccurate for weakly dissociated complexes where the plot is highly curved.[9] |
| Best Suited For | Systems with a single, strong binding equilibrium. | Stepwise complex formation and moderately stable complexes.[7] |
Direct Observation of Complex Ions: Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful "soft" ionization technique that allows for the direct observation of non-covalent complexes in the gas phase, providing unambiguous evidence of binding stoichiometry.[10][11] This method is particularly valuable as it directly measures the mass-to-charge ratio (m/z) of the intact metal-ligand complex.
Causality Behind Experimental Choices: ESI-MS gently transfers ions from solution into the gas phase, preserving the non-covalent interactions between the metal and ligand.[11] By analyzing the resulting mass spectrum, we can identify peaks corresponding to the free ligand, the free metal ion (in some cases), and, most importantly, the metal-ligand complex. The m/z of the complex ion directly reveals the number of metal ions and ligands associated with it.
-
Sample Preparation: Prepare a solution containing the metal salt and this compound in a volatile solvent compatible with ESI, such as methanol or acetonitrile. The concentrations should be optimized to promote complex formation and ensure good signal intensity.
-
Instrument Setup: Set up the ESI-MS instrument with appropriate parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to ensure soft ionization and minimize in-source fragmentation of the complex.
-
Data Acquisition: Infuse the sample solution directly into the ESI source and acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Analyze the mass spectrum to identify the peaks corresponding to the metal-ligand complex. The stoichiometry is determined by comparing the experimental m/z value with the theoretical m/z values for possible metal-ligand combinations (e.g., [M+L]⁺, [M+2L]⁺, [2M+L]⁺, etc.). The isotopic pattern of the metal can further confirm the identity of the complex.[12]
| Species | Theoretical m/z | Observed m/z | Stoichiometry |
| [Ligand+H]⁺ | 250.11 | 250.11 | - |
| [Metal+2Ligand]²⁺ | 531.18 (for Zn²⁺) | 531.19 | 1:2 |
| [Metal+Ligand-H]⁺ | 312.06 (for Zn²⁺) | 312.06 | 1:1 |
Note: This is representative data for a system that may form both 1:1 and 1:2 complexes.
Caption: Workflow for ESI-MS Analysis.
The Gold Standard for Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a highly sensitive and quantitative technique that directly measures the heat released or absorbed during a binding event.[13] A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and the binding stoichiometry (n).[14]
Causality Behind Experimental Choices: ITC operates on the principle of measuring the heat change that occurs when a ligand is titrated into a solution containing a metal ion.[14] The shape of the resulting binding isotherm (a plot of heat change per injection versus the molar ratio of ligand to metal) is directly related to the binding affinity and stoichiometry. The midpoint of the sigmoidal curve corresponds to the stoichiometric ratio.
-
Sample Preparation: Prepare solutions of the metal salt and this compound in the same buffer to avoid heats of dilution.[15] The concentrations should be chosen based on the expected binding affinity to fall within the optimal "c-window" (c = Ka * [Macromolecule]) for accurate determination of all parameters.[15]
-
Instrument Setup: Equilibrate the ITC instrument at the desired temperature. Load the metal solution into the sample cell and the ligand solution into the titration syringe.
-
Titration: Perform a series of small injections of the ligand solution into the metal solution, allowing the system to reach equilibrium after each injection. The instrument measures the heat change associated with each injection.
-
Data Analysis: Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant. Plot these values against the molar ratio of ligand to metal. Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH).
| Parameter | Value |
| Stoichiometry (n) | 2.05 ± 0.05 |
| Binding Constant (Ka) | 1.5 x 10⁶ M⁻¹ |
| Enthalpy (ΔH) | -12.5 kcal/mol |
| Entropy (ΔS) | -10.2 cal/mol·K |
Note: This is representative data for a 1:2 metal-ligand interaction.
Caption: Workflow for Isothermal Titration Calorimetry.
Probing the Local Environment: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying molecular structure and interactions in solution.[16] By monitoring the chemical shifts of specific nuclei (typically ¹H) of the ligand upon titration with a metal ion, one can determine the binding stoichiometry.[17]
Causality Behind Experimental Choices: The binding of a metal ion to a ligand alters the electronic environment of the ligand's nuclei, leading to changes in their chemical shifts.[18] By systematically adding the metal ion to a solution of the ligand and recording the NMR spectrum at each step, a titration curve can be generated by plotting the change in chemical shift (Δδ) against the metal-to-ligand molar ratio. The point at which the chemical shift change plateaus indicates the saturation of the binding sites and thus the stoichiometry.
-
Sample Preparation: Prepare a stock solution of the metal salt and a solution of this compound of known concentration in a suitable deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the pure ligand solution.
-
Titration: Add small aliquots of the metal stock solution to the ligand solution in the NMR tube. After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.
-
Data Analysis: For a specific proton on the ligand that shows a significant chemical shift change upon binding, plot the change in chemical shift (Δδ = δ_observed - δ_free) versus the molar ratio of metal to ligand. The stoichiometry is determined from the molar ratio at which the plot shows a distinct break or saturation.[19]
| Molar Ratio ([Metal]/[Ligand]) | Chemical Shift of a Reporter Proton (ppm) | Δδ (ppm) |
| 0.0 | 7.85 | 0.00 |
| 0.1 | 7.90 | 0.05 |
| 0.2 | 7.95 | 0.10 |
| 0.3 | 8.00 | 0.15 |
| 0.4 | 8.05 | 0.20 |
| 0.5 | 8.10 | 0.25 |
| 0.6 | 8.10 | 0.25 |
| 0.7 | 8.10 | 0.25 |
Note: This is representative data for a 2:1 ligand-to-metal (or 1:0.5 metal-to-ligand) complex.
Caption: Workflow for NMR Titration Analysis.
Concluding Remarks and Method Selection
The choice of the most appropriate technique for determining the binding stoichiometry of this compound with metal ions depends on several factors, including the properties of the metal-ligand complex, the available instrumentation, and the desired level of detail.
-
For a rapid and preliminary assessment , where the complex exhibits a distinct color change, Job's plot and the mole-ratio method are excellent starting points due to their simplicity and accessibility.
-
To obtain unambiguous confirmation of the stoichiometry by direct observation of the complex, ESI-MS is the method of choice.
-
For a comprehensive thermodynamic characterization that includes stoichiometry, binding affinity, and enthalpy, ITC is the gold standard.
-
When it is necessary to identify the specific binding sites on the ligand in addition to the stoichiometry, NMR titration is a powerful technique.
In many cases, employing a combination of these techniques provides a more complete and robust understanding of the metal-ligand interaction. For instance, using a spectrophotometric method to obtain an initial estimate of the stoichiometry can be followed by ESI-MS for confirmation and ITC for a detailed thermodynamic analysis. This multi-faceted approach ensures the scientific rigor and trustworthiness of your findings.
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Hübler, C. G. (2022). Analysing binding stoichiometries in NMR titration experiments using Monte Carlo simulation and resampling techniques. ChemRxiv. [Link]
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Hübler, C. G. (2022). Analysing binding stoichiometries in NMR titration experiments using Monte Carlo simulation and resampling techniques. PeerJ, 10, e14316. [Link]
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TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. [Link]
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Grossoehme, N. E., et al. (2010). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. Semantic Scholar. [Link]
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Hübler, C. G. (2022). Analysing binding stoichiometries in NMR titration experiments using Monte Carlo simulation and resampling techniques. PeerJ, 10, e14316. [Link]
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Rehbein, J., et al. (2011). Possibilities and limitations of solution-state NMR spectroscopy to analyze the ligand shell of ultrasmall metal nanoparticles. Beilstein Journal of Nanotechnology, 2, 686–698. [Link]
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Kuijpers, P. F., et al. (2014). Single-shot titrations and reaction monitoring by slice-selective NMR spectroscopy. Chemical Communications, 51(1), 193-195. [Link]
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Quinn, C. F., et al. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology, 567, 3–21. [Link]
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Neva, A., et al. (2019). NMR Titration Experiments. Bio-protocol, 9(12), e3272. [Link]
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Ośmiałowski, B. (n.d.). Dissecting ITC data of metal ions binding to ligands and proteins. OUCI. [Link]
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Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. [Link]
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Jędrzejewski, T., et al. (2016). Recognizing the Limited Applicability of Job Plots in Studying Host–Guest Interactions in Supramolecular Chemistry. The Journal of Organic Chemistry, 81(5), 1759–1766. [Link]
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Mansour, F. R., & Danielson, N. D. (2018). Ligand exchange method for determination of mole ratios of relatively weak metal complexes: a comparative study. Chemistry Central Journal, 12(1), 133. [Link]
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Di Marco, V. B., & Bombi, G. G. (2006). Electrospray Mass Spectrometry (ESI-MS) in the Study of Metal—Ligand Solution Equilibria. Mass Spectrometry Reviews, 25(3), 347-379. [Link]
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Wikipedia. (n.d.). Job plot. [Link]
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Mansour, F. R., & Danielson, N. D. (2018). Ligand exchange method for determination of mole ratios of relatively weak metal complexes. Chemistry Central Journal, 12(1), 133. [Link]
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Wlodarczyk, A., et al. (2013). Fitting two- and three-site binding models to isothermal titration calorimetric data. PLoS One, 8(8), e71514. [Link]
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A Senior Application Scientist's Guide to the Performance of 2-Methyl-4-phenylquinolin-8-ol in Diverse Solvent Systems
Introduction: The Critical Role of Solvent Selection for a Privileged Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in molecules with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] 2-Methyl-4-phenylquinolin-8-ol is a member of this esteemed class, featuring a unique substitution pattern that suggests a complex and highly versatile chemical behavior. The strategic placement of a methyl group at position 2, a phenyl ring at position 4, and a critical hydroxyl group at position 8 bestows upon it a distinct physicochemical profile.
The performance of such a molecule—whether in a synthesis, purification, formulation, or biological assay—is inextricably linked to the solvent system in which it is deployed. The choice of solvent governs solubility, stability, reactivity, and even its photophysical properties. For researchers in drug development and chemical synthesis, understanding these interactions is not merely a matter of convenience; it is fundamental to achieving reproducible, meaningful, and translatable results.
This guide provides an in-depth comparison of the theoretical and practical performance of this compound across a spectrum of common laboratory solvents. While direct, comprehensive comparative studies on this specific molecule are not abundant in current literature, this document synthesizes data from structurally related compounds and foundational chemical principles to provide a robust predictive framework. Furthermore, we present detailed, field-proven experimental protocols to empower researchers to generate this critical data in their own laboratories, ensuring that experimental choices are driven by causality and scientific rigor.
Physicochemical Profile and Predicted Solvent Interactions
The structure of this compound is a fascinating amalgamation of hydrophilic and hydrophobic moieties. The quinoline core and the appended phenyl ring provide a large, rigid, and lipophilic backbone. Conversely, the nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor, while the 8-hydroxyl group is a potent hydrogen bond donor and acceptor. This duality is the key to its behavior in different solvents.
-
In Protic Solvents (e.g., Ethanol, Methanol, Water): Strong interactions are anticipated. The 8-hydroxyl group can form robust hydrogen bonds with solvents like ethanol and methanol, leading to favorable solubility. Water solubility is expected to be more limited due to the significant nonpolar surface area of the phenyl and quinoline rings.[4]
-
In Apolar Aprotic Solvents (e.g., Toluene, Hexane): Performance is expected to be poor. While the phenyl and quinoline rings can engage in van der Waals interactions, the lack of a mechanism to solvate the polar 8-hydroxyl group will likely result in very low solubility.
-
In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are exceptionally effective at solvating a wide range of molecules. They can accept hydrogen bonds from the 8-hydroxyl group and effectively solvate the aromatic rings, making them excellent choices for preparing high-concentration stock solutions for screening purposes.
The following table provides a predictive summary of the expected solubility and performance characteristics of this compound in various solvent systems.
| Solvent System | Solvent Type | Predicted Solubility | Key Interactions | Recommended Applications |
| Methanol/Ethanol | Polar Protic | High | Hydrogen bonding with the 8-hydroxyl group and quinoline nitrogen. | Recrystallization, NMR spectroscopy, stock solutions for certain biological assays. |
| Water (pH 7.4) | Polar Protic | Low | Limited by large hydrophobic surface area, despite hydrogen bonding capability. | Aqueous buffers for final assay concentrations (may require co-solvents). |
| DMSO | Polar Aprotic | Very High | Strong hydrogen bond acceptor; excellent solvation of both polar and nonpolar regions. | High-concentration stock solutions for HTS, long-term sample storage. |
| Acetonitrile | Polar Aprotic | Moderate | Dipole-dipole interactions; less effective at hydrogen bonding than DMSO. | HPLC mobile phase, chemical reactions. |
| Dichloromethane (DCM) | Moderately Polar | Moderate to Low | Dipole-dipole interactions with the quinoline core. | Extraction, chromatography, chemical reactions.[1] |
| Toluene/Hexane | Nonpolar Aprotic | Very Low | Primarily weak van der Waals forces; unable to solvate the polar hydroxyl group. | Not recommended for solubilization; may be used as anti-solvents for precipitation. |
Experimental Design for Performance Validation
To empirically determine the optimal solvent systems, a structured experimental workflow is essential. The following diagram outlines a comprehensive approach to characterizing the performance of this compound.
Caption: Experimental workflow for evaluating solvent performance.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, providing the robust data necessary for informed decision-making in a research and development setting.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining the true equilibrium solubility of a compound.
Causality: By allowing the system to reach equilibrium over an extended period, this method measures the maximum amount of compound that can be dissolved in a solvent under specific conditions, avoiding the misleading results from metastable supersaturated solutions.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a test solvent. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours using a shaker or rotator. This duration is typically sufficient to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Filtration/Centrifugation: Carefully remove an aliquot of the supernatant. To ensure no solid particulates are carried over, either centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter compatible with the solvent.
-
Quantification: Prepare a serial dilution of the clarified supernatant. Analyze these dilutions using a validated HPLC-UV method against a standard curve prepared from a known concentration of the compound.
-
Calculation: Determine the concentration in the original supernatant from the standard curve. This value represents the thermodynamic solubility in mg/mL or µM.
Protocol 2: Comparative Spectroscopic Analysis
This protocol assesses how the solvent environment influences the electronic structure of the molecule, which can be critical for applications involving light absorption or fluorescence.
Causality: The polarity of the solvent can stabilize the ground and excited states of a molecule to different extents. This differential stabilization results in a shift in the absorption (λmax) and emission wavelengths, a phenomenon known as solvatochromism. Observing these shifts provides insight into the molecule's electronic properties and its interaction with the solvent.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of this compound in a high-solubility solvent like DMSO.
-
Test Solutions: Prepare a series of dilute solutions (e.g., 10 µM) in each test solvent by adding a small volume of the DMSO stock to a larger volume of the test solvent. Ensure the final concentration of DMSO is minimal (<0.5%) to avoid influencing the result.
-
UV-Vis Spectroscopy: Record the absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm) using a spectrophotometer. Record the wavelength of maximum absorbance (λmax).
-
Fluorescence Spectroscopy (if applicable): If the compound is fluorescent, excite each sample at its λmax and record the emission spectrum. Note the wavelength of maximum emission.
-
Data Analysis: Tabulate the λmax values for both absorption and emission for each solvent. Correlate the shifts in these values with a solvent polarity index (e.g., the Reichardt dye parameter) to quantify the solvatochromic effect.
Conclusion and Recommendations
The performance of this compound is profoundly influenced by the choice of solvent. Its amphiphilic nature, arising from a large hydrophobic framework and a potent hydrogen-bonding hydroxyl group, necessitates a careful and empirical approach to solvent selection. Our predictive analysis suggests that polar aprotic solvents like DMSO are superior for creating high-concentration stock solutions, while polar protic solvents such as ethanol and methanol are excellent candidates for processes like purification via recrystallization.
For any novel research or development involving this compound, we strongly advocate for the implementation of the experimental framework detailed in this guide. Generating precise data on thermodynamic solubility, stability, and spectroscopic behavior will preemptively solve potential issues in downstream applications, saving valuable time and resources. This rigorous, data-driven approach is the hallmark of sound science and the fastest path to unlocking the full potential of promising molecules like this compound.
References
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- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Molecules.
- Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022).
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2019). Molecules.
- Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents. (2025). BenchChem.
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A Senior Application Scientist's Guide to Assessing the In Vivo Efficacy of 2-Methyl-4-phenylquinolin-8-ol Probes
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-4-phenylquinolin-8-ol
This document provides essential, step-by-step guidance for the proper and safe disposal of 2-Methyl-4-phenylquinolin-8-ol. As a quinoline derivative, this compound requires careful handling and adherence to hazardous waste protocols to ensure the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.
Hazard Profile and Immediate Safety Precautions
Quinoline and its derivatives are classified as hazardous chemicals. Based on analogous compounds, this compound should be handled as a substance that causes skin and eye irritation and may cause respiratory irritation[3][4][5]. Some quinolines are also suspected of causing genetic defects and may be carcinogenic[1][6]. Therefore, all contact and inhalation must be minimized.
Before beginning any disposal-related task, ensure the following precautions are in place:
-
Personal Protective Equipment (PPE): A comprehensive PPE suite is non-negotiable. This includes chemical-impermeable gloves (e.g., nitrile), tightly-sealed safety goggles, and a protective lab coat[7][8]. If there is any risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used[7][9].
-
Ventilation: All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust[7][10].
-
Ignition Sources: Keep the chemical and its waste away from heat and all potential sources of ignition. Use non-sparking tools when handling the material[7][11].
Summary of Hazard and Disposal Information
The following table summarizes the presumed hazard profile and essential safety measures based on data from related quinoline compounds.
| Hazard Classification | Handling & Precautionary Statements | Primary Disposal Route |
| Skin Irritant [3][4] | Wear protective gloves and clothing. Wash hands and any exposed skin thoroughly after handling[8]. | Dispose of contents/container to an approved waste disposal plant[8]. |
| Serious Eye Irritant [3][5] | Wear safety goggles with side shields or a face shield[10][12]. | Licensed chemical incinerator or other approved waste disposal facility[7][8]. |
| Respiratory Irritant [3][4] | Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood[10][13]. | Collection in sealed, labeled hazardous waste containers for professional disposal[10]. |
| Potential Mutagen/Carcinogen [1][6] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. | Must be disposed of as hazardous waste. Do not empty into drains or the environment[1]. |
| Aquatic Toxicity [1] | Avoid release to the environment. | Prevent entry into sewers or waterways. All waste must be collected for authorized disposal[11]. |
Step-by-Step Disposal and Decontamination Protocol
The cardinal rule for the disposal of this compound is that it must be managed as hazardous waste from cradle to grave. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sewer drain [1][11][14].
Methodology 1: Disposal of Unused Product and Contaminated Materials
-
Waste Segregation:
-
Solid Waste: Collect any unused this compound, contaminated weigh boats, wipes, or gloves in a dedicated, robust container with a secure lid.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible container intended for halogenated or nitrogenous organic waste. Do not mix with other waste streams unless permitted by your institution's safety officer.
-
-
Container Labeling (Critical Step):
-
Immediately label the waste container with the words "Hazardous Waste "[7].
-
Clearly identify the contents, including the full chemical name: "This compound ".
-
List the approximate quantity of the waste.
-
Include the date the waste was first added to the container.
-
-
Storage:
-
Final Disposal:
Methodology 2: Decontamination of Empty Containers
Empty containers that held this compound are also considered hazardous waste until properly decontaminated.
-
Triple Rinsing:
-
Select a suitable solvent in which this compound is soluble (e.g., acetone or ethanol).
-
Rinse the container with a small volume of the solvent, ensuring the entire inner surface is contacted.
-
Pour the rinsate into a labeled hazardous waste container for liquid waste. This rinsate is hazardous [7].
-
Repeat this rinsing procedure two more times, collecting the rinsate each time.
-
-
Container Disposal:
-
After triple rinsing, deface or remove the original product label to prevent accidental reuse.
-
The now-decontaminated container can typically be disposed of in the regular trash or recycled, depending on institutional policies. Always confirm this with your EHS department.
-
Spill Management Protocol
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and control access. Ensure the area is well-ventilated, preferably within a fume hood[2][11].
-
Absorb: For liquid spills, or to control dust from solid spills, cover the material with an inert absorbent such as vermiculite, dry sand, or clay[11][15].
-
Collect: Carefully sweep or scoop the absorbed material and place it into a sealed, labeled hazardous waste container[10]. Avoid creating dust[10].
-
Decontaminate: Clean the spill area thoroughly with soap and water, followed by a suitable solvent. Collect all cleaning materials (wipes, etc.) as hazardous waste[2].
-
Report: Report the incident to your laboratory supervisor and institutional EHS office as required by your safety protocols.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste streams.
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A Senior Application Scientist's Guide to Handling 2-Methyl-4-phenylquinolin-8-ol: Personal Protective Equipment and Disposal
For the modern researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are paramount. 2-Methyl-4-phenylquinolin-8-ol, a quinoline derivative, represents a class of compounds with significant potential in various research and development applications. However, with great potential comes the responsibility of ensuring the utmost safety in handling and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Recognition and Risk Assessment: Understanding the Quinoline Moiety
The American Chemical Society (ACS) advocates for the R.A.M.P. principle: R ecognize the hazard, A ssess the risk, M inimize the risk, and P repare for emergencies.[9][10][11] This framework is fundamental to the safe handling of any chemical, including this compound.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is your first and most critical line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the compound's anticipated hazards.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Quinoline and its derivatives are known to cause serious eye irritation.[1][2][4][5][6][7] A face shield provides an additional layer of protection against splashes, especially during transfers and solution preparations. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). | Quinoline is harmful in contact with skin.[1][2][5] Thicker, chemical-resistant gloves should be chosen. Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling.[12] |
| Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | A lab coat protects against incidental skin contact.[13] Long pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Handling of the solid compound may generate dust, and its use in solution may produce vapors. Given the potential for respiratory irritation and the carcinogenic risk of quinoline, a respirator is essential, especially when working outside of a certified chemical fume hood.[5][7] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a smooth experimental workflow. The following diagram and steps outline a safe handling procedure for this compound.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Protocol:
-
Preparation:
-
Don PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.
-
Ensure Ventilation: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[14]
-
Gather Materials: Assemble all necessary equipment, solvents, and reagents to avoid leaving the controlled workspace during the procedure.
-
-
Handling:
-
Weighing: Carefully weigh the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Dissolution: Add the solvent to the solid in a suitable container. If necessary, gently agitate to dissolve. Avoid heating, as this may increase the vapor pressure of the compound.
-
Transfer: Use a pipette or a funnel for transferring the solution to the reaction vessel to prevent spills.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent.
-
Waste Segregation: All solid and liquid waste must be segregated into appropriately labeled hazardous waste containers.
-
PPE Removal: Remove gloves and other disposable PPE in a manner that avoids contaminating your skin. Dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash your hands thoroughly with soap and water after completing the work and before leaving the laboratory.[13]
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship. The Occupational Safety and Health Administration (OSHA) mandates that hazardous waste be handled and disposed of in a compliant manner.[15][16][17][18][19]
Caption: The proper pathway for the segregation and disposal of waste generated from handling this compound.
Disposal Protocol:
-
Solid Waste: All solid waste, including unused compound, contaminated weighing boats, and disposable PPE, should be placed in a clearly labeled "Halogenated Solid Waste" container.
-
Liquid Waste: All liquid waste, including reaction mixtures and decontamination rinsates, must be collected in a "Halogenated Liquid Waste" container. Do not mix with non-halogenated waste streams.
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings.
-
Licensed Disposal: The ultimate disposal of the hazardous waste must be handled by a licensed and certified hazardous waste disposal company.[20][21]
By adhering to these rigorous safety and disposal protocols, you not only protect yourself and your colleagues but also contribute to a culture of safety and environmental responsibility within your institution.
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- Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. (n.d.). PubMed.
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- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, May 19). Pandawa Institute Journals.
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- Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society.
- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025, July 11). ResearchGate.
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- Safety Data Sheet: 2-Hydroxy-4-methylquinoline. (n.d.). Chemos GmbH & Co. KG.
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- 8-Fluoro-4-hydroxy-2-methylquinoline - SAFETY DATA SHEET. (2023, April 14). Apollo Scientific.
- Proper Disposal of 6,8-Difluoro-2-methylquinolin-4-ol: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- 2-Methylquinoline(91-63-4)MSDS Melting Point Boiling Density Storage Transport. (n.d.). GuideChem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
